Guaiapate
Description
structure
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[2-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]ethyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO4/c1-20-17-7-3-4-8-18(17)23-16-15-22-14-13-21-12-11-19-9-5-2-6-10-19/h3-4,7-8H,2,5-6,9-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVFOZYARYOARE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCOCCOCCN2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10234394 | |
| Record name | Guaiapate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10234394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852-42-6 | |
| Record name | Guaiapate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guaiapate [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000852426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guaiapate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10234394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Guaiapate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.558 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GUAIAPATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BDL7R8N38D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Discovery and synthesis of Guaifenesin
An In-depth Technical Guide to the Discovery and Synthesis of Guaifenesin
Introduction
Guaifenesin, chemically known as 3-(2-methoxyphenoxy)propane-1,2-diol, is a widely recognized expectorant used for the symptomatic relief of chest congestion and coughs associated with various respiratory conditions.[1][2][3] It remains the only expectorant legally marketed in the United States for over-the-counter (OTC) use.[1] This technical guide provides a comprehensive overview of the historical discovery, chemical synthesis, mechanism of action, and clinical pharmacology of guaifenesin, tailored for researchers, scientists, and drug development professionals.
Discovery and History
The origins of guaifenesin trace back to the guaiac tree (Guaiacum genus), a plant native to the Americas.[4] Indigenous peoples in the Americas used extracts from this tree as a remedy for various illnesses. Spanish explorers encountered guaiacum wood in the 16th century, and it was subsequently introduced to Europe, where it gained a reputation for treating syphilis and other ailments. For centuries, the resin from the "Tree of Life" (lignum vitae) was recognized for its ability to treat sore throats and rheumatic pains.
The modern medical use of guaifenesin began in the 20th century. It was first formally approved by the U.S. Food and Drug Administration (FDA) in 1952. In 1989, the FDA reclassified guaifenesin as a Category I agent (generally recognized as safe and effective) and included it in the final monograph for OTC use as an expectorant for colds and stable chronic bronchitis. The development of a 12-hour extended-release (ER) formulation was approved in 2002, leading the FDA to remove unapproved timed-release versions from the market by 2007.
Chemical Synthesis
Guaifenesin is synthesized through several methods, most commonly via the Williamson ether synthesis. This method involves the etherification of guaiacol (2-methoxyphenol) with a glycerol derivative.
Primary Synthesis Route: Williamson Ether Synthesis
The most established method for synthesizing guaifenesin is the reaction of guaiacol with 3-chloro-1,2-propanediol in the presence of a base, such as sodium hydroxide (NaOH).
Reaction: Guaiacol + 3-chloro-1,2-propanediol + NaOH → Guaifenesin + NaCl + H₂O
Mechanism:
-
Deprotonation: The hydroxide ion (from NaOH) deprotonates the phenolic hydroxyl group of guaiacol, forming a sodium phenoxide intermediate.
-
Nucleophilic Attack (SN2): The resulting phenoxide anion acts as a nucleophile and attacks the primary carbon of 3-chloro-1,2-propanediol, displacing the chloride ion in a classic SN2 reaction to form the ether linkage.
An alternative approach within the Williamson synthesis framework uses glycidol instead of 3-chloro-1,2-propanediol. The reaction of guaiacol with glycidol can be catalyzed by acids, bases, or tertiary amines to yield guaifenesin.
Experimental Protocol: Williamson Ether Synthesis
The following protocol is a representative laboratory-scale synthesis of guaifenesin.
Materials:
-
Guaiacol (2-methoxyphenol)
-
3-chloro-1,2-propanediol
-
Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (HCl) for neutralization
-
Dichloromethane and Hexane for extraction and purification
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve sodium hydroxide in water.
-
Phenoxide Formation: Slowly add guaiacol to the NaOH solution. The mixture is stirred as the guaiacol reacts to form sodium guaiacolate.
-
Etherification: Dissolve 3-chloro-1,2-propanediol in water and add it to the reaction mixture. Heat the mixture under reflux for several hours to facilitate the SN2 reaction.
-
Neutralization and Extraction: After cooling, neutralize the mixture with hydrochloric acid. Extract the crude guaifenesin using dichloromethane.
-
Purification: Add hexane in portions to the dichloromethane extract to precipitate the guaifenesin. The solid product is then collected by filtration.
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent (e.g., propionitrile) to yield high-purity guaifenesin crystals.
Mechanism of Action
Guaifenesin's primary function is as an expectorant, which it achieves by modifying the properties of respiratory tract mucus. While the exact mechanism is not fully elucidated, several pathways are proposed.
-
Gastro-pulmonary Reflex: The leading theory suggests that guaifenesin acts as an irritant to the gastric mucosa. This irritation stimulates vagal nerve receptors, leading to a reflex increase in parasympathetic activity that promotes the secretion of a less viscous fluid from respiratory tract glands.
-
Direct Action: Some in vitro studies suggest a direct effect on respiratory epithelial cells, where guaifenesin may inhibit mucin (MUC5AC) production and reduce the viscoelasticity of mucus.
-
Hydration and Rheology: By increasing the volume and hydration of secretions, guaifenesin reduces mucus viscosity and adhesiveness. This action enhances mucociliary clearance, allowing the cilia to more effectively move loosened secretions out of the airways, making coughs more productive.
-
Cough Reflex Sensitivity: Studies have also indicated that guaifenesin can inhibit cough reflex sensitivity in patients with upper respiratory tract infections (URIs), suggesting a potential central antitussive effect.
Pharmacokinetics and Efficacy
Pharmacokinetic Profile
Guaifenesin is rapidly absorbed and metabolized following oral administration.
| Parameter | Value (Adults) | Value (Children, 2-17 yrs) | Reference(s) |
| Absorption | Well absorbed from GI tract | Well absorbed from GI tract | |
| Tmax (Peak Time) | ~1.69 h (IR); 1.5-2.5 h (ER) | ~0.5 h (solution) | |
| Metabolism | Rapid hepatic oxidation and demethylation | Similar to adults | |
| Primary Metabolite | β-(2-methoxyphenoxy)-lactic acid (inactive) | Not specified, presumed similar | |
| Elimination Half-Life | ~1 hour | ~1 hour | |
| Excretion | Primarily renal (as metabolites) | Primarily renal | |
| Oral Clearance | ~94.8 L/h | Varies with age |
IR = Immediate-Release; ER = Extended-Release
Clinical Efficacy
The clinical evidence for guaifenesin's efficacy is mixed, with some studies demonstrating benefit while others find no significant effect compared to placebo, particularly in acute respiratory infections.
| Study / Condition | Design | Key Findings | Reference(s) |
| Acute URIs | Double-blind, placebo-controlled | Significantly reduced sputum thickness and quantity compared to placebo. | |
| Acute URIs | Double-blind, placebo-controlled | Inhibited cough reflex sensitivity in patients with viral URIs. | |
| Acute URIs | Multi-center, placebo-controlled (n=378) | No significant differences in sputum volume, viscosity, or other properties compared to placebo. | |
| Chronic Bronchitis | Double-blind, placebo-controlled | Reduced sputum volume and viscosity, improved ease of expectoration, and reduced cough intensity. | |
| Chronic Bronchitis | Double-blind, placebo-controlled, crossover | Decreased sputum adhesiveness and quantity (dry weight). | |
| Chronic Bronchitis (Long-term) | 12-week, open-label (GASP Study) | Clinically meaningful reductions in cough and sputum severity; improved quality of life. |
Despite conflicting data in acute settings, evidence appears more consistent for its approved use in stable chronic bronchitis, where it helps loosen phlegm and thin bronchial secretions.
Clinical Trial Protocol Example
The following outlines a typical methodology for a clinical trial evaluating the efficacy of guaifenesin in acute respiratory tract infections.
Title: A Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Efficacy of Extended-Release Guaifenesin on Sputum Properties in Adults with Acute Respiratory Tract Infection.
Methodology:
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participant Selection: Enroll adult and adolescent subjects with a productive cough from an acute RTI for ≤ 5 days, experiencing at least two of the following: cough, thickened mucus, or chest congestion.
-
Intervention: Randomize subjects to receive either extended-release guaifenesin (e.g., 1200 mg) or a matching placebo, administered orally twice daily for 7-8 days.
-
Data Collection & Outcome Measures:
-
Primary Endpoint: Change from baseline in 24-hour sputum volume.
-
Secondary Endpoints: Changes in sputum properties (viscosity, elasticity, percent solids, interfacial tension), and patient-reported outcomes via questionnaires (e.g., Cough and Sputum Assessment Questionnaire, CASA-Q) assessing cough severity, chest congestion, and mucus thickness.
-
-
Sample Collection: Collect single sputum samples on Days 1, 3, 4, and 8. Collect 24-hour sputum samples on Days 1 and 4 for volume analysis.
-
Statistical Analysis: Analyze differences between the guaifenesin and placebo groups using appropriate statistical tests (e.g., ANCOVA for continuous variables) with significance set at p < 0.05.
Conclusion
From its natural origins in the guaiac tree to its modern synthesis and widespread use, guaifenesin has a long history as a medicinal agent. While its synthesis via the Williamson ether reaction is well-established, its precise mechanism of action continues to be an area of research. Clinical data supports its role in managing mucus-related symptoms in stable chronic bronchitis, though its efficacy in acute respiratory infections remains a subject of debate. Future research focusing on objective clinical endpoints will be crucial to further delineate the therapeutic potential of this enduring expectorant.
References
Guaifenesin's Effects on Mucus Viscosity: A Technical Review
Executive Summary: Guaifenesin is a widely utilized over-the-counter expectorant marketed for its ability to thin and loosen respiratory mucus. Its mechanism of action is multifaceted, involving both a neurogenic reflex and direct effects on airway epithelial cells. Preclinical in vitro data robustly supports guaifenesin's role in reducing mucus viscoelasticity and improving mucociliary transport by decreasing the production of the MUC5AC mucin. However, clinical evidence remains inconsistent, with several studies in patients with acute respiratory infections failing to demonstrate a significant effect on sputum rheology compared to placebo. This document provides a detailed examination of the existing scientific literature, summarizing quantitative data, outlining experimental protocols, and visualizing the proposed mechanisms of action.
Introduction to Mucus Rheology and Guaifenesin
Airway mucus is a complex viscoelastic gel that serves as a primary defense mechanism for the respiratory system. Its properties are largely determined by the concentration and cross-linking of mucin glycoproteins, primarily MUC5AC and MUC5B. Optimal mucus viscosity and elasticity are critical for effective mucociliary clearance (MCC), the process by which cilia propel the mucus layer, trapping and removing inhaled particulates and pathogens. In hypersecretory conditions such as chronic bronchitis or acute respiratory tract infections, mucus can become excessively thick and tenacious, impairing MCC and leading to airway obstruction.[1][2]
Mucoactive agents aim to restore normal mucus properties. Guaifenesin (glyceryl guaiacolate) is an expectorant believed to act by increasing the volume and reducing the viscosity of bronchial secretions, thereby making coughs more productive.[1][3][4] While it is the only expectorant legally marketed in the United States for thinning bronchial secretions, its precise effects on mucus viscosity are a subject of ongoing investigation, with notable differences between in vitro and in vivo findings.
Mechanisms of Action
Guaifenesin's effects on mucus are attributed to two primary mechanisms: an indirect neurogenic pathway and direct actions on the respiratory epithelium.
The Gastro-Pulmonary Vagal Reflex
The traditional and most cited mechanism for guaifenesin is the stimulation of a gastro-pulmonary reflex. Oral administration of guaifenesin is thought to irritate the gastric mucosa, which stimulates vagal afferent nerve endings. This action triggers a reflex efferent parasympathetic stimulation of respiratory tract glands (submucosal glands and goblet cells), leading to an increase in the volume and hydration of airway secretions. This increased hydration theoretically reduces mucus viscosity and adhesiveness.
Direct Effects on Airway Epithelial Cells
More recent in vitro studies using differentiated human airway epithelial cells have revealed that guaifenesin can also act directly on the airway epithelium. At clinically relevant concentrations, guaifenesin has been shown to suppress the production and secretion of the MUC5AC mucin protein in a dose-dependent manner. Since MUC5AC is a primary determinant of mucus viscoelasticity, its reduction leads to decreased mucus viscosity and elasticity. This alteration in mucus rheology is associated with a significant increase in the rate of mucociliary transport.
Preclinical Evidence from In Vitro Models
The most compelling quantitative data on guaifenesin's effect on mucus viscosity comes from studies on differentiated human bronchial epithelial cells cultured at an air-liquid interface (ALI), a model that closely mimics the physiological conditions of the respiratory tract.
Experimental Protocols
A representative workflow for these in vitro studies involves several key steps:
-
Cell Culture: Primary human bronchial epithelial cells are seeded on permeable supports and cultured at an air-liquid interface for several weeks to allow for full differentiation into a mucociliary epithelium, complete with ciliated cells and mucus-producing goblet cells.
-
Treatment: Clinically relevant concentrations of guaifenesin are added to the basolateral medium, simulating systemic delivery of the drug. In some studies, mucus hypersecretion is first induced by treating cells with an inflammatory mediator like Interleukin-13 (IL-13).
-
Mucin Quantification: Apical secretions and cell lysates are collected. The amount of MUC5AC protein is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Rheological Analysis: The viscoelastic properties (elastic modulus G' and viscous modulus G'') of the apical mucus secretions are measured. This is often performed using a micro-cone and plate rheometer or a micro parallel plate rheometer.
-
Mucociliary Transport (MCT) Rate: The movement of cell debris or added microbeads across the epithelial surface is recorded via video microscopy, and the transport rate is calculated.
Quantitative Data Summary
In vitro studies consistently demonstrate that guaifenesin significantly reduces mucus viscosity and elasticity.
| Parameter Measured | Treatment Condition | Result | Reference |
| Mucus Viscoelasticity | Guaifenesin (30 µM) on IL-13 stimulated cells (24h) | Elastic Modulus (G') reduced to 10% of IL-13 only values. | |
| Guaifenesin (0-200 µg/mL) on unstimulated cells (1h & 6h) | Significant, dose-dependent decrease in mucus viscosity and elasticity. | ||
| Mucin Production | Guaifenesin at clinically relevant concentrations | Dose-dependent suppression of MUC5AC protein production. | |
| Guaifenesin (2 or 20 µg/mL) on unstimulated cells (24h) | Significantly suppressed mucin production and secretion. | ||
| Mucociliary Transport | Guaifenesin (30 µM) on IL-13 stimulated cells (24h) | >6-fold increase in Mucociliary Transport (MCT) rate. | |
| Guaifenesin (2-200 µg/mL) on unstimulated cells (6h) | Significantly enhanced MCT rates. |
Table 1: Summary of Quantitative Data from In Vitro Studies on Human Airway Epithelial Cells.
Clinical Evidence
In contrast to the clear effects seen in vitro, data from clinical trials in human subjects are mixed and often fail to show a significant impact on the physical properties of sputum.
Experimental Protocols
Clinical studies typically employ a double-blind, placebo-controlled design.
-
Participants: Subjects are enrolled based on specific criteria, such as having a productive cough from an acute respiratory tract infection (RTI) or stable chronic bronchitis.
-
Intervention: Participants receive either a standard or extended-release formulation of guaifenesin or a matching placebo for a defined period (e.g., 7-8 days).
-
Sputum Collection: Subjects provide sputum samples at baseline and at various time points throughout the study. In some studies, 24-hour sputum collections are analyzed for total volume.
-
Sputum Analysis: The collected sputum is analyzed for various properties:
-
Rheology: Viscosity and elasticity are measured.
-
Other Physical Properties: Interfacial tension and percent solids (hydration) may also be assessed.
-
-
Mucociliary Clearance: In some studies, mucociliary clearance is measured directly using techniques like the saccharine transit time (STT), where the time taken to taste a saccharin particle placed in the nose is recorded.
Quantitative Data Summary
A large, multi-center clinical trial published in 2014 investigated the effects of 1200 mg/day of extended-release guaifenesin in 378 adolescents and adults with acute RTIs. The study found no statistically significant differences between the guaifenesin and placebo groups in any measured sputum properties. Another study in healthy volunteers also found no effect on nasal mucociliary clearance.
| Parameter Measured | Guaifenesin Group | Placebo Group | P-Value | Reference |
| Sputum Volume | No significant change | No significant change | 0.41 | |
| Sputum Viscosity | No significant change | No significant change | 0.45 | |
| Sputum Elasticity | No significant change | No significant change | 0.71 | |
| Sputum % Solids | No significant change | No significant change | 0.69 | |
| Saccharine Transit Time | No significant change from baseline | No significant change from baseline | 0.94 | |
| Ciliary Beat Frequency | No significant change from baseline | No significant change from baseline | 0.46 |
Table 2: Summary of Quantitative Data from Placebo-Controlled Clinical Trials.
Discussion and Future Directions
The discrepancy between robust in vitro evidence and negative clinical trial data is significant. Several factors may contribute to this:
-
Complexity of In Vivo Sputum: In vitro mucus is primarily composed of mucins and water. In contrast, clinical sputum from infected patients is a complex mixture containing mucins, inflammatory cells, cellular debris, bacteria, and plasma exudates, all of which contribute to its rheological properties. Guaifenesin's effects on mucin production may be masked by these other components.
-
Mechanism of Action: The primary mechanism in patients may be the gastro-pulmonary reflex, which increases hydration. This effect might be less pronounced or harder to measure than the direct suppression of mucin production seen in cell cultures. Adequate patient hydration is also a critical confounding variable.
-
Study Population: The 2014 clinical trial focused on acute RTIs. Guaifenesin's benefits may be more apparent in conditions of stable chronic mucus hypersecretion, such as chronic bronchitis, where mucin overproduction is the primary driver of pathology. Older studies in patients with chronic bronchitis did report a significant decrease in sputum viscosity.
Future research should focus on reconciling these differences. Studies using more advanced rheological techniques on sputum from patients with stable chronic bronchitis are warranted. Furthermore, exploring the direct effects of guaifenesin on MUC5B, the other major respiratory mucin, could provide additional insights.
Conclusion
The effect of guaifenesin on mucus viscosity is complex. Strong preclinical evidence from in vitro models of human airway epithelium demonstrates that guaifenesin can directly suppress MUC5AC mucin production, leading to a significant reduction in mucus viscosity and elasticity and an improvement in mucociliary transport. However, this effect has not been consistently replicated in clinical trials involving patients with acute respiratory infections, which showed no significant change in sputum rheology compared to placebo. The proposed neurogenic gastro-pulmonary reflex, which increases secretion hydration, remains a plausible mechanism in vivo. For drug development professionals and researchers, guaifenesin serves as a case study in the challenges of translating in vitro mucoactivity to demonstrable clinical efficacy, highlighting the need for patient population stratification and comprehensive rheological analysis in future studies.
References
The Pharmacokinetics and Pharmacodynamics of Guaifenesin: A Technical Guide
This document provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of guaifenesin, an expectorant widely used in the management of cough and congestion. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into the drug's mechanism of action, disposition in the body, and the experimental methodologies used for its characterization.
Pharmacokinetics
Guaifenesin is rapidly and efficiently absorbed and metabolized in the body. Its pharmacokinetic profile is characterized by a short half-life, necessitating specific dosing strategies to maintain therapeutic efficacy.
Absorption
Following oral administration, guaifenesin is well absorbed from the gastrointestinal tract.[1][2] In adults receiving an immediate-release formulation, the maximum plasma concentration (Cmax) is typically reached within 1.69 hours.[1] In pediatric subjects, this time to Cmax (Tmax) is even shorter, at approximately 0.5 hours.[1][3]
Distribution
Metabolism
Guaifenesin undergoes rapid and extensive metabolism, primarily in the liver. The main metabolic pathway involves oxidation to β-(2-methoxyphenoxy)-lactic acid. Another significant pathway is O-demethylation, carried out by microsomal O-demethylase, which produces hydroxy-guaifenesin. These metabolites are inactive. Approximately 40% of a dose is excreted as the demethylated metabolite within three hours.
Excretion
The metabolites of guaifenesin are primarily excreted in the urine. After a 400 mg oral dose, over 60% is hydrolyzed and excreted within seven hours. The parent drug is typically not detectable in the urine. The plasma half-life of guaifenesin is approximately one hour in both adult and pediatric populations, and the drug is generally not detectable in the blood 8 hours after a single dose.
Pharmacokinetic Data Summary
The following tables summarize key pharmacokinetic parameters of guaifenesin across different populations and formulations.
Table 1: Pharmacokinetic Parameters of Guaifenesin in Adults
| Parameter | Immediate-Release (IR) Formulation | Reference |
| Tmax (Time to Peak Concentration) | 1.69 h | |
| t½ (Elimination Half-Life) | ~1 h (0.86 h) | |
| Apparent Volume of Distribution (Vd/F) | 116 L (CV=45.7%) | |
| Clearance (CL/F) | 94.8 L/h (CV=51.4%) |
Table 2: Pharmacokinetic Parameters of Guaifenesin in Pediatric Populations (Single-Dose Oral Solution)
| Age Group | Dose | Tmax (median) | Cmax (ng/mL) | AUC₀₋∞ (ng·h/mL) | t½ (h) | Reference |
| 2-5 years | 100 mg | 0.5 h | 1003 | 1968 | 0.8 | |
| 6-11 years | 200 mg | 0.5 h | 1793 | 3156 | 1.0 | |
| 12-17 years | 200 mg | 0.5 h | 1297 | 2717 | 1.3 | |
| 12-17 years | 400 mg | 0.5 h | 2316 | 4062 | 1.3 |
Pharmacodynamics
Guaifenesin's primary pharmacodynamic effect is its expectorant action, which involves multiple mechanisms to modify airway mucus and facilitate its removal.
Mechanism of Action
The expectorant effect of guaifenesin is believed to result from both indirect and direct actions on the respiratory tract.
-
Neurogenic Gastro-Pulmonary Reflex: The principal proposed mechanism is the stimulation of vagal afferent nerves in the gastric mucosa. This irritation triggers a reflex action (the gastro-pulmonary reflex) that leads to increased glandular exocytosis and hydration of airway mucus, making it less viscous and easier to expel. This is supported by studies in rats where oral, but not intravenous, administration of guaifenesin increased respiratory secretions.
-
Direct Effects on Airway Epithelium: Recent in vitro studies using differentiated human airway epithelial cells have shown that guaifenesin has direct effects at clinically relevant concentrations. These effects include a significant decrease in mucin (MUC5AC) production and a reduction in mucus viscosity and elasticity.
-
Enhanced Mucociliary Clearance: By increasing hydration and reducing mucus viscoelasticity, guaifenesin enhances the efficacy of the mucociliary apparatus in clearing secretions from the upper and lower airways. Studies in patients with chronic bronchitis have demonstrated that guaifenesin can improve mucociliary clearance.
-
Cough Reflex Modulation: Guaifenesin has been shown to inhibit cough reflex sensitivity in patients with acute upper respiratory tract infections (URTIs), though this effect was not observed in healthy volunteers. This suggests it may act on hypersensitive cough receptors present during an infection.
-
Other Potential Mechanisms: Some research suggests that guaifenesin may also possess muscle relaxant and anticonvulsant properties, possibly through antagonism of NMDA receptors.
Signaling Pathway Diagram
Caption: Proposed neurogenic mechanism of guaifenesin's expectorant action.
Experimental Protocols
The characterization of guaifenesin's pharmacokinetics and pharmacodynamics relies on specific and validated experimental methods.
Quantification of Guaifenesin in Human Plasma by LC-MS/MS
A robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for pharmacokinetic studies.
-
Principle: The method involves protein precipitation or solid-phase extraction (SPE) of guaifenesin and a stable isotope-labeled internal standard (e.g., rac-Guaifenesin-d3) from plasma. Samples are then separated by reverse-phase liquid chromatography and detected by a tandem mass spectrometer in positive ion electrospray ionization (ESI) mode. Quantification is achieved using multiple reaction monitoring (MRM).
-
Sample Preparation (SPE Protocol):
-
To 100 µL of a plasma sample, add the internal standard working solution.
-
Condition a C18 SPE cartridge with methanol, followed by water.
-
Load the plasma sample onto the conditioned cartridge.
-
Wash the cartridge with water to remove polar interferences.
-
Elute the analyte and internal standard with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
Chromatography and Mass Spectrometry:
-
LC Column: C18 reverse-phase column (e.g., Cosmosil 5C18-MS-II).
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., phosphate buffer or water with formic acid).
-
Detection: Tandem mass spectrometer operating in MRM mode, monitoring specific precursor-to-product ion transitions for both guaifenesin and the internal standard.
-
Experimental Workflow Diagram
Caption: Workflow for LC-MS/MS quantification of guaifenesin in plasma.
In Vitro Assessment of Mucus Properties
-
Model: Differentiated human airway epithelial cells grown at an air-liquid interface to mimic the physiological conditions of the respiratory tract.
-
Protocol:
-
Culture primary human airway epithelial cells until a differentiated, mucociliary phenotype is established.
-
Optionally, pre-treat cells with an inflammatory mediator like Interleukin-13 (IL-13) to induce mucus hypersecretion.
-
Treat the cell cultures with varying, clinically relevant concentrations of guaifenesin.
-
Collect secreted mucus from the apical surface.
-
Analyze mucus for key parameters:
-
Mucin Production: Quantify MUC5AC protein levels using an enzyme-linked immunosorbent assay (ELISA).
-
Viscoelasticity: Measure mucus viscosity and elasticity using a rheometer.
-
Mucociliary Clearance (MCC): Assess the transport rate of particles placed on the cell surface using video microscopy.
-
-
Clinical Assessment of Cough Reflex Sensitivity
-
Design: A double-blind, randomized, placebo-controlled study.
-
Population: Subjects with symptoms of an acute upper respiratory tract infection, as well as a control group of healthy volunteers.
-
Protocol:
-
Administer a single dose of guaifenesin (e.g., 400 mg or 600 mg) or a matching placebo to subjects.
-
At a specified time post-dose, perform a cough challenge.
-
The challenge involves the inhalation of nebulized capsaicin at progressively increasing concentrations.
-
The primary endpoint is the concentration of capsaicin required to induce a specific number of coughs (e.g., C2 or C5).
-
A significant increase in the capsaicin concentration required to elicit a cough after treatment indicates a reduction in cough reflex sensitivity.
-
References
Guaifenesin's Potential as a Muscle Relaxant: A Technical Guide
Introduction
Guaifenesin, widely recognized for its expectorant properties in over-the-counter cough and cold remedies, has garnered increasing interest for its potential as a centrally acting muscle relaxant.[1] This technical guide provides a comprehensive overview of the existing preclinical and clinical evidence supporting this indication, intended for researchers, scientists, and drug development professionals. The document summarizes quantitative data, details experimental methodologies, and visualizes key pathways and workflows to facilitate a deeper understanding of guaifenesin's muscle relaxant effects.
Mechanism of Action
The primary proposed mechanism for guaifenesin's muscle relaxant effects is its action within the central nervous system (CNS). It is believed to selectively depress nerve impulse transmission at the internuncial neuron level of the spinal cord, brainstem, and subcortical regions of the brain.[2][3] This action is thought to be mediated, at least in part, through the antagonism of N-methyl-D-aspartate (NMDA) receptors.[1]
NMDA Receptor Antagonism
The NMDA receptor, a glutamate-gated cation channel, plays a crucial role in excitatory synaptic transmission.[4] Its activation requires the binding of both glutamate and a co-agonist (glycine or D-serine) and the removal of a magnesium ion (Mg2+) block, which occurs upon depolarization of the postsynaptic membrane. Upon opening, the NMDA receptor channel allows the influx of calcium ions (Ca2+), which act as a second messenger in various intracellular signaling pathways. By acting as an antagonist at the NMDA receptor, guaifenesin may reduce the influx of Ca2+ and subsequently dampen neuronal excitability, leading to muscle relaxation.
Quantitative Data
Preclinical Data
A study investigating the anticonvulsant and muscle relaxant properties of guaifenesin in a mouse model of pentylenetetrazol (PTZ)-induced seizures provides key quantitative insights.
| Parameter | Dose (mg/kg, i.p.) | Result |
| Increase in Latency to Clonic Seizure | 100 | 141.8% |
| 200 | 124.2% | |
| 300 | 473% | |
| 400 | 1721% | |
| ED₅₀ for Protection Against Clonic Seizure | 744.88 | (95% CI: 360-1540) |
| ED₅₀ for Protection Against Tonic-Clonic Seizure | 256 | (95% CI: 178-363) |
| Neuromuscular Coordination | 100, 200, 300, 400 | Significant reduction at all doses |
Table 1: Preclinical Efficacy of Guaifenesin in a Mouse Seizure Model
Clinical Data
A Phase II, multicenter, placebo-controlled study evaluated the efficacy and safety of guaifenesin for upper back, neck, and shoulder pain and muscle spasm.
| Treatment Group | N | Mean Change in Muscle Spasm Score (7 days) | % Greater Reduction vs. Placebo | % Greater Reduction vs. 600 mg |
| Guaifenesin 1200 mg BID | 26 | 1.77 | 25% | 16% |
| Placebo (for 1200 mg) | 13 | 1.42 | - | - |
| Guaifenesin 600 mg BID | 25 | 1.53 | - | - |
| Placebo (for 600 mg) | 13 | 1.74 | - | - |
Table 2: Primary Efficacy Endpoint in a Phase II Clinical Trial (Note: Differences were not statistically significant)
| Outcome Measure | Comparison | Day 4 | Day 7 |
| Global Assessment of Treatment Helpfulness (GATH) | 1200 mg BID vs. Placebo | p = 0.0211 | Not significant |
| Muscle Relaxation | 1200 mg BID vs. Placebo | p = 0.0523 (borderline) | Not significant |
Table 3: Secondary Efficacy Endpoints at Day 4 and Day 7
Veterinary Data
Guaifenesin is routinely used as a muscle relaxant in veterinary anesthesia, particularly in large animals.
| Animal Model | Dose | Route | Outcome |
| Horses | 100 mg/kg | IV Infusion | Induction of muscle relaxation and immobilization as an adjunct to anesthesia. |
| Horses | 73 ± 18 mg/kg (with propofol) | IV | Anesthetic induction in 50% of horses. |
| Horses | 90 mg/kg (with propofol) | IV | Estimated to immobilize >99% of calm, healthy adult horses. |
| Rabbits | 200 mg/kg | IV | Abolished pedal, palpebral, and corneal reflexes for up to 15 minutes. |
| Dogs | 100 mg/kg | IV | Significantly reduced the required propofol dose for tracheal intubation (p=0.04). |
Table 4: Effective Doses of Guaifenesin for Muscle Relaxation in Veterinary Medicine
Experimental Protocols
Preclinical Study: Anticonvulsant and Muscle Relaxant Effects
-
Animal Model: Male albino mice.
-
Methodology: Pentylenetetrazol (PTZ)-induced convulsion model.
-
Drug Administration: Guaifenesin (100, 200, 300, or 400 mg/kg) or vehicle (0.25% Tween) was administered via intraperitoneal (i.p.) injection 30 minutes prior to the injection of PTZ (95 mg/kg).
-
Assessments:
-
Latency to the onset of myoclonic, clonic, and tonic-clonic convulsions.
-
Percentage of animals exhibiting convulsions.
-
Percentage of mortality.
-
Neuromuscular coordination assessed using the Rotarod test.
-
Clinical Study: Phase II Proof-of-Concept Trial
-
Study Design: A multicenter, placebo-controlled, repeat-dose, parallel-group study.
-
Participants: Adults experiencing acute pain and muscle spasm in their upper back, neck, or shoulder.
-
Intervention: Participants were randomly assigned to one of four groups:
-
Guaifenesin 600 mg twice daily (BID)
-
Guaifenesin 1200 mg BID
-
Matched placebo for 600 mg BID
-
Matched placebo for 1200 mg BID
-
-
Duration: 7 days.
-
Primary Endpoint: Change from baseline in muscle spasm relief, measured using an 11-point numeric rating scale (NRS) where 0=not present and 10=unbearable. The NRS was recorded twice daily and averaged over the 7-day treatment period.
-
Statistical Analysis: A linear mixed model was used, which included treatment as a fixed effect and the study site as a random effect.
Synthesis and Future Directions
The evidence presented suggests that guaifenesin possesses centrally acting muscle relaxant properties, likely mediated through NMDA receptor antagonism. While preclinical studies in animal models demonstrate clear dose-dependent effects, the clinical evidence in humans for musculoskeletal pain and spasm is currently suggestive but not statistically significant at the doses studied. The well-established use of guaifenesin in veterinary anesthesia provides strong support for its muscle relaxant capabilities.
Future research should focus on larger, adequately powered clinical trials to definitively determine the efficacy of higher doses of guaifenesin for various musculoskeletal conditions. Further elucidation of its precise molecular interactions with the NMDA receptor and other potential CNS targets will also be crucial for optimizing its therapeutic potential as a muscle relaxant.
References
An In-depth Technical Guide on the Early Clinical Efficacy of Guaifenesin
Introduction
Guaifenesin, a guaiac tree extract derivative, has a long history of use as a natural remedy, with its formal acceptance by the US Food and Drug Administration (FDA) in 1952.[1][2] It remains the only expectorant legally marketed in the United States under the FDA's Over-the-Counter (OTC) Monograph, primarily for the relief of wet cough and chest congestion.[1][3] This technical guide provides a detailed examination of the early clinical studies that formed the basis of its approval and established its role in managing respiratory conditions characterized by mucus hypersecretion, such as stable chronic bronchitis and acute upper respiratory tract infections (URTIs).[1] We will delve into the experimental protocols of these foundational trials, present quantitative data in a structured format, and illustrate the proposed mechanisms of action and experimental workflows.
Core Mechanisms of Action
Early research into guaifenesin's pharmacological effects proposed several mechanisms through which it exerts its expectorant and mucoactive properties. These are not mutually exclusive and contribute to its overall clinical effect of making coughs more productive. The primary proposed mechanisms include increasing the volume and reducing the viscosity of bronchial secretions, which enhances their clearance.
One long-standing theory is the stimulation of a "gastro-pulmonary reflex." It is thought that guaifenesin irritates the gastric mucosa, which in turn stimulates parasympathetic activity, leading to increased secretions in the respiratory tract. More recent in vitro studies suggest a more direct action on the respiratory epithelium itself, involving the modulation of mucin production and a direct improvement of mucociliary clearance (MCC).
Further studies have also identified that guaifenesin can inhibit cough reflex sensitivity, particularly in patients with URTIs whose cough receptors are transiently hypersensitive. This effect was not observed in healthy volunteers, suggesting a targeted action in pathological states.
Early Clinical Studies in Chronic Bronchitis
The inclusion of guaifenesin in the 1989 Final OTC Monograph was substantially supported by four key clinical studies conducted in patients with chronic bronchitis. In these chronic respiratory conditions, symptoms like excess mucus and cough are more stable, allowing for more consistent observation of treatment effects.
Experimental Protocols and Methodologies
A pivotal early study by Hirsch et al. (1973) investigated the expectorant effect of glyceryl guaiacolate (guaifenesin) in patients with chronic bronchitis.
-
Study Design: The study was a controlled in vivo and in vitro investigation.
-
Patient Population: The trial included patients diagnosed with chronic bronchitis.
-
Intervention: Patients received guaifenesin.
-
Outcome Measures: The primary endpoints were objective changes in sputum characteristics. Specifically, the study measured sputum adhesiveness and quantity (dry weight). Another study by Chodosh (1973) also focused on objective sputum changes.
The general workflow for these early clinical trials involved screening patients, establishing a baseline, administering the drug or a placebo over a set period, and then evaluating outcomes through both subjective patient reports and objective sputum analysis.
Quantitative Data Summary
While some early studies reported effects comparable to placebo, others provided support for guaifenesin's efficacy on sputum properties. Many of these early trials, however, were conducted in small patient cohorts and often lacked robust statistical analysis or used doses lower than the currently approved range of 1200-2400 mg/day.
| Study / Finding | Parameter Measured | Result with Guaifenesin | Comparison Group | Statistical Significance | Reference |
| Chodosh (1973) | Sputum Adhesiveness | Significantly Decreased | Placebo | Reported as Significant | |
| Chodosh (1973) | Sputum Quantity (Dry Weight) | Significantly Decreased | Placebo | Reported as Significant | |
| Chodosh (1973) | Ease of Expectoration | Improved | Placebo | Reported as Significant | |
| Wójcicki et al. | Tenaciousness of Sputum | 79% of patients reported subjective improvement | Placebo (21.8% improvement) | Not explicitly stated | |
| Finiguerra et al. | Sputum Volume & Viscosity | Reduction observed | Placebo | Not explicitly stated | |
| General Finding | Sputum Volume | Increased | Placebo | Mixed Results | |
| General Finding | Ease of Expectoration | Greater | Placebo | Mixed Results |
Early Clinical Studies in Acute Upper Respiratory Tract Infections (URTIs)
The efficacy of guaifenesin as an expectorant was also examined in the context of acute URTIs, which are commonly associated with the common cold.
Experimental Protocols and Methodologies
A notable early double-blind trial was conducted by Robinson et al. (1977) to assess if guaifenesin was superior to placebo for cough associated with an acute URTI.
-
Study Design: Double-blind, placebo-controlled trial.
-
Patient Population: 239 adult patients with moderate-to-severe dry or productive cough from an acute URTI.
-
Intervention: 200 mg of guaifenesin syrup, administered four times per day for three days.
-
Outcome Measures: Efficacy was evaluated through subjective patient assessments of symptoms (cough frequency, intensity, chest discomfort) and sputum quality/quantity, as well as physicians' global evaluations.
Another study by Kuhn et al. (1982) also used a double-blind design to evaluate guaifenesin's effect on cough frequency in young adults with a cold.
-
Study Design: Double-blind, placebo-controlled study.
-
Patient Population: 65 young adults with cough secondary to a cold.
-
Intervention: 400 mg of guaifenesin syrup every 6 hours for a total of 6 doses.
-
Outcome Measures: Subjective assessment via patient questionnaires and objective cough counts using audio recordings.
Quantitative Data Summary
The results from early URTI studies showed some benefits, primarily based on subjective, patient-reported outcomes.
| Study / Finding | Parameter Measured | Result with Guaifenesin | Comparison Group | Statistical Significance | Reference |
| Robinson et al. (1977) | Cough Frequency & Intensity | Decreased | Placebo | Reported as Significant | |
| Robinson et al. (1977) | Sputum Thickness | Significantly Thinner/Reduced | Placebo | Reported as Significant | |
| Robinson et al. (1977) | Sputum Quantity | Reduced | Placebo | Reported as Significant | |
| Robinson et al. (1977) | Physician's Global Effectiveness | Improved | Placebo | Reported as Significant | |
| Kuhn et al. (1982) | Sputum Thickness (Subjective) | Statistically significant decrease | Placebo | Reported as Significant | |
| Kuhn et al. (1982) | Cough Count (Objective) | Failed to significantly reduce | Placebo | Not Significant |
The foundational clinical studies on guaifenesin, primarily from the 1970s and 1980s, established its role as a safe and effective expectorant, leading to its inclusion in the FDA's OTC Monograph. These early trials, while limited by smaller sample sizes and a reliance on subjective measures, demonstrated clinically meaningful improvements in patients with both chronic bronchitis and acute URTIs. Key findings pointed towards guaifenesin's ability to reduce sputum thickness and adhesiveness, increase the ease of expectoration, and decrease cough symptoms. This body of work paved the way for later, more methodologically rigorous studies with extended-release formulations, but it was these initial investigations that provided the core evidence for guaifenesin's enduring place in the management of productive cough.
References
The Role of Guaifenesin in Upper Respiratory Tract Infections: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Guaifenesin is the only expectorant approved by the U.S. Food and Drug Administration for over-the-counter use and is a principal component in treatments for chest congestion and productive cough associated with upper respiratory tract infections (URTIs).[1][2][3][4] Its primary therapeutic goal is to render mucus less viscous and increase the volume of bronchial secretions, thereby making coughs more productive.[1] While its clinical use is widespread, the precise mechanisms of action and clinical efficacy are subjects of ongoing investigation, with some studies yielding conflicting results. This technical guide synthesizes the current understanding of guaifenesin's pharmacology, presents key clinical data, details relevant experimental protocols, and outlines future research directions for the development of novel mucoactive agents.
Mechanism of Action
The expectorant effect of guaifenesin is thought to be mediated through at least two distinct, and potentially complementary, pathways: a systemic reflex mechanism and a direct action on respiratory epithelial cells.
1.1 Gastro-pulmonary Vagal Reflex The traditional and most cited mechanism proposes that guaifenesin acts as an irritant to the gastric mucosa. This irritation stimulates vagal afferent nerve endings, initiating a reflex arc through the brainstem. This, in turn, triggers efferent parasympathetic activity, leading to glandular exocytosis in the respiratory tract. The result is an increase in the volume of more watery bronchial secretions, which helps to hydrate and thin the viscous mucus gel layer.
Caption: Proposed gastro-pulmonary reflex pathway for guaifenesin's action.
1.2 Direct Effects on Airway Epithelium Recent in vitro studies using differentiated human airway epithelial cells suggest a more direct role. At clinically relevant concentrations, guaifenesin has been shown to directly suppress the production and secretion of MUC5AC, a primary gel-forming mucin. This reduction in mucin concentration is associated with decreased mucus viscoelasticity and an increased rate of mucociliary transport, independent of the gastric reflex.
Clinical Efficacy and Quantitative Data
The clinical efficacy of guaifenesin in acute URTIs has been the subject of numerous studies, with varied outcomes. While some studies report significant improvements in patient-reported symptoms and sputum characteristics, others have found no measurable effect compared to placebo. This discrepancy highlights the challenges in objectively measuring mucus properties and symptom relief in acute respiratory infections.
Table 1: Summary of Quantitative Findings from Clinical and In Vitro Studies
| Parameter | Study Type / Population | Guaifenesin Dosage | Key Quantitative Outcome | Reference |
| Sputum Viscosity | In vitro (Human airway cells) | 2-200 µg/mL | Significant, dose-dependent decrease | |
| Sputum Elasticity | In vitro (Human airway cells) | 2-200 µg/mL | Significant, dose-dependent decrease | |
| Sputum Properties (Viscosity, Elasticity, Volume) | Adolescents & Adults with acute RTI | 1200 mg/day (ER) | No significant difference vs. placebo (P > 0.45) | |
| Mucociliary Transport | In vitro (Human airway cells) | 2-200 µg/mL | Significant, dose-dependent increase in transport rate | |
| Mucin (MUC5AC) Production | In vitro (Human airway cells) | 2-20 µg/mL | Significant suppression of mucin production | |
| Sputum Thickness & Quantity | Adults with acute URTIs | Not Specified | Significant reduction compared to placebo | |
| Cough Reflex Sensitivity | Patients with viral URTIs | 400 mg or 600 mg | Significantly reduced vs. placebo |
Key Experimental Protocols
The evaluation of mucoactive agents like guaifenesin relies on specialized methodologies to quantify effects on mucus and its clearance.
3.1 Protocol: Sputum Rheology Analysis This protocol outlines the measurement of the viscoelastic properties of expectorated sputum.
-
Sputum Collection: Collect spontaneously expectorated sputum into a sterile container, avoiding saliva contamination. Process immediately or freeze at -80°C.
-
Sample Preparation: Thaw sample (if frozen) at room temperature. Gently mix to ensure homogeneity. A small aliquot (e.g., 50-100 µL) is loaded onto the rheometer.
-
Instrumentation: Utilize a cone-and-plate or parallel-plate rheometer capable of oscillatory measurements.
-
Oscillatory Shear Testing: Perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant, low strain within the linear viscoelastic region. This determines the storage modulus (G', elasticity) and loss modulus (G'', viscosity).
-
Data Analysis: Compare the G' and G'' values at physiologically relevant frequencies (e.g., 1 rad/s for ciliary transport, 100 rad/s for cough) between treatment and placebo groups.
References
Preliminary Research on the Non-Expectorant Effects of Guaifenesin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guaifenesin, a widely recognized expectorant, has demonstrated a range of pharmacological activities beyond its effects on respiratory secretions. Preliminary research indicates its potential as a muscle relaxant, anticonvulsant, analgesic, and anxiolytic agent. This technical guide provides a comprehensive overview of the existing preclinical and clinical data on these non-expectorant effects, detailing experimental methodologies and summarizing quantitative findings. The underlying mechanism for these diverse effects is hypothesized to involve the modulation of the N-methyl-D-aspartate (NMDA) receptor, a key player in central nervous system excitability.
Muscle Relaxant Effects
Guaifenesin has a history of use as a centrally acting muscle relaxant in veterinary medicine and has been investigated for similar properties in humans.[1]
Quantitative Data
| Study Type | Subject | Dosing Regimen | Outcome Measures | Results | Reference |
| Phase II Clinical Trial | Human adults with upper back, neck, or shoulder pain and muscle spasm | Guaifenesin 600 mg BID or 1200 mg BID for 7 days | Muscle Spasm Score (0-10) | 1200 mg BID showed a 25% greater reduction in mean muscle spasm score over placebo (not statistically significant). | [2] |
| Phase II Clinical Trial | Human adults with upper back, neck, or shoulder pain and muscle spasm | Guaifenesin 600 mg BID or 1200 mg BID for 7 days | Muscle Relaxation Score (0-4) | 1200 mg BID showed a trend towards greater muscle relaxation compared to placebo. | [2] |
| Veterinary Study | Donkeys | Intravenous infusion until recumbency | Recumbency Dose | Mean dose of 131 mg/kg. | [3] |
| Veterinary Study | Horses | Intravenous infusion until recumbency | Recumbency Dose | Mean dose of 211 mg/kg. | [3] |
Experimental Protocols
1.2.1. Human Study: Upper Back, Neck, and Shoulder Pain
-
Study Design: A multicenter, placebo-controlled, repeat-dose, parallel-group study was conducted.
-
Participants: Adults experiencing acute pain and muscle spasm in their upper back, neck, or shoulder.
-
Intervention: Participants were randomly assigned to receive guaifenesin (600 mg or 1200 mg) or a matched placebo twice daily (BID) for 7 days.
-
Primary Endpoint: The primary outcome was the change from baseline in muscle spasm, measured using an 11-point numeric rating scale (0=not present to 10=unbearable). This was recorded twice daily and averaged over the 7-day treatment period.
-
Secondary Endpoints: Other measures included muscle tension, pain, discomfort, and relaxation, also rated on numerical scales.
1.2.2. Animal Study: Neuromuscular Coordination (Rotarod Test)
-
Apparatus: A commercially available rotarod apparatus for mice.
-
Procedure:
-
Mice are trained to remain on the rotating rod at a constant speed (e.g., 20 rpm) for a set duration (e.g., >60 seconds) 24 hours prior to the test.
-
On the test day, baseline performance (time spent on the rod) is measured.
-
Guaifenesin or a vehicle control is administered intraperitoneally.
-
At a set time post-administration (e.g., 30 minutes), the mice are re-tested on the rotarod.
-
The time each mouse remains on the rotating rod is recorded. A decrease in the time spent on the rod compared to baseline and the control group indicates reduced neuromuscular coordination and potential muscle relaxant effects.
-
Visualization
References
- 1. Electrophysiological characterisation of the antagonist properties of two novel NMDA receptor glycine site antagonists, L-695,902 and L-701,324 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Pharmacokinetics and cardiopulmonary effects of guaifenesin in donkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Quantifying Guaifenesin in Biological Samples: A Detailed Guide for Researchers
Introduction
Guaifenesin, a widely used expectorant, requires accurate and reliable quantification in biological matrices for pharmacokinetic analysis, bioequivalence studies, and clinical monitoring. This document provides detailed application notes and protocols for the quantification of guaifenesin in biological samples, primarily focusing on human plasma. The methodologies covered are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which are commonly employed for their sensitivity and specificity.
Analytical Methods for Guaifenesin Quantification
The determination of guaifenesin in biological samples can be achieved through various analytical techniques. The choice of method often depends on the required sensitivity, selectivity, and the nature of the biological matrix.
-
High-Performance Liquid Chromatography (HPLC): HPLC methods, often coupled with UV detection, are suitable for quantifying guaifenesin in pharmaceutical dosage forms and can be adapted for biological samples.[1][2] These methods are generally robust and cost-effective.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique ideal for quantifying low concentrations of drugs and their metabolites in complex biological matrices like plasma.[3][4] This method is preferred for pharmacokinetic studies where low detection limits are crucial.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS has also been used for the investigation of guaifenesin metabolism, particularly in urine samples.[5]
This guide will focus on the more prevalent and highly validated HPLC and LC-MS/MS methods for plasma samples.
Experimental Workflows and Protocols
A critical aspect of quantifying drugs in biological samples is the sample preparation stage, which aims to extract the analyte of interest from the complex matrix and minimize interference. The two primary extraction techniques for guaifenesin are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Workflow for Sample Preparation and Analysis
The general workflow for analyzing guaifenesin in biological samples involves sample collection, extraction, chromatographic separation, detection, and data analysis.
Caption: General experimental workflow for the quantification of guaifenesin in biological samples.
Application Note 1: Quantification of Guaifenesin in Human Plasma using LC-MS/MS
This application note details a robust and sensitive LC-MS/MS method for the determination of guaifenesin in human plasma. The use of a stable isotope-labeled internal standard (IS), such as guaifenesin-d3, is recommended to ensure accuracy and precision.
Protocol: LC-MS/MS Method
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 100 µL of human plasma, add the internal standard solution (e.g., guaifenesin-d3).
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove interfering substances.
-
Elute guaifenesin and the internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in the mobile phase for injection into the LC-MS/MS system.
Caption: Solid-Phase Extraction (SPE) workflow for guaifenesin from plasma.
2. Chromatographic and Mass Spectrometric Conditions
-
HPLC System: A standard HPLC system capable of delivering a precise and stable flow.
-
Analytical Column: A reversed-phase C18 column (e.g., Luna C18, 100 x 4.6 mm, 5 µm) is commonly used.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate).
-
Flow Rate: A typical flow rate is between 0.6 and 0.8 mL/min.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor-to-product ion transitions for guaifenesin and its internal standard are monitored. For example, m/z 199.1 → 125 for guaifenesin.
Quantitative Data Summary: LC-MS/MS Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Biological Matrix | Human Plasma | Human Plasma | Human Plasma |
| Extraction Method | Solid-Phase Extraction | Liquid-Liquid Extraction | Liquid-Liquid Extraction |
| Internal Standard | Guaifenesin-d3 | Glibenclamide | Verapamil |
| Linearity Range | 8 - 2200 ng/mL | 23.97 - 6001.15 ng/mL | 10 - 5000 µg/L |
| Lower Limit of Quantification (LLOQ) | 8 ng/mL | 23.97 ng/mL | 10 µg/L |
| Recovery | Not Specified | 102.83% | 97% - 108% |
| Intra-day Precision (RSD) | Not Specified | < 5% | < 11% |
| Inter-day Precision (RSD) | Not Specified | < 5% | < 11% |
Application Note 2: Quantification of Guaifenesin in Human Plasma using HPLC-UV
This application note describes a validated HPLC method with UV detection for the quantification of guaifenesin in human plasma. This method is suitable for studies where the expected concentrations of guaifenesin are higher.
Protocol: HPLC-UV Method
1. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
To a plasma sample, add the internal standard solution (e.g., mephenesin).
-
Adjust the pH of the plasma to 6.9-7.1.
-
Add an extraction solvent mixture, such as methanol-methylene chloride (5:95, v/v).
-
Vortex the mixture to ensure thorough mixing and extraction.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
Caption: Liquid-Liquid Extraction (LLE) workflow for guaifenesin from plasma.
2. Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Analytical Column: A µBondapak C18 column or equivalent.
-
Mobile Phase: A mixture of methanol, acetonitrile, and a phosphate buffer. For example, methanol-acetonitrile-phosphate buffer (0.05 M) (11:11:78, v/v/v) containing heptane sulfonic acid and glacial acetic acid.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where guaifenesin shows significant absorbance, such as 228 nm or 260 nm.
Quantitative Data Summary: HPLC Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Biological Matrix/Dosage Form | Human Plasma | Bulk and Pharmaceutical Dosage | Pharmaceutical Substance and Product |
| Extraction Method | Liquid-Liquid Extraction | Not Applicable | Not Applicable |
| Internal Standard | Mephenesin | Not Specified | Not Specified |
| Linearity Range | 50 - 1000 ng/mL & 1 - 4 µg/mL | 10 - 35 µg/mL | 50 - 150 µg/mL |
| Lower Limit of Quantification (LOQ) | 50 ng/mL | 0.78 µg/mL | 0.025 µg/mL |
| Recovery | 88.6% - 97.6% | Not Specified | 99.55% |
| Intra-day Precision (RSD) | 4.8% - 8.7% | Not Specified | < 2% |
| Inter-day Precision (RSD) | 5.0% - 8.4% | Not Specified | < 2% |
Method Validation
All analytical methods for the quantification of drugs in biological samples must be thoroughly validated to ensure their reliability. Key validation parameters include:
-
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The range over which the method provides results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically assessed as intra-day and inter-day precision.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
-
Recovery: The efficiency of the extraction process.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
The relationship between these key validation parameters is crucial for a robust bioanalytical method.
Caption: Key parameters for bioanalytical method validation.
The quantification of guaifenesin in biological samples can be reliably achieved using either LC-MS/MS or HPLC-UV methods. LC-MS/MS offers superior sensitivity and is the method of choice for pharmacokinetic studies requiring low detection limits. HPLC-UV provides a robust and cost-effective alternative for applications where higher concentrations are expected. The selection of the appropriate method and careful validation are paramount to obtaining accurate and reproducible results. The protocols and data presented in this guide serve as a comprehensive resource for researchers, scientists, and drug development professionals.
References
Application Notes and Protocols for HPLC Analysis of Guaifenesin
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Guaifenesin in pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC). The methods described are suitable for routine quality control, stability studies, and research and development.
Introduction
Guaifenesin is an expectorant commonly used in cough and cold medications to help loosen and clear mucus from the airways. Accurate and reliable analytical methods are crucial for ensuring the quality and efficacy of pharmaceutical products containing Guaifenesin. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a widely used technique for this purpose due to its specificity, sensitivity, and robustness.
This document outlines several validated RP-HPLC methods for the determination of Guaifenesin, providing a comparative summary of their chromatographic conditions and detailed experimental protocols.
Comparative Summary of HPLC Methods
The following table summarizes the key parameters of different HPLC methods for the analysis of Guaifenesin, allowing for easy comparison and selection of the most suitable method for a specific application.
| Parameter | Method 1 | Method 2 | Method 3 (USP Legacy) | Method 4 |
| Column | Inertsil ODS C18 (150 x 4.6 mm, 5 µm)[1] | CAPCELL C18 (250 x 4.6 mm, 5 µm)[2] | Legacy L1 C18 (150 x 4.6 mm, 5 µm)[3] | Cosmosil C18 (100 x 2.1 mm, 5 µm)[4][5] |
| Mobile Phase | Sodium Dihydrogen Phosphate Buffer: Acetonitrile (30:70 v/v), pH 5.5 | Methanol: Water (50:50 v/v) | Methanol: Water: Acetic Acid (40:60:1.5 v/v/v) | Phosphate Buffer: Acetonitrile (40:60 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 277 nm | 209 nm | 270 nm | 232 nm |
| Injection Volume | 20 µL | Not Specified | Not Specified | 20 µL |
| Temperature | Ambient | Ambient | Not Specified | 30°C |
| Retention Time (min) | ~3.5 | Not Specified | Not Specified | ~2.8 |
| Linearity Range | 4.0–24.0 µg/mL | 50-150 µg/mL | Not Specified | Not Specified |
Experimental Protocols
Method 1: Analysis of Guaifenesin and Phenylephrine
This method is suitable for the simultaneous estimation of Guaifenesin and Phenylephrine in tablet dosage forms.
1. Materials and Reagents:
-
Guaifenesin and Phenylephrine reference standards
-
HPLC grade Acetonitrile
-
Sodium Dihydrogen Phosphate
-
Orthophosphoric acid (for pH adjustment)
-
HPLC grade water
-
0.2 µm nylon filter
2. Chromatographic Conditions:
-
Column: Inertsil ODS C18 (150 x 4.6 mm, 5 µm)
-
Mobile Phase: Prepare a mixture of Sodium Dihydrogen Phosphate buffer and Acetonitrile in the ratio of 30:70 (v/v). Adjust the pH of the buffer to 5.5 with orthophosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 277 nm
-
Injection Volume: 20 µL
3. Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10.0 mg of Guaifenesin and Phenylephrine reference standards and transfer to separate 100 mL volumetric flasks. Dissolve in 20 mL of HPLC grade Acetonitrile and sonicate for 10 minutes. Make up the volume to 100 mL with Acetonitrile.
-
Sample Preparation (Tablets): Weigh and finely powder 20 tablets. Transfer a quantity of powder equivalent to a known amount of Guaifenesin into a 1000 mL volumetric flask. Add 200 mL of Acetonitrile and sonicate for 20 minutes. Filter the solution through Whatman #41 filter paper and wash the residue with Acetonitrile. Combine the filtrates and make up the volume to 1000 mL with Acetonitrile. Further dilutions can be made to fit within the calibration range.
4. Procedure:
-
Filter the mobile phase and all solutions through a 0.2 µm nylon filter and degas before use.
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas.
-
Calculate the amount of Guaifenesin in the sample by comparing the peak area with that of the standard.
Method 2: Simple Isocratic Method for Guaifenesin
This method provides a simple and economic approach for the estimation of Guaifenesin in pharmaceutical substances and products.
1. Materials and Reagents:
-
Guaifenesin reference standard
-
HPLC grade Methanol
-
HPLC grade water
2. Chromatographic Conditions:
-
Column: CAPCELL C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol: Water (50:50 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 209 nm
3. Preparation of Solutions:
-
Diluent: Methanol: Water (50:50 v/v)
-
Standard Solution (100 µg/mL): Accurately weigh 100 mg of Guaifenesin and transfer it into a 10 mL volumetric flask. Add diluent to make up the volume and sonicate for 5 minutes. Pipette 1 mL of this solution into a 10 mL volumetric flask and make up the volume with the diluent.
-
Sample Preparation (Tablets): Triturate 20 tablets. Weigh an amount of powder equivalent to 100 mg of Guaifenesin and transfer it to a 10 mL volumetric flask. Add diluent and sonicate for 5 minutes. Make up the volume with the diluent. Pipette 1 mL of this solution into a 10 mL volumetric flask and make up the volume with the diluent.
4. Procedure:
-
Equilibrate the column with the mobile phase.
-
Inject the prepared standard and sample solutions.
-
Identify and quantify the Guaifenesin peak based on the retention time and peak area of the standard.
Visualizations
References
Application Notes & Protocols: Utilizing Guaifenesin in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of guaifenesin as a model compound for in vitro and in vivo drug metabolism studies. While not a specific probe for a particular cytochrome P450 (CYP) enzyme, its well-characterized metabolic pathways make it a useful substrate for educational and research purposes in understanding hepatic clearance mechanisms.
Introduction
Guaifenesin, an expectorant widely used in cough and cold medications, undergoes rapid and extensive metabolism in the liver.[1][2] Its primary metabolic routes include oxidation and O-demethylation.[2][3] The major inactive metabolites are β-(2-methoxyphenoxy)-lactic acid and hydroxy-guaifenesin.[1] Due to its metabolic profile, guaifenesin can be employed as a model substrate to investigate general hepatic metabolism and to develop and validate bioanalytical methods for quantifying parent drugs and their metabolites. It is important to note that guaifenesin is not considered a selective probe for any specific CYP450 isoform and is not known to be an inhibitor or inducer of the CYP system.
Data Presentation: Pharmacokinetic Properties of Guaifenesin
The following table summarizes the key pharmacokinetic parameters of guaifenesin in healthy adult subjects. These values are essential for designing and interpreting drug metabolism studies.
| Pharmacokinetic Parameter | Value | Reference |
| Maximum Plasma Concentration (Cmax) | Varies with dose | |
| Time to Cmax (Tmax) | Approximately 0.5 - 1.69 hours | |
| Plasma Elimination Half-Life (t½) | Approximately 1 hour | |
| Volume of Distribution (Vd) | 116 L | |
| Mean Clearance | 94.8 L/hr |
Experimental Protocols
Detailed methodologies for key experiments involving guaifenesin in drug metabolism studies are provided below.
1. In Vitro Metabolism of Guaifenesin using Human Liver Microsomes
This protocol outlines a typical in vitro experiment to study the metabolism of guaifenesin in human liver microsomes (HLM).
-
Objective: To determine the rate of guaifenesin metabolism and identify the resulting metabolites.
-
Materials:
-
Guaifenesin
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
0.1 M Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Prepare a stock solution of guaifenesin in a suitable solvent (e.g., methanol or DMSO).
-
In a microcentrifuge tube, pre-incubate HLM (final protein concentration of 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and guaifenesin (at a final concentration of 1 µM) to the pre-incubated HLM solution.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet the microsomal protein.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis to quantify the remaining guaifenesin and the formation of its metabolites.
-
A control incubation without the NADPH regenerating system should be run in parallel to account for any non-enzymatic degradation.
-
2. In Vivo Pharmacokinetic Study of Guaifenesin in a Rodent Model
This protocol describes a basic in vivo study to determine the pharmacokinetic profile of guaifenesin in rats.
-
Objective: To determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life of guaifenesin.
-
Materials:
-
Guaifenesin formulated for oral administration
-
Sprague-Dawley rats (or other suitable rodent model)
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
-
-
Procedure:
-
Fast the animals overnight prior to dosing, with free access to water.
-
Administer a single oral dose of guaifenesin (e.g., 50 mg/kg) via oral gavage.
-
Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at predetermined time points (e.g., pre-dose, and 0.25, 0.5, 1, 2, 4, 6, and 8 hours post-dose).
-
Immediately transfer the blood samples into EDTA-coated tubes and centrifuge to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Prepare plasma samples for analysis by protein precipitation with a suitable organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of guaifenesin at each time point.
-
Use pharmacokinetic software to calculate the relevant parameters from the plasma concentration-time data.
-
Visualizations
Metabolic Pathway of Guaifenesin
References
Application Notes and Protocols for Studying Guaifenesin's Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guaifenesin is an expectorant medication widely used to alleviate chest congestion by thinning and loosening mucus in the airways. Understanding its efficacy and mechanism of action is crucial for the development of new and improved mucoactive drugs. Animal models play a pivotal role in preclinical studies, providing a platform to investigate the pharmacodynamics and therapeutic potential of compounds like Guaifenesin. These application notes provide an overview of relevant animal models and detailed protocols for assessing the efficacy of Guaifenesin.
Key Efficacy Parameters
The primary efficacy parameters for an expectorant like Guaifenesin revolve around its ability to modify the properties and clearance of respiratory mucus. In animal models, these are typically assessed through the following measurements:
-
Respiratory Fluid Secretion: Quantifying the volume of fluid secreted into the respiratory tract.
-
Mucus Properties: Evaluating the viscoelastic properties of mucus, specifically viscosity (resistance to flow) and elasticity (ability to be stretched).
-
Mucociliary Clearance (MCC): Measuring the rate at which mucus is transported out of the airways by ciliary action.
-
Mucin Expression: Quantifying the levels of key mucin proteins, such as MUC5AC, which are major components of airway mucus.
Recommended Animal Models
The rat is a commonly used and well-validated animal model for studying the expectorant effects of Guaifenesin. This is primarily due to the established understanding of its respiratory physiology and the availability of standardized methods for inducing and assessing mucus hypersecretion.
Rodent Model of Mucus Hypersecretion
A widely accepted method to induce mucus hypersecretion in rats, mimicking conditions like chronic bronchitis, is through the administration of bacterial lipopolysaccharide (LPS).
Data Presentation
In Vivo Efficacy of Guaifenesin in a Rat Model
| Parameter | Animal Model | Dosage of Guaifenesin | Method | Result | Citation |
| Respiratory Tract Secretion | Rat | 50 mg/kg (oral gavage) | Phenol Red Secretion Assay | ~2-fold increase compared to control | [1] |
In Vitro Efficacy of Guaifenesin on Mucin Secretion
| Parameter | Model | Guaifenesin Concentration | Method | Result | Citation |
| MUC5AC Secretion | IL-13 Stimulated Human Airway Epithelial Cells | 10-300 µM | ELISA | Dose-dependent inhibition (IC50 ~110 µM at 24h) | [2] |
| MUC5AC Content | IL-13 Stimulated Human Airway Epithelial Cells | 10-300 µM | ELISA | Dose-dependent inhibition (IC50 ~150 µM at 24h) | [2] |
Experimental Protocols
Induction of Mucus Hypersecretion in Rats using Lipopolysaccharide (LPS)
This protocol describes the induction of airway mucus hypersecretion in rats, a model relevant for studying chronic bronchitis.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Lipopolysaccharide (LPS) from Pseudomonas aeruginosa or Escherichia coli
-
Sterile, pyrogen-free saline
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Intratracheal instillation device (e.g., microsprayer)
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing facility for at least one week before the experiment.
-
LPS Preparation: Dissolve LPS in sterile saline to the desired concentration (e.g., 1 mg/mL).
-
Anesthesia: Anesthetize the rats using an appropriate anesthetic regimen.
-
Intratracheal Instillation:
-
Place the anesthetized rat in a supine position on a surgical board.
-
Visualize the vocal cords using a small animal laryngoscope.
-
Carefully insert the tip of the intratracheal instillation device between the vocal cords into the trachea.
-
Instill a single dose of LPS solution (e.g., 100 µL) into the lungs.
-
-
Post-Procedure Monitoring: Monitor the animals until they have fully recovered from anesthesia.
-
Model Development: Mucus hypersecretion and goblet cell metaplasia typically develop over several days following LPS administration. The peak of MUC5AC expression is often observed around day 2 post-instillation.[4]
Assessment of Respiratory Tract Secretion (Phenol Red Assay)
This protocol details a method to quantify the volume of respiratory tract fluid secretion in rats.
Materials:
-
Phenol red solution (5% w/v in sterile saline)
-
Anesthesia
-
Tracheal cannula
-
Bronchoalveolar lavage (BAL) fluid collection setup
-
Spectrophotometer
Procedure:
-
Guaifenesin Administration: Administer Guaifenesin (e.g., 50 mg/kg) or vehicle control to the rats via oral gavage.
-
Phenol Red Injection: Thirty minutes after drug administration, inject the phenol red solution intraperitoneally (e.g., 1 mL per 100 g body weight).
-
Secretion Collection Period: Allow 30 minutes for the phenol red to be secreted into the respiratory tract.
-
Euthanasia and Tracheal Lavage:
-
Euthanize the animal via an approved method.
-
Expose the trachea and insert a cannula.
-
Perform a bronchoalveolar lavage by instilling and retrieving a known volume of sterile saline (e.g., 1 mL) three times.
-
-
Sample Processing:
-
Pool the collected BAL fluid.
-
Centrifuge the fluid to pellet any cells.
-
Add a small amount of 1M NaOH to the supernatant to stabilize the color of the phenol red.
-
-
Quantification:
-
Measure the absorbance of the supernatant at 546 nm using a spectrophotometer.
-
Calculate the concentration of phenol red against a standard curve.
-
The amount of phenol red recovered is directly proportional to the volume of respiratory fluid secreted.
-
Measurement of Mucus Viscoelasticity
This protocol outlines the general procedure for measuring the viscosity and elasticity of tracheal mucus samples, which can be collected from the animal models described above.
Materials:
-
Rheometer (cone-and-plate or parallel-plate)
-
Tracheal mucus sample
-
Humidified chamber
Procedure:
-
Sample Collection: Carefully collect mucus from the trachea of euthanized animals.
-
Sample Loading: Place the mucus sample onto the lower plate of the rheometer.
-
Measurement:
-
Lower the upper plate to the appropriate gap setting.
-
Perform oscillatory measurements over a range of frequencies (e.g., 0.1 to 100 rad/s) at a constant strain within the linear viscoelastic region.
-
The rheometer software will calculate the elastic (G') and viscous (G'') moduli.
-
-
Data Analysis: Analyze the changes in G' and G'' to determine the effect of the treatment on mucus viscoelasticity.
Assessment of Mucociliary Clearance (MCC)
This protocol provides a method for measuring the rate of mucociliary transport in the trachea of rats.
Materials:
-
Fluorescent microspheres (e.g., 1 µm diameter)
-
Anesthesia
-
Surgical instruments for tracheal exposure
-
Fiber-optic light source
-
Microscope with a camera
-
Image analysis software
Procedure:
-
Animal Preparation: Anesthetize the rat and surgically expose the trachea.
-
Microsphere Application: Gently apply a small droplet of the fluorescent microsphere suspension onto the tracheal mucosal surface.
-
Image Acquisition: Record the movement of the microspheres along the trachea using the microscope and camera.
-
Data Analysis:
-
Use image analysis software to track the movement of individual particles or the leading edge of the particle group over time.
-
Calculate the transport rate in mm/minute.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Gastro-Pulmonary Reflex Pathway activated by Guaifenesin.
Caption: Workflow for assessing Guaifenesin efficacy in an animal model.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of guaifenesin in the management of chronic bronchitis and upper respiratory tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Guaifenesin in the Management of Chronic Mucus Hypersecretion Associated with Stable Chronic Bronchitis: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fibromyalgiatreatment.com [fibromyalgiatreatment.com]
In Vitro Assessment of Guaifenesin's Mucolytic and Mucoactive Properties
Application Note AN-GUA-IVM-2025
Introduction
Guaifenesin is an expectorant widely used in over-the-counter and prescription medications to relieve chest congestion by thinning and loosening mucus in the airways.[1][2][3] Its mechanism of action involves modulating the properties of airway mucus, making it easier to clear through coughing and mucociliary transport.[4][5] For researchers and professionals in drug development, robust in vitro models are essential for quantifying the mucolytic and mucoactive effects of Guaifenesin and for the development of new mucoactive agents.
This document provides detailed protocols for the in vitro assessment of Guaifenesin's activity, focusing on its effects on mucus rheology, mucin secretion, and mucociliary transport. The methodologies are based on established studies utilizing differentiated human airway epithelial cells, which represent the current standard for physiologically relevant in vitro modeling of the airway epithelium.
Assessment of Mucus Rheology
The viscoelastic properties of mucus are critical determinants of its clearability. Mucolytics are expected to reduce the viscosity and elasticity of mucus. These properties can be quantified by measuring the elastic (G') and viscous (G") moduli using a rheometer.
Experimental Protocol: Mucus Rheology Analysis
Objective: To quantify the effect of Guaifenesin on the viscoelastic properties of secreted mucus.
Model: Differentiated human airway epithelial cells (e.g., primary human bronchial epithelial cells) cultured at an Air-Liquid Interface (ALI). To mimic a hypersecretory condition, cells can be pre-treated with Interleukin-13 (IL-13).
Materials:
-
Differentiated human airway epithelial cell cultures on permeable supports.
-
Cell culture medium.
-
Guaifenesin (GGE).
-
Interleukin-13 (IL-13, optional).
-
Phosphate-buffered saline (PBS).
-
Micro parallel plate or cone and plate rheometer.
Procedure:
-
Cell Culture and Treatment:
-
Culture human airway epithelial cells at an ALI for at least 21 days to achieve full differentiation.
-
(Optional) To induce mucus hypersecretion, treat the basolateral side of the cultures with 1 ng/mL IL-13 for 72 hours.
-
Add clinically relevant concentrations of Guaifenesin (e.g., 10, 30, 100, 300 µM) to the basolateral medium. Include a vehicle control (medium only) and potentially other mucoactive agents like N-acetylcysteine (NAC) or Ambroxol for comparison.
-
Incubate for a specified time period (e.g., 8 or 24 hours).
-
-
Mucus Collection:
-
Carefully collect the apical mucus secretions from the cell cultures. Pool samples from multiple inserts if necessary to obtain sufficient volume for rheological analysis (typically >20 µL).
-
-
Rheological Measurement:
-
Load the collected mucus sample onto the rheometer (e.g., a micro cone and plate rheometer).
-
Perform oscillatory measurements over a range of frequencies (e.g., 0.1 to 10 Hz) to determine the elastic modulus (G') and the viscous modulus (G").
-
Ensure measurements are taken within the linear viscoelastic region of the material.
-
Data Presentation
Table 1: Effect of Guaifenesin on Mucus Viscoelasticity (Elastic Modulus G')
| Treatment Group | Concentration (µM) | Incubation Time (h) | G' (Pa) vs. IL-13 Control | % Reduction in G' |
|---|---|---|---|---|
| IL-13 Control | - | 24 | Baseline | 0% |
| Guaifenesin | 30 | 24 | Reduced to ~10% of control | ~90% |
| Guaifenesin | 100 | 24 | Significant Reduction | Data not specified |
| N-acetylcysteine (NAC) | 30 | 24 | Significant Reduction | Data not specified |
| Ambroxol | 30 | 24 | Smaller Reduction vs. GGE | Data not specified |
Note: Data is synthesized from qualitative descriptions and percentage changes reported in the cited literature.
Assessment of Mucin Secretion
Guaifenesin's mechanism includes the suppression of mucin production and secretion. MUC5AC is a major gel-forming mucin in the airways, and its quantification provides a direct measure of muco-regulatory activity.
Experimental Protocol: MUC5AC Quantification by ELISA
Objective: To measure the effect of Guaifenesin on the production and secretion of MUC5AC mucin.
Model: Differentiated human airway epithelial cells at ALI, with or without IL-13 stimulation.
Materials:
-
Differentiated human airway epithelial cell cultures.
-
Guaifenesin, IL-13 (optional).
-
Apical wash buffer (e.g., PBS).
-
Cell lysis buffer.
-
MUC5AC ELISA kit.
-
Microplate reader.
Procedure:
-
Cell Culture and Treatment:
-
Follow the same cell culture and treatment procedure as described in the rheology protocol (Section 1). Use a range of Guaifenesin concentrations (e.g., 10, 30, 100, 300 µM).
-
Set up appropriate controls (vehicle, IL-13 only).
-
Incubate for desired time points (e.g., 3, 8, or 24 hours).
-
-
Sample Collection:
-
Apical Secretions: Add a small volume of wash buffer to the apical surface, incubate briefly, and collect the wash. This sample contains the secreted MUC5AC.
-
Cell Lysates: After the apical wash, add cell lysis buffer to the cultures to lyse the cells. This sample contains the intracellular MUC5AC content.
-
-
MUC5AC ELISA:
-
Quantify the amount of MUC5AC protein in both the apical wash samples and the cell lysates using a commercially available ELISA kit, following the manufacturer's instructions.
-
Use a microplate reader to measure the absorbance and calculate the MUC5AC concentration based on a standard curve.
-
Data Presentation
Table 2: Effect of Guaifenesin on IL-13 Stimulated MUC5AC Secretion and Content (24h)
| Treatment Group | Concentration (µM) | MUC5AC Secretion (% Inhibition) | MUC5AC Content (% Inhibition) | IC₅₀ (µM) |
|---|---|---|---|---|
| Guaifenesin | 10 | Not significant | Not significant | Secretion: ~110 |
| Guaifenesin | 30 | Significant Inhibition | Significant Inhibition | Content: ~150 |
| Guaifenesin | 100 | Concentration-dependent Inhibition | Concentration-dependent Inhibition | |
| Guaifenesin | 300 | ~80% | ~90% | |
| N-acetylcysteine (NAC) | 300 | 20-40% (Not concentration-dependent) | 20-40% (Not concentration-dependent) | Not applicable |
| Ambroxol | 300 | 20-40% (Not concentration-dependent) | 20-40% (Not concentration-dependent) | Not applicable |
Data adapted from Seagrave et al., 2012.
Assessment of Mucociliary Transport (MCT)
An effective mucoactive agent should improve the transportability of mucus by cilia. This can be directly observed and quantified in vitro by measuring the movement of particles or cell debris on the surface of airway epithelial cell cultures.
Experimental Protocol: Mucociliary Transport Rate Analysis
Objective: To determine the effect of Guaifenesin on the rate of mucociliary transport.
Model: Differentiated human airway epithelial cells at ALI.
Materials:
-
Differentiated human airway epithelial cell cultures.
-
Guaifenesin.
-
Microscope with video capture capabilities.
-
Image analysis software.
Procedure:
-
Cell Culture and Treatment:
-
Prepare and treat cell cultures with Guaifenesin as described in the previous protocols (e.g., 30 µM and 100 µM).
-
Incubate for various time points (e.g., 3, 8, or 24 hours).
-
-
Video Capture:
-
Place the cell culture plate on the microscope stage.
-
Identify areas with moving cell debris or added tracer particles on the apical surface.
-
Record short videos (e.g., 30-60 seconds) of the particle movement.
-
-
Data Analysis:
-
Use image analysis software to track the movement of individual particles or debris across the video frames.
-
Calculate the velocity of the particles to determine the mucociliary transport rate (in µm/sec).
-
Analyze multiple fields of view for each culture condition to ensure robust data.
-
Data Presentation
Table 3: Effect of Guaifenesin on Mucociliary Transport (MCT) Rate in IL-13 Stimulated Cultures (24h)
| Treatment Group | Concentration (µM) | MCT Rate vs. IL-13 Control |
|---|---|---|
| IL-13 Control | - | Baseline (reduced by >75% vs. no IL-13) |
| Guaifenesin | 30 | >6-fold increase |
| N-acetylcysteine (NAC) | 30 | ~2-fold increase |
| N-acetylcysteine (NAC) | 100 | Decreased to below baseline |
| Ambroxol | 30 | Smaller increase vs. GGE |
Data adapted from Seagrave et al., 2012.
Visualizations
Experimental Workflows and Signaling Pathways
Caption: General workflow for in vitro assessment of Guaifenesin.
References
Application of Guaifenesin in Veterinary Medicine: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guaifenesin, a centrally acting muscle relaxant, is a staple in veterinary medicine, particularly in large animal anesthesia. Its primary application is to induce muscle relaxation as an adjunct to general anesthesia, facilitating smoother inductions and recoveries. While also recognized for its expectorant properties, its use in this capacity in veterinary species is less substantiated by clinical data. This document provides detailed application notes and experimental protocols for the use of Guaifenesin in various veterinary species, with a focus on its anesthetic applications.
Mechanism of Action
Guaifenesin's primary mechanism of action as a muscle relaxant is not precisely defined but is understood to involve the selective depression of nerve impulse transmission at the internuncial neurons of the spinal cord, brainstem, and subcortical areas of the brain.[1] This action results in the relaxation of skeletal muscles without significant sedative or analgesic effects.[2] It has minimal impact on diaphragmatic function, contributing to its favorable safety profile in terms of respiratory depression at therapeutic doses.[2]
Recent research also suggests that Guaifenesin may exert some of its effects by acting as an N-methyl-D-aspartate (NMDA) receptor antagonist, which could contribute to its anticonvulsant and muscle relaxant properties.[3]
As an expectorant, Guaifenesin is believed to work by irritating the gastric mucosa, which in turn stimulates respiratory tract secretions via a vagal reflex.[1] This action increases the volume and reduces the viscosity of bronchial secretions, aiding in their clearance from the airways. However, the clinical efficacy of this mechanism in veterinary patients is largely anecdotal.
Application in Anesthesia
Guaifenesin is most commonly used in horses as part of a total intravenous anesthesia (TIVA) protocol, often in combination with other agents like ketamine and an alpha-2 agonist such as xylazine, a combination frequently referred to as "triple drip." This balanced anesthesia approach offers the advantage of reduced cardiovascular depression compared to inhalant anesthesia alone.
Equine Anesthesia Protocols
Pre-anesthetic Preparation:
-
Withhold feed for 6-12 hours before general anesthesia.
-
Allow free access to water up to the time of anesthesia.
-
Perform a thorough pre-anesthetic examination.
-
Place an intravenous catheter to ensure safe and accurate drug administration.
Anesthetic Induction and Maintenance:
One of the most common applications of Guaifenesin in equine field anesthesia is the "triple drip" combination.
Experimental Protocol: Evaluation of "Triple Drip" Anesthesia in Horses
This protocol outlines a typical experimental procedure for evaluating the efficacy and safety of a Guaifenesin-based TIVA protocol in horses.
-
Animal Selection: Select healthy adult horses following a thorough clinical examination.
-
Instrumentation: Place a 14-gauge intravenous catheter in the jugular vein for drug administration and blood sampling.
-
Sedation: Administer an alpha-2 agonist such as xylazine (1.1 mg/kg, IV) for sedation.
-
Induction:
-
Administer ketamine (2.0 mg/kg, IV) and diazepam (0.1 mg/kg, IV) to induce recumbency.
-
Alternatively, administer a 5% Guaifenesin solution (50 mg/mL) intravenously to effect until the horse shows signs of ataxia, followed by a bolus of an induction agent like ketamine.
-
-
Maintenance of Anesthesia:
-
Prepare the "triple drip" solution by adding 500 mg of xylazine and 1 g of ketamine to a 1-liter bag of 5% Guaifenesin.
-
Administer the "triple drip" solution at an initial rate of 1 ml/kg/hr and adjust as needed to maintain a surgical plane of anesthesia.
-
-
Monitoring:
-
Continuously monitor vital signs including heart rate, respiratory rate, and mean arterial blood pressure.
-
Assess the quality of anesthesia by evaluating muscle relaxation and response to surgical stimuli.
-
Monitor recovery characteristics, including the time to sternal recumbency and standing.
-
-
Data Collection: Record all quantitative data at regular intervals for analysis.
Data Presentation: Quantitative Anesthetic & Pharmacokinetic Parameters
The following tables summarize key quantitative data from studies on Guaifenesin in veterinary species.
Table 1: Equine Anesthetic Dosages and Infusion Rates
| Anesthetic Protocol | Premedication/Sedation | Induction Agent(s) & Dose | Maintenance Infusion Rate | Species | Reference |
|---|---|---|---|---|---|
| Triple Drip (GKX) | Xylazine (1.1 mg/kg IV) | Ketamine (2.0 mg/kg IV) & Diazepam (0.1 mg/kg IV) | 5% Guaifenesin, 1 g Ketamine, 500 mg Xylazine per liter at 1 ml/kg/hr | Horse | |
| Guaifenesin-Propofol | None | Guaifenesin (73 ± 18 mg/kg IV) followed by Propofol (2.2 ± 0.3 mg/kg IV) | Isoflurane or Sevoflurane | Horse |
| TIVA | Medetomidine (5.0 µg/kg IV) & Butorphanol (0.02 mg/kg IV) | Guaifenesin (10 mg/kg IV) followed by Propofol (2.0 mg/kg IV) | Propofol (3.0 mg/kg/hr), Guaifenesin (80 mg/kg/hr), Medetomidine (3.0 µg/kg/hr) | Horse | |
Table 2: Pharmacokinetic Parameters of Guaifenesin in Equines
| Parameter | Horse (Oral) | Horse (IV) | Donkey (IV) | Reference |
|---|---|---|---|---|
| Tmax (Time to Peak Concentration) | 15 min | N/A | N/A | |
| Cmax (Peak Plasma Concentration) | 681.3 ± 323.8 ng/mL (first dose), 1080 ± 732.8 ng/mL (last dose) | N/A | N/A | |
| Elimination Half-Life | 2.62 ± 1.24 h | ~77 min | N/A | |
| Recumbency Dose | N/A | 211 ± 8 mg/kg | 131 ± 27 mg/kg | |
| Clearance (CL) | N/A | 313 ± 62 mL/h.kg | 546 ± 73 mL/h.kg |
| Mean Residence Time (MRT) | N/A | 2.6 ± 0.5 h | 1.2 ± 0.1 h | |
Table 3: Cardiopulmonary Effects of Guaifenesin in Dogs
| Treatment Group | Propofol Dose (mg/kg) | Heart Rate (HR) | Systemic Arterial Pressure (sAP) | Respiratory Rate (fR) | Reference |
|---|---|---|---|---|---|
| Saline (Control) | 3.3 ± 1.0 | No significant change | Decreased post-intubation | Lower post-intubation | |
| Guaifenesin (50 mg/kg) | 2.7 ± 0.7 | Increased post-intubation | Decreased post-intubation | Lower post-intubation |
| Guaifenesin (100 mg/kg) | 2.1 ± 0.8 | Increased post-intubation (higher than other groups) | Decreased post-intubation | Lower post-intubation | |
Use in Other Species
-
Swine: Guaifenesin has been used in combination with ketamine and xylazine for surgical anesthesia in swine. One study reported a satisfactory protocol using an intravenous infusion of a solution containing 50 mg/mL of Guaifenesin, 1 mg/mL of ketamine, and 1 mg/mL of xylazine at a rate of 2.2 mL/kg/hr. This combination was associated with an increase in mean arterial blood pressure and systemic vascular resistance, while the heart rate decreased but remained within an acceptable range.
-
Small Animals: The use of Guaifenesin in dogs and cats is less common and often "off-label" for its expectorant properties in combination with dextromethorphan. As a muscle relaxant, it may be used for treating exposure to certain toxins. Caution is advised in animals with liver disease, cardiovascular disease, or a productive cough. Adverse effects can include vomiting, diarrhea, lethargy, and incoordination.
Application as an Expectorant
While widely used as an expectorant in human medicine, the efficacy of Guaifenesin for this purpose in veterinary species is not well-documented with controlled studies. It is thought to stimulate bronchial secretions via vagal pathways, which may accelerate the clearance of particles from the airways.
Experimental Protocol: Evaluation of Guaifenesin as an Expectorant
A potential experimental design to quantify the expectorant effects of Guaifenesin in a species like swine could involve:
-
Animal Model: Use a swine model with induced respiratory mucus accumulation.
-
Treatment Groups:
-
Control group (placebo).
-
Guaifenesin-treated group (at various oral dosages).
-
-
Outcome Measures:
-
Mucus Collection: Quantify the volume and viscosity of collected bronchial secretions.
-
Mucociliary Clearance Rate: Measure the rate of clearance of a marker substance from the airways.
-
Histopathology: Examine the respiratory epithelium for changes in mucus-producing cells.
-
-
Data Analysis: Compare the outcome measures between the control and treated groups to determine the efficacy of Guaifenesin.
Adverse Effects and Contraindications
-
Perivascular Administration: Guaifenesin is irritating to tissues and must be administered intravenously through a catheter to avoid tissue reaction.
-
Hemolysis: High concentrations of Guaifenesin solutions can cause hemolysis.
-
Cardiovascular Effects: May cause a mild decrease in blood pressure and an increase in heart rate.
-
Overdose: Signs of overdose can include apneustic breathing, nystagmus, hypotension, and increased muscle rigidity.
-
Species Sensitivity: Donkeys and mules may be more sensitive to Guaifenesin than horses.
-
Contraindications: Should be used with caution in animals with known liver or cardiovascular disease. Anticholinesterase drugs like physostigmine are contraindicated.
Visualizations
Caption: Experimental workflow for evaluating a TIVA protocol with Guaifenesin in horses.
References
Application Notes and Protocols for the Synthesis of Guaifenesin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guaifenesin, chemically known as (RS)-3-(2-methoxyphenoxy)propane-1,2-diol, is a widely used expectorant that promotes the clearance of mucus from the airways.[1][2] The modification of its chemical structure to produce derivatives has been a subject of interest for developing new therapeutic agents with potentially altered pharmacokinetic profiles, improved efficacy, or novel biological activities. These derivatives primarily include esters, carbamates, ethers, and salts, each synthesized through specific chemical pathways. This document provides detailed application notes and protocols for the synthesis of various Guaifenesin derivatives, supported by quantitative data and visual workflows to guide researchers in this field.
General Synthesis Strategies
The synthesis of Guaifenesin and its derivatives can be broadly categorized into several key reaction types. The choice of method often depends on the desired derivative, available starting materials, and required scale of production.
-
Williamson Ether Synthesis : This is a classic and versatile method for forming the ether linkage in Guaifenesin and its ether derivatives. It typically involves the reaction of a phenoxide with an organohalide.[3][4][5]
-
Epoxide Ring-Opening : The reaction of a phenoxide with an epoxide, such as glycidol, is another common and efficient route to synthesize Guaifenesin. This method can be catalyzed by acids or bases.
-
Esterification : Ester derivatives of Guaifenesin can be prepared by reacting its hydroxyl groups with carboxylic acids, acid anhydrides, or acid chlorides. This approach is often used to create prodrugs.
-
Carbamoylation : Carbamate derivatives are synthesized by reacting the hydroxyl groups of Guaifenesin with isocyanates or by using a multi-step process involving phosgene derivatives.
-
Salt Formation : The formation of salts, such as tannates, involves reacting Guaifenesin with the corresponding acid.
Visualized Synthesis Workflows
The following diagrams illustrate the general workflows for the synthesis of Guaifenesin and its common derivatives.
Experimental Protocols
Protocol 1: Synthesis of Guaifenesin via Williamson Ether Synthesis
This protocol is adapted from procedures described for the Williamson ether synthesis of Guaifenesin.
Materials:
-
2-Methoxyphenol (Guaiacol)
-
(±)-3-Chloro-1,2-propanediol
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl) for neutralization
-
Ethyl acetate for extraction
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-methoxyphenol in ethanol.
-
Slowly add a solution of sodium hydroxide to the flask while stirring to form the sodium phenoxide.
-
Add (±)-3-chloro-1,2-propanediol to the reaction mixture.
-
Heat the mixture under reflux for a specified time (e.g., 1-2 hours).
-
After cooling to room temperature, neutralize the mixture with dilute hydrochloric acid.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., dichloromethane and hexane).
Protocol 2: Synthesis of Guaifenesin via Epoxide Ring-Opening
This protocol is based on the reaction of guaiacol with glycidol, which has been shown to be efficient with certain catalysts.
Materials:
-
Guaiacol
-
Glycidol
-
Catalyst (e.g., calcined hydrotalcite)
-
Solvent (e.g., Tetrahydrofuran - THF)
Procedure:
-
Charge a batch reactor or autoclave with guaiacol, glycidol, THF, and the catalyst.
-
Heat the reaction mixture to a specified temperature (e.g., 80-120°C) and stir for a set duration (e.g., 4 hours).
-
Monitor the reaction progress using a suitable analytical technique (e.g., HPLC).
-
After the reaction is complete, cool the mixture and separate the catalyst by filtration.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Protocol 3: Synthesis of Guaifenesin Ester Prodrugs
This protocol describes the synthesis of Guaifenesin succinate, a representative ester prodrug.
Materials:
-
Guaifenesin
-
Succinic anhydride
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve Guaifenesin in anhydrous DMF in a flask under an inert atmosphere (e.g., nitrogen).
-
Carefully add sodium hydride to the solution and stir for a period to allow for the formation of the alkoxide.
-
Add succinic anhydride to the reaction mixture.
-
Stir the reaction at room temperature until completion, as monitored by TLC or HPLC.
-
Quench the reaction carefully with water.
-
Extract the product with a suitable organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the resulting Guaifenesin succinate using an appropriate method, such as preparative HPLC.
Protocol 4: Synthesis of Methocarbamol (A Guaifenesin Carbamate Derivative)
This protocol outlines the synthesis of Methocarbamol from Guaifenesin.
Materials:
-
Guaifenesin
-
Isopropanol
-
Ammonia gas
Procedure:
-
Dissolve Guaifenesin in isopropanol in a suitable reaction vessel.
-
Maintain the reaction temperature at 20-25°C.
-
Bubble ammonia gas through the solution for 4-8 hours.
-
Monitor the formation of Methocarbamol.
-
Upon completion, the product may precipitate from the solution or can be isolated by removing the solvent and subsequent purification steps, such as recrystallization.
Data Summary
The following tables summarize quantitative data from various synthesis methods for Guaifenesin and its derivatives.
Table 1: Synthesis of Guaifenesin
| Starting Materials | Catalyst/Reagents | Solvent | Conditions | Yield/Selectivity | Reference |
| Guaiacol, Glycidol | Calcined Hydrotalcite | THF | 80°C, 4 h | 94.8% selectivity at 38.2% conversion | |
| Guaiacol, Glycidol | Calcined Hydrotalcite | THF | 120°C, 4 h | 95% yield | |
| o-Methoxyphenol, (R)-Glycidol | Triethylamine | None | 85-90°C, 1 h | 80% isolated yield | |
| Guaiacol, 3-Chloro-1,2-propanediol | NaOH | Ethanol | Reflux | 89.7% yield |
Table 2: Synthesis of Guaifenesin Derivatives
| Derivative | Starting Materials | Reagents | Conditions | Yield | Reference |
| Guaifenesin Tannate | Guaifenesin, Tannic Acid | Water | 35-50°C, 1 h, then freeze-dried | 96.6% | |
| Methocarbamol | Guaifenesin | Isopropanol, Ammonia gas | 20-25°C, 4-8 h | Not specified | |
| Guaifenesin Acetonide | Guaifenesin | Acetone, Calcium Chloride | Not specified | 20-80% |
Conclusion
The synthesis of Guaifenesin derivatives offers a rich field for chemical and pharmaceutical research. The protocols and data presented here provide a foundation for researchers to explore the synthesis of these compounds. The choice of synthetic route will be guided by factors such as the desired derivative, efficiency, and scalability. Further optimization of reaction conditions and purification methods may be necessary to achieve desired yields and purity for specific applications in drug development.
References
Application Notes and Protocols for Formulating Controlled-Release Guaifenesin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation and evaluation of controlled-release guaifenesin dosage forms. Guaifenesin, an expectorant with a short biological half-life of approximately one hour, is an ideal candidate for controlled-release technologies to improve patient compliance and therapeutic outcomes by reducing dosing frequency.[1][2][3]
Introduction to Controlled-Release Guaifenesin
Guaifenesin is a widely used over-the-counter expectorant that helps to loosen and thin mucus in the airways, making coughs more productive.[4][5] Due to its rapid elimination from the body, immediate-release formulations require frequent administration, typically every four hours, to maintain therapeutic effect. Controlled-release formulations are designed to release guaifenesin over an extended period, commonly 12 hours, thereby reducing the dosing schedule to twice daily.
The most common approach for controlled-release guaifenesin is the development of oral solid dosage forms, such as tablets. These formulations often utilize a matrix system or a bilayer design. A matrix system involves the dispersion of the active pharmaceutical ingredient (API) within a polymer matrix that controls the rate of drug release. Bilayer tablets typically consist of two distinct layers: an immediate-release (IR) layer to provide a rapid onset of action and a sustained-release (SR) layer to maintain the therapeutic effect over a prolonged period.
Key Formulation Technologies and Excipients
The selection of appropriate formulation technology and excipients is critical to achieving the desired controlled-release profile for guaifenesin.
1. Hydrophilic Matrix Systems: This is a popular and cost-effective method for producing controlled-release tablets. The drug is embedded in a matrix of hydrophilic (water-swellable) polymers. Upon contact with gastrointestinal fluids, the polymer swells to form a gel layer that controls the release of the drug through a combination of diffusion and matrix erosion.
-
Polymers: Hydroxypropyl methylcellulose (HPMC) is a widely used polymer for this purpose. Other suitable polymers include Carbopol®, xanthan gum, and guar gum. The viscosity grade and concentration of the polymer are key factors in controlling the drug release rate.
2. Bilayer Tablets: This technology allows for the combination of an immediate-release and a sustained-release profile in a single tablet.
-
Immediate-Release Layer: This layer is formulated with superdisintegrants like sodium starch glycolate or microcrystalline cellulose (MCC) to ensure rapid disintegration and drug release.
-
Sustained-Release Layer: This layer is typically a hydrophilic matrix formulation as described above, containing polymers like HPMC or Carbopol to sustain the drug release over 12 hours.
3. Melt Granulation: This technique can be employed to formulate sustained-release mini-tablets. It involves the use of a binder that melts at a relatively low temperature, such as carnauba wax, to form granules which are then compressed. This method is advantageous for drugs that are sensitive to water.
Common Excipients: A variety of excipients are used in the formulation of controlled-release guaifenesin tablets. A list of common excipients and their functions is provided in the table below.
| Excipient Category | Examples | Function |
| Rate-Controlling Polymers | HPMC, Carbopol®, Xanthan Gum, Guar Gum, Ethyl Cellulose, Carnauba Wax | Control the rate of drug release from the dosage form. |
| Binders | Povidone (PVP) | Promote adhesion of particles in the granules. |
| Fillers/Diluents | Microcrystalline Cellulose (MCC), Lactose | Increase the bulk of the tablet to a practical size for compression. |
| Superdisintegrants | Sodium Starch Glycolate, Crospovidone | Promote rapid tablet disintegration for the immediate-release layer. |
| Lubricants | Magnesium Stearate | Reduce friction between the tablet and the die wall during ejection. |
| Glidants | Colloidal Silicon Dioxide (Aerosil®) | Improve the flow properties of the powder blend. |
| Plasticizers | Polyethylene Glycol (PEG) | Used in coatings to improve flexibility. |
Experimental Protocols
The following sections provide detailed protocols for the formulation and evaluation of controlled-release guaifenesin tablets.
Protocol 1: Formulation of Hydrophilic Matrix Tablets by Wet Granulation
This protocol describes the preparation of a hydrophilic matrix tablet using HPMC as the rate-controlling polymer.
1. Pre-formulation Studies:
-
Characterize the physicochemical properties of guaifenesin and the selected excipients.
-
Perform drug-excipient compatibility studies using techniques like Fourier-Transform Infrared (FTIR) spectroscopy and Differential Scanning Calorimetry (DSC) to identify any potential interactions.
2. Formulation Composition:
| Ingredient | Quantity per Tablet (mg) |
| Guaifenesin | 600 |
| HPMC K100M | 200 |
| Microcrystalline Cellulose (MCC) | 150 |
| Povidone (PVP K30) | 50 |
| Magnesium Stearate | 10 |
| Isopropyl Alcohol | q.s. |
| Total Weight | 1010 |
3. Manufacturing Procedure:
-
Weigh and sift guaifenesin, HPMC K100M, and MCC through a #40 mesh sieve.
-
Mix the sifted powders in a planetary mixer for 10 minutes.
-
Prepare a binder solution by dissolving PVP K30 in isopropyl alcohol.
-
Add the binder solution to the powder blend and mix to form a coherent mass (granulation).
-
Pass the wet mass through a #12 mesh sieve to form granules.
-
Dry the granules at 50°C in a tray dryer until the loss on drying (LOD) is less than 2%.
-
Sift the dried granules through a #16 mesh sieve.
-
Lubricate the granules by blending with magnesium stearate (previously sifted through a #60 mesh sieve) for 5 minutes.
-
Compress the lubricated granules into tablets using a rotary tablet press with appropriate tooling.
4. Evaluation of Granules and Tablets:
-
Granule Evaluation: Determine the bulk density, tapped density, Carr's Index, and Hausner's ratio to assess the flow properties of the granules.
-
Tablet Evaluation:
-
General Characteristics: Visually inspect the tablets for their appearance.
-
Physical Tests: Measure weight variation, thickness, hardness, and friability according to USP standards.
-
Drug Content: Determine the amount of guaifenesin in the tablets using a validated analytical method, such as UV-Visible spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Protocol 2: In-Vitro Dissolution Studies
This protocol outlines the procedure for evaluating the in-vitro release of guaifenesin from the controlled-release tablets.
1. Dissolution Parameters:
-
Apparatus: USP Type II (Paddle) or Type I (Basket).
-
Dissolution Medium: 900 mL of 0.1 N HCl for the first 2 hours, followed by a change to 900 mL of pH 6.8 phosphate buffer. Alternatively, a single medium like water can be used as specified in some monographs.
-
Apparatus Speed: 50-100 rpm.
-
Temperature: 37 ± 0.5°C.
-
Sampling Times: 1, 2, 4, 6, 8, 10, and 12 hours.
-
Sample Volume: 5 mL, to be replaced with an equal volume of fresh dissolution medium.
2. Procedure:
-
Place one tablet in each dissolution vessel.
-
Start the apparatus and withdraw samples at the specified time points.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the samples for guaifenesin concentration using a validated analytical method (UV-Vis at 274 nm or HPLC).
3. Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the cumulative percentage of drug released versus time.
-
Fit the release data to various kinetic models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to determine the mechanism of drug release.
Protocol 3: In-Vivo Pharmacokinetic Studies
This protocol provides a general outline for conducting a pharmacokinetic study in healthy human subjects to evaluate the performance of the controlled-release guaifenesin formulation.
1. Study Design:
-
A randomized, open-label, two-treatment, two-period, crossover study is a common design.
-
Subjects are administered the test controlled-release formulation and a reference immediate-release formulation in separate periods with a washout period in between.
2. Study Population:
-
Healthy adult male and/or female volunteers.
3. Dosing and Sample Collection:
-
Dosing: A single dose of the test and reference formulations is administered. For steady-state studies, multiple doses are given over several days.
-
Blood Sampling: Venous blood samples are collected at pre-determined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, and 24 hours post-dose).
4. Bioanalytical Method:
-
Plasma samples are analyzed for guaifenesin concentration using a validated bioanalytical method, typically Liquid Chromatography with Mass Spectrometry (LC-MS/MS).
5. Pharmacokinetic Parameters:
-
The following pharmacokinetic parameters are calculated from the plasma concentration-time data:
-
Cmax (Maximum plasma concentration)
-
Tmax (Time to reach Cmax)
-
AUC0-t (Area under the plasma concentration-time curve from time zero to the last measurable concentration)
-
AUC0-∞ (Area under the plasma concentration-time curve from time zero to infinity)
-
t1/2 (Elimination half-life)
-
6. Statistical Analysis:
-
The pharmacokinetic parameters of the test and reference formulations are compared using appropriate statistical methods to assess bioequivalence.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Pre-compression Parameters of Granules
| Formulation Code | Bulk Density (g/mL) ± SD | Tapped Density (g/mL) ± SD | Carr's Index (%) | Hausner's Ratio | Angle of Repose (°) ± SD |
| F1 | |||||
| F2 | |||||
| F3 |
Table 2: Post-compression Parameters of Tablets
| Formulation Code | Weight Variation (mg) ± SD | Thickness (mm) ± SD | Hardness ( kg/cm ²) ± SD | Friability (%) | Drug Content (%) ± SD |
| F1 | |||||
| F2 | |||||
| F3 |
Table 3: In-Vitro Dissolution Profile of Controlled-Release Tablets
| Time (hours) | Cumulative % Drug Released (Formulation F1) ± SD | Cumulative % Drug Released (Formulation F2) ± SD | Cumulative % Drug Released (Formulation F3) ± SD |
| 1 | |||
| 2 | |||
| 4 | |||
| 6 | |||
| 8 | |||
| 10 | |||
| 12 |
Table 4: Pharmacokinetic Parameters of Test and Reference Formulations
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |
| Cmax (ng/mL) | ||
| Tmax (h) | ||
| AUC0-t (ng·h/mL) | ||
| AUC0-∞ (ng·h/mL) | ||
| t1/2 (h) |
Visualization of Experimental Workflow and Release Mechanism
Caption: Experimental workflow for the formulation and evaluation of controlled-release guaifenesin tablets.
Caption: Mechanism of drug release from a hydrophilic matrix tablet.
References
- 1. Development and optimization of guaifenesin sustained release mini-tablets for adult and geriatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single Layer Extended Release Two-in-One Guaifenesin Matrix Tablet: Formulation Method, Optimization, Release Kinetics Evaluation and Its Comparison with Mucinex® Using Box-Behnken Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Role of guaifenesin in the management of chronic bronchitis and upper respiratory tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
Guaifenesin as a Chemical Tool in Neurological Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guaifenesin, a widely recognized expectorant, is gaining attention in the neuroscience community as a valuable chemical tool for investigating neurological pathways and functions. Its primary neurological activities, characterized as centrally acting muscle relaxation and potential anticonvulsant effects, are attributed to its role as an N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3][4] This document provides detailed application notes and experimental protocols for utilizing guaifenesin in neurological research, with a focus on its muscle relaxant and anticonvulsant properties. Quantitative data from key studies are summarized, and methodologies for relevant in vivo and in vitro assays are described to facilitate further investigation into its therapeutic potential and mechanism of action.
Neurological Properties of Guaifenesin
Guaifenesin's utility in neurological research stems from two primary effects:
-
Centrally Acting Muscle Relaxant: Guaifenesin induces skeletal muscle relaxation by depressing or blocking nerve impulse transmission at the internuncial neuron level within the subcortical regions of the brain, brainstem, and spinal cord.[5] This property has been historically utilized in veterinary medicine for anesthetic protocols.
-
Anticonvulsant Activity: Emerging evidence strongly suggests that guaifenesin possesses anticonvulsant properties. This effect is likely mediated through its antagonism of NMDA receptors, a key component of the excitatory glutamatergic system implicated in the pathophysiology of epilepsy.
Quantitative Data Summary
The following tables summarize the quantitative data from a key study investigating the anticonvulsant effects of guaifenesin in a pentylenetetrazol (PTZ)-induced seizure model in mice.
Table 1: Dose-Dependent Effect of Guaifenesin on Seizure Latency in Mice
| Guaifenesin Dose (mg/kg, i.p.) | Increase in Latency to Myoclonic Seizure (%) | Increase in Latency to Clonic Seizure (%) |
| 100 | 141.8 | 141.8 |
| 200 | 124.2 | 124.2 |
| 300 | 167.0 | 473.0 |
| 400 | 232.9 | 1721.0 |
Table 2: ED₅₀ of Guaifenesin for Protection Against PTZ-Induced Seizures and Death in Mice
| Endpoint | ED₅₀ (mg/kg) | 95% Confidence Interval |
| Protection against clonic seizures | 744.88 | 360-1540 |
| Protection against tonic-clonic seizures | 256 | 178-363 |
| Protection against death | 328 | 262-411 |
Experimental Protocols
In Vivo Assessment of Anticonvulsant Activity
Protocol: Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice
This model is used to screen for drugs with potential efficacy against generalized seizures.
Materials:
-
Male albino mice
-
Guaifenesin
-
Pentylenetetrazol (PTZ)
-
Vehicle (e.g., 0.25% Tween 20 in normal saline)
-
Reference drug (e.g., Diazepam, 3 mg/kg)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Observation chambers
-
Stopwatch
Procedure:
-
Divide mice into experimental groups (e.g., vehicle control, reference drug, and various doses of guaifenesin - 100, 200, 300, 400 mg/kg).
-
Administer guaifenesin or the reference drug intraperitoneally.
-
After a 30-minute pretreatment period, administer PTZ (e.g., 95 mg/kg, i.p.) to induce seizures.
-
Immediately after PTZ injection, place each mouse in an individual observation chamber and start the stopwatch.
-
Record the latency to the onset of myoclonic, clonic, and tonic-clonic seizures.
-
Observe the animals for a set period (e.g., 30 minutes) and record the percentage of animals in each group exhibiting each seizure type and the percentage of mortality.
Data Analysis:
-
Compare the latency to seizure onset between the guaifenesin-treated groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).
-
Calculate the ED₅₀ for protection against each seizure type and mortality using probit analysis.
In Vivo Assessment of Muscle Relaxant Activity
Protocol 1: Rotarod Test for Motor Coordination and Muscle Relaxation
The rotarod test assesses motor coordination and balance, which can be affected by muscle relaxants.
Materials:
-
Rotarod apparatus for mice
-
Mice
-
Guaifenesin
-
Vehicle control
-
Stopwatch
Procedure:
-
Acclimate mice to the testing room for at least 30 minutes.
-
Training (optional but recommended): Place mice on the rotarod at a low, constant speed (e.g., 4 rpm) for a set duration (e.g., 1-2 minutes) for one or two days prior to testing.
-
On the test day, administer guaifenesin or vehicle and allow for a pretreatment period (e.g., 30 minutes).
-
Place the mouse on the rotarod, which is set to accelerate (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod. A trial can be ended if the mouse clings to the rod and makes a full passive rotation.
-
Perform multiple trials (e.g., 3 trials) with an inter-trial interval (e.g., 15 minutes).
Data Analysis:
-
Compare the average latency to fall between the guaifenesin-treated and vehicle control groups. A significant decrease in latency suggests impaired motor coordination, indicative of muscle relaxation.
Protocol 2: Grip Strength Test
This test directly measures muscle strength.
Materials:
-
Grip strength meter with a grasping bar or grid
-
Mice or rats
-
Guaifenesin
-
Vehicle control
Procedure:
-
Hold the animal by the base of its tail and allow it to grasp the bar or grid with its forelimbs.
-
Gently pull the animal backward in a horizontal plane until its grip is broken.
-
The grip strength meter will record the peak force exerted by the animal.
-
Perform several consecutive measurements (e.g., 3-5 trials) and average the results.
-
Administer guaifenesin or vehicle and repeat the measurements at set time points (e.g., 30, 60, 90 minutes post-administration).
Data Analysis:
-
Compare the grip strength before and after treatment with guaifenesin and between the treated and vehicle control groups. A dose-dependent decrease in grip strength indicates a muscle relaxant effect.
In Vitro Assessment of NMDA Receptor Antagonism
Protocol: Whole-Cell Patch-Clamp Electrophysiology on Cultured Neurons
This protocol allows for the direct measurement of guaifenesin's effect on NMDA receptor-mediated currents.
Materials:
-
Primary neuronal cultures (e.g., from embryonic rat hippocampus or cortex) or a cell line expressing NMDA receptors.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
External and internal solutions for recording.
-
NMDA and glycine (co-agonist).
-
Guaifenesin.
-
Perfusion system.
Procedure:
-
Prepare primary neuronal cultures on coverslips.
-
On the day of recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.
-
Establish a whole-cell patch-clamp configuration on a neuron.
-
Voltage-clamp the neuron at a holding potential where NMDA receptor currents can be measured (e.g., -60 mV or +40 mV to relieve Mg²⁺ block).
-
Apply NMDA and glycine via the perfusion system to evoke a baseline NMDA receptor-mediated current.
-
After establishing a stable baseline, co-apply guaifenesin with NMDA and glycine.
-
Record the change in the amplitude of the NMDA receptor-mediated current in the presence of different concentrations of guaifenesin.
-
Wash out the guaifenesin to observe the recovery of the current.
Data Analysis:
-
Measure the peak amplitude of the NMDA current before, during, and after guaifenesin application.
-
Calculate the percentage of inhibition for each concentration of guaifenesin.
-
Construct a dose-response curve and calculate the IC₅₀ value.
Visualizations
Signaling Pathway
Caption: Proposed mechanism of guaifenesin's anticonvulsant action.
Experimental Workflows
Caption: In vivo experimental workflows for assessing guaifenesin's neurological effects.
Caption: In vitro workflow for confirming NMDA receptor antagonism.
Conclusion
Guaifenesin presents itself as a readily available and cost-effective chemical tool for probing the glutamatergic system, particularly in the context of seizure activity and central muscle relaxation. The provided protocols offer a foundation for researchers to explore its mechanisms of action and potential therapeutic applications in greater detail. Further studies are warranted to precisely quantify its binding affinity to NMDA receptor subunits and to explore its effects on other neurotransmitter systems, which could reveal additional applications in neurological research.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Guaifenesin Solubility for In Vitro Research
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the solubility of Guaifenesin for in vitro experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the baseline solubility characteristics of Guaifenesin in common laboratory solvents?
A1: Guaifenesin is a white crystalline powder.[1] Its solubility can vary significantly depending on the solvent and temperature. The following table summarizes the solubility of Guaifenesin in several common solvents.
| Solvent | Solubility | Temperature |
| Water | ~50 mg/mL[2] | 25°C |
| Water | Sparingly soluble[3] | Not Specified |
| Ethanol (95%) | Freely soluble[3] | Not Specified |
| Ethanol | ~15 mg/mL[4] | Not Specified |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | Not Specified |
| Dimethylformamide (DMF) | ~30 mg/mL | Not Specified |
| Chloroform | Soluble | Not Specified |
| Glycerin | Soluble | Not Specified |
| Propylene Glycol | Soluble | Not Specified |
| Benzene | Moderately soluble | Not Specified |
| Petroleum Ether | Practically insoluble | Not Specified |
| PBS (pH 7.2) | ~5 mg/mL | Not Specified |
Q2: How do temperature and pH affect the aqueous solubility of Guaifenesin?
A2: The aqueous solubility of Guaifenesin is influenced by both temperature and pH.
-
Temperature: The aqueous solubility of Guaifenesin increases with temperature.
-
pH: As a neutral compound, the solubility of Guaifenesin is higher at lower pH values, which may be attributed to hydrogen-bonding effects.
Q3: What are the most common reasons for poor Guaifenesin solubility in my in vitro experiment?
A3: Several factors can contribute to poor solubility of Guaifenesin in an experimental setting:
-
Solvent Choice: Using a solvent in which Guaifenesin has low intrinsic solubility (e.g., petroleum ether).
-
Concentration: Attempting to dissolve Guaifenesin at a concentration that exceeds its solubility limit in the chosen solvent.
-
Temperature: Working at a lower temperature, which can decrease its aqueous solubility.
-
pH of the Medium: Using a neutral or alkaline aqueous buffer can result in lower solubility compared to acidic conditions.
-
Presence of Other Solutes: High concentrations of salts or sugars in the medium can decrease the aqueous solubility of Guaifenesin.
Troubleshooting Guide: Improving Guaifenesin Solubility
This guide provides several methods to enhance the solubility of Guaifenesin for your in vitro experiments.
Method 1: Co-Solvent System
The use of a water-miscible organic solvent (co-solvent) can significantly improve the solubility of poorly soluble compounds.
Experimental Protocol: Co-Solvent Solubilization of Guaifenesin
-
Solvent Selection: Choose a biocompatible co-solvent in which Guaifenesin is highly soluble, such as ethanol, DMSO, or propylene glycol.
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of Guaifenesin in the selected co-solvent (e.g., 30 mg/mL in DMSO).
-
Ensure the Guaifenesin is completely dissolved. Gentle warming or sonication may be applied if necessary.
-
-
Working Solution Preparation:
-
Serially dilute the stock solution into your aqueous experimental medium to achieve the desired final concentration.
-
Crucially, ensure the final concentration of the organic co-solvent is low enough to not affect your experimental system, as organic solvents can have physiological effects.
-
Method 2: pH Adjustment
Adjusting the pH of the aqueous medium can enhance the solubility of Guaifenesin.
Experimental Protocol: pH-Dependent Solubilization of Guaifenesin
-
Buffer Selection: Prepare a series of aqueous buffers with varying acidic pH values (e.g., pH 4.0, 5.0, 6.0).
-
Solubility Determination:
-
Add an excess amount of Guaifenesin to each buffer.
-
Equilibrate the solutions by shaking or stirring for a sufficient period (e.g., 24-48 hours) at a constant temperature.
-
Filter the solutions to remove any undissolved solid.
-
Determine the concentration of dissolved Guaifenesin in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
-
Optimal pH Selection: Choose the lowest pH buffer that provides the desired solubility and is compatible with your in vitro model.
Method 3: Solid Dispersion
A solid dispersion involves dispersing the drug in a hydrophilic carrier to improve its dissolution rate and solubility.
Experimental Protocol: Preparation of a Guaifenesin-PVP Solid Dispersion (Solvent Evaporation Method)
-
Dissolution:
-
Dissolve Guaifenesin and a hydrophilic polymer such as polyvinylpyrrolidone (PVP) in a suitable common solvent (e.g., ethanol). The ratio of drug to polymer can be optimized (e.g., 1:1, 1:2 by weight).
-
-
Solvent Evaporation:
-
Remove the solvent by evaporation under reduced pressure using a rotary evaporator.
-
-
Drying and Pulverization:
-
Dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
Pulverize the dried solid dispersion into a fine powder using a mortar and pestle.
-
-
Solubility Assessment:
-
Determine the solubility of the prepared solid dispersion in your experimental medium and compare it to that of the pure drug.
-
Method 4: Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate guest molecules, like Guaifenesin, within their hydrophobic cavity, thereby increasing their aqueous solubility.
Experimental Protocol: Preparation of a Guaifenesin-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex (Kneading Method)
-
Molar Ratio: Determine the desired molar ratio of Guaifenesin to HP-β-CD (e.g., 1:1).
-
Mixing:
-
Accurately weigh the calculated amounts of Guaifenesin and HP-β-CD.
-
Place the powders in a mortar.
-
-
Kneading:
-
Add a small amount of a suitable solvent (e.g., a water-ethanol mixture) to the powders to form a paste.
-
Knead the paste thoroughly for a specified period (e.g., 30-60 minutes).
-
-
Drying:
-
Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
-
Sieving:
-
Pass the dried complex through a sieve to obtain a uniform particle size.
-
-
Solubility Evaluation:
-
Compare the aqueous solubility of the inclusion complex with that of the physical mixture and the pure drug.
-
Mechanism of Action & Signaling Pathways
Guaifenesin is an expectorant that is understood to work through two primary mechanisms: an indirect reflex pathway and a direct action on airway epithelial cells.
1. Gastro-Pulmonary Vagal Reflex:
Guaifenesin is thought to stimulate sensory receptors in the gastric mucosa. This sensory information is transmitted via vagal afferent nerves to the nucleus tractus solitarius (NTS) in the brainstem. The NTS then signals the dorsal motor nucleus of the vagus (DMV), which in turn sends efferent signals via the vagus nerve to the airways. This results in increased glandular secretion and a decrease in mucus viscosity.
2. Direct Action on Airway Epithelial Cells:
In vitro studies have shown that Guaifenesin can directly act on airway epithelial cells to reduce the production and secretion of MUC5AC, a major component of airway mucus. This direct action contributes to the reduction of mucus viscosity and enhances mucociliary transport.
Experimental Workflow for Solubility Enhancement
The following diagram outlines a general workflow for selecting and implementing a solubility enhancement strategy for Guaifenesin in your in vitro experiments.
References
- 1. ovid.com [ovid.com]
- 2. oatext.com [oatext.com]
- 3. ES2240760T3 - COMPREHENSIVE GUAIFENESIN COMPOSITIONS AND ITS MANUFACTURING PROCEDURE. - Google Patents [patents.google.com]
- 4. Single Layer Extended Release Two-in-One Guaifenesin Matrix Tablet: Formulation Method, Optimization, Release Kinetics Evaluation and Its Comparison with Mucinex® Using Box-Behnken Design - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Analytical Challenges in Guaifenesin Quantification
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the quantification of Guaifenesin.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical challenges in Guaifenesin quantification?
The most prevalent challenges in Guaifenesin quantification, primarily by High-Performance Liquid Chromatography (HPLC), include:
-
Specificity: Ensuring the analytical method can accurately measure Guaifenesin in the presence of its potential impurities, degradation products, and other components in the formulation.[1][2]
-
Peak Shape Issues: Poor peak shape, such as tailing, fronting, or splitting, can compromise resolution, affect accurate integration, and lead to poor reproducibility.[3][4]
-
Stability: Guaifenesin can degrade under certain stress conditions, such as acidic and basic environments.[1] On-column degradation can also occur if chromatographic conditions are not optimal.
-
Method Validation: Developing a robust and validated method that meets regulatory requirements (e.g., ICH guidelines) for linearity, accuracy, precision, and robustness is crucial.
Q2: What are the known impurities and degradation products of Guaifenesin?
The most commonly reported process-related impurities of Guaifenesin are Guaiacol and the β-isomer of Guaifenesin (2-(2-methoxyphenoxy)propane-1,3-diol). Forced degradation studies have shown that Guaifenesin is susceptible to degradation under acidic and basic conditions. It is generally found to be stable under oxidative, hydrolytic, thermal, and photolytic stress. A stability-indicating method should be able to resolve Guaifenesin from these known impurities and any potential degradation products.
Q3: How can I prevent on-column degradation of Guaifenesin during HPLC analysis?
To minimize on-column degradation of Guaifenesin, consider the following:
-
pH Control of Mobile Phase: Maintain the mobile phase pH within a stable range for Guaifenesin, typically between 3.0 and 6.8. The use of a buffer, such as phosphate or acetate, is highly recommended to ensure consistent pH.
-
Column Selection: Utilize a high-quality, end-capped C18 column. End-capping minimizes the interaction of the analyte with residual silanol groups on the silica support, which can be acidic and contribute to degradation.
-
Temperature Control: Maintain a consistent and moderate column temperature, for example, at 25°C. Elevated temperatures can accelerate degradation.
-
Solvent Quality: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases to avoid contaminants that could promote degradation.
Troubleshooting Guides
Poor Peak Shape in HPLC Analysis
Poor peak shape is a common issue that can significantly impact the accuracy and precision of Guaifenesin quantification.
Problem: Peak Tailing
-
Possible Causes:
-
Interaction with active sites (residual silanols) on the column.
-
Sub-optimal mobile phase pH.
-
Column contamination or degradation.
-
-
Troubleshooting Steps:
-
Use an End-Capped Column: Ensure you are using a high-quality, end-capped C18 column to minimize silanol interactions.
-
Optimize Mobile Phase pH: Adjust the mobile phase pH to be at least 2 pH units away from Guaifenesin's pKa. A pH of around 3.2 has been shown to be effective.
-
Incorporate an Ion-Pairing Reagent (if necessary): In some cases, a small amount of an ion-pairing reagent can improve peak shape.
-
Column Wash: If the column is contaminated, wash it with a strong solvent.
-
Problem: Peak Fronting
-
Possible Causes:
-
Sample overload.
-
Poor sample solubility in the mobile phase.
-
-
Troubleshooting Steps:
-
Reduce Sample Concentration: Dilute the sample and re-inject.
-
Change Sample Solvent: Ensure the sample is dissolved in a solvent that is compatible with or weaker than the mobile phase. Dissolving the sample in the mobile phase itself is often a good practice.
-
Problem: Split Peaks
-
Possible Causes:
-
Clogged frit or void in the column.
-
Partially blocked injector.
-
Co-elution with an impurity.
-
-
Troubleshooting Steps:
-
Column Maintenance: Reverse the column and flush with a strong solvent (disconnect from the detector). If the problem persists, the column may need to be replaced.
-
Injector Maintenance: Clean the injector port and syringe.
-
Check for Co-elution: Use a photodiode array (PDA) detector to check for peak purity.
-
Experimental Workflows & Logical Relationships
Caption: A logical workflow for troubleshooting poor peak shape of Guaifenesin in HPLC.
Quantitative Data Summary
Table 1: Typical HPLC Method Parameters for Guaifenesin Quantification
| Parameter | Condition | Reference |
| Column | C18 (e.g., Waters Symmetry, 150 mm x 4.6 mm, 5 µm) | |
| Mobile Phase A | 0.02 M KH2PO4 (pH 3.2) : Methanol (90:10 v/v) | |
| Mobile Phase B | 0.02 M KH2PO4 (pH 3.2) : Methanol (10:90 v/v) | |
| Gradient | 0-50 min, 0-40% B; 50-52 min, 40-0% B; 52-60 min, 0% B | |
| Flow Rate | 0.8 mL/min | |
| Column Temperature | 25°C | |
| Detection Wavelength | 273 nm | |
| Injection Volume | 10 µL |
Table 2: Method Validation Parameters from a Representative Study
| Parameter | Result | Reference |
| Linearity Range | 50-150 µg/mL | |
| Correlation Coefficient (r²) | 0.999 | |
| Limit of Detection (LOD) | 0.597 µg/mL | |
| Limit of Quantification (LOQ) | 1.991 µg/mL | |
| Accuracy (% Recovery) | 99.69% - 101.2% | |
| Precision (% RSD) | < 2.0% |
Experimental Protocols
Protocol 1: Preparation of Standard and Sample Solutions for HPLC Analysis
Objective: To prepare Guaifenesin standard and sample solutions for quantification in tablets.
Materials:
-
Guaifenesin reference standard
-
Guaifenesin tablets
-
Diluent (e.g., Milli-Q water and acetonitrile in a 20:80 v/v ratio)
-
Volumetric flasks
-
Sonicator
-
Centrifuge
Standard Solution Preparation:
-
Accurately weigh an appropriate amount of Guaifenesin reference standard to prepare a stock solution of 0.24 mg/mL in the diluent.
-
From the stock solution, prepare a working standard solution with a concentration of 12 µg/mL by diluting with the diluent.
Sample Solution Preparation:
-
Weigh and finely powder not less than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 600 mg of Guaifenesin and transfer it to a suitable volumetric flask.
-
Add the diluent and sonicate for 10 minutes to dissolve the Guaifenesin.
-
Make up the volume with the diluent to obtain a solution containing 2.4 mg/mL of Guaifenesin.
-
Centrifuge the solution at 4000 rpm for 10 minutes.
-
Use the clear supernatant for injection into the HPLC system.
Caption: Workflow for preparing Guaifenesin standard and sample solutions for HPLC.
Protocol 2: Forced Degradation Study
Objective: To assess the stability-indicating nature of an analytical method for Guaifenesin.
Procedure:
-
Acid Hydrolysis: Treat the drug product with 1 N HCl at 60°C for 12 hours.
-
Base Hydrolysis: Treat the drug product with 1 N NaOH at 60°C for 12 hours.
-
Oxidative Degradation: Treat the drug product with 1% H₂O₂ at room temperature for 12 hours.
-
Thermal Degradation: Expose the drug product to 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug product to visible light (1.2 million lux hours) and UV light (200 watt h/m²) at 25°C.
-
Analyze the stressed samples using the developed analytical method and compare the chromatograms with that of an unstressed sample. The method's specificity is confirmed if the degradation products are well-resolved from the parent Guaifenesin peak.
References
- 1. Development and validation of stability indicating the RP-HPLC method for the estimation of related compounds of guaifenesin in pharmaceutical dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medicalresearchjournal.org [medicalresearchjournal.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Guaifenesin Dosage in Preclinical Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with guaifenesin in preclinical animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of guaifenesin as an expectorant in animal models?
Guaifenesin's primary expectorant effect is not due to its systemic absorption but is mediated by a neural reflex arc known as the "gastro-pulmonary reflex".[1][2][3] Oral administration of guaifenesin acts as an irritant to the gastric mucosa, which stimulates vagal afferent nerves.[3] This, in turn, triggers a cholinergic parasympathetic reflex, leading to increased secretion of lower viscosity fluid from the respiratory tract glands.[3] Some evidence also suggests that guaifenesin may have direct effects on respiratory tract epithelial cells, including the suppression of mucin production and a reduction in mucus viscoelasticity.
Q2: Is intravenous administration of guaifenesin effective for studying its expectorant properties?
No, intravenous administration of guaifenesin is not effective for inducing an expectorant response. Studies in rats have shown that despite achieving higher systemic blood concentrations, IV administration does not increase respiratory tract secretion. The expectorant effect is dependent on the stimulation of the gastric mucosa, which is bypassed with parenteral routes.
Q3: What is a commonly used and reliable preclinical model to assess the expectorant activity of guaifenesin?
The phenol red secretion assay in rodents (mice or rats) is a widely used and established model to quantify expectorant activity. This method involves the intraperitoneal injection of phenol red dye, which is then secreted into the tracheobronchial tree. The amount of secreted dye, quantified spectrophotometrically from a lung lavage, serves as an indicator of respiratory tract fluid secretion.
Q4: What are the known pharmacokinetic properties of guaifenesin in common laboratory animals?
In rats, guaifenesin is well-absorbed after oral administration, with a time to maximum plasma concentration (Tmax) of approximately 27 minutes for an oral bolus. The bioavailability via the gastrointestinal route is around 70%, and it has a terminal half-life of about 45-54 minutes.
Troubleshooting Guide
Q1: My results with oral guaifenesin are inconsistent. What are some potential reasons?
Several factors could contribute to inconsistent results:
-
Improper Gavage Technique: Incorrect oral gavage can lead to stress, esophageal injury, or accidental tracheal administration, all of which can affect physiological responses. Ensure proper training and technique. Using flexible feeding tubes and measuring the correct insertion length (from the tip of the animal's nose to the bottom of the sternum) is crucial.
-
Vehicle Selection: The vehicle used to dissolve or suspend guaifenesin can influence its absorption and local irritant effect on the gastric mucosa. Water or saline are common vehicles. For less soluble compounds, 0.5% methyl cellulose has been used as a vehicle in rodent oral gavage studies.
-
Stress-Induced Physiological Changes: The stress from handling and gavage can influence autonomic nervous system activity and potentially impact respiratory secretions. Consider acclimatizing animals to handling and the gavage procedure. Performing gavage under brief isoflurane anesthesia has been shown to reduce animal stress and improve the consistency of substance delivery.
-
Abdominal Surgery: Prior abdominal surgery has been shown to eliminate the expectorant effect of guaifenesin in rats, even though it doesn't alter systemic absorption. This is a critical consideration for experimental design.
Q2: I am observing unexpected side effects in my animals at higher doses. What could be the cause?
High doses of guaifenesin can lead to adverse effects. In pregnant rats, doses of 350 mg/kg and above have been associated with fetal mortality and developmental toxicity, including reduced fetal weight and skeletal abnormalities. Other reported side effects in animals, though uncommon, may include vomiting, diarrhea, decreased appetite, and drowsiness. It is crucial to perform dose-ranging studies to identify an effective and well-tolerated dose for your specific model and experimental endpoint.
Q3: Can guaifenesin interact with anesthetics used in my experimental procedures?
Yes, guaifenesin has centrally acting muscle relaxant properties and is sometimes used as part of an anesthetic protocol, particularly in large animals. In calves, a combination of xylazine, guaifenesin, and ketamine (XGK) has been used for anesthetic induction and maintenance, with cardiopulmonary effects similar to isoflurane. In horses, xylazine, guaifenesin, and ketamine provided safe induction to general anesthesia with halothane or enflurane. In American black bears, a constant-rate infusion of guaifenesin, medetomidine, and ketamine was found to be a safe and effective alternative to isoflurane. However, anesthetics like isoflurane and ketamine-xylazine can themselves significantly alter breathing patterns in rodents, which could confound studies on respiratory parameters. It is important to consider these potential interactions when designing experiments.
Data Presentation
Table 1: Summary of Guaifenesin Dosages and Effects in Preclinical Models
| Animal Model | Dosage | Route of Administration | Observed Effect | Reference |
| Rat | 50 mg/kg | Oral Gavage | Approximately 2-fold increase in respiratory secretion (phenol red assay) | |
| Mouse | 100 mg/kg | Oral | Significant increase in tracheal phenol red secretion | |
| Human Airway Epithelial Cells (in vitro) | 30 and 100 µM | Basolateral medium | Dose-dependent reduction in mucus production; increased mucus transport speed | |
| Pregnant Rat | 250 - 600 mg/kg | Oral Gavage | Developmental toxicity observed at 350 mg/kg and above |
Table 2: Pharmacokinetic Parameters of Guaifenesin in Rats
| Parameter | Value | Route of Administration | Reference |
| Cmax | 15-33 µg/mL | Oral Gavage (50 mg/kg) | |
| Tmax | ~27 minutes | Oral Gavage (bolus) | |
| Bioavailability | ~70% | Gastrointestinal | |
| Terminal Half-life | ~45-54 minutes | Gastrointestinal |
Detailed Experimental Protocols
Phenol Red Expectorant Assay in Mice
This protocol is adapted from established methods for evaluating expectorant activity.
Materials:
-
Guaifenesin
-
Vehicle (e.g., distilled water, saline)
-
Phenol red solution (2.5% w/v in saline)
-
1M NaOH
-
Saline solution (0.9% NaCl)
-
Male ICR mice (8 weeks old)
-
Oral gavage needles (18-20 gauge)
-
Surgical instruments for dissection
-
1.5 mL microcentrifuge tubes
-
Spectrophotometer or microplate reader
Procedure:
-
Animal Acclimatization: House mice under standard conditions (23±3°C, 55±15% humidity, 12-hour light/dark cycle) with ad libitum access to food and water for at least 3-5 days before the experiment.
-
Grouping and Dosing: Randomly divide mice into experimental groups (e.g., vehicle control, positive control, different doses of guaifenesin). Administer guaifenesin or vehicle orally via gavage. A common volume is 0.2 mL for a mouse.
-
Phenol Red Administration: Thirty minutes after the oral administration of the test substance, inject 0.2 mL of a 2.5% phenol red solution intraperitoneally into each mouse.
-
Sample Collection: Thirty minutes after the phenol red injection, euthanize the mice by an approved method.
-
Tracheal Lavage: Immediately dissect the trachea and place it into a microcentrifuge tube containing 1 mL of saline. Wash the trachea thoroughly in the saline to collect the secreted phenol red.
-
Alkalinization and Quantification: Add 0.1 mL of 1M NaOH to the saline wash to alkalinize the solution, which develops the color of the phenol red.
-
Spectrophotometry: Measure the absorbance of the solution at 546 nm using a spectrophotometer or microplate reader.
-
Data Analysis: The optical density is directly proportional to the amount of phenol red secreted, indicating the level of respiratory tract fluid secretion. Compare the absorbance values between the different treatment groups.
Mandatory Visualization
Caption: Proposed signaling pathway of guaifenesin's expectorant action.
Caption: Experimental workflow for the phenol red expectorant assay in mice.
References
- 1. Muscarinic acetylcholine receptors and airway diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of mode of administration on guaifenesin pharmacokinetics and expectorant action in the rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Guaifenesin in the Management of Chronic Mucus Hypersecretion Associated with Stable Chronic Bronchitis: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Guaifenesin Instability in Solution: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the instability of guaifenesin in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the instability of guaifenesin in a solution?
A1: Guaifenesin's stability in solution is primarily influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1][2] It is susceptible to degradation through hydrolysis (both acid and base-catalyzed), oxidation, and demethylation.[1]
Q2: What are the common degradation products of guaifenesin I should be aware of?
A2: The most commonly reported degradation products of guaifenesin are guaiacol, guaifenesin dimer (1,1'-Oxybis(3-(2-methoxyphenoxy)propan-2-ol)), and the β-isomer of guaifenesin.[2][3] Under forced degradation conditions, other related substances may also be formed.
Q3: How does pH affect the stability of guaifenesin solutions?
A3: Guaifenesin is susceptible to both acid and base-catalyzed hydrolysis. Generally, sight degradation is observed under strong acidic and basic conditions. For analytical purposes, maintaining the pH of the mobile phase within a stable range, typically around pH 3.0 to 6.8, is recommended to minimize on-column degradation.
Q4: Is guaifenesin sensitive to light?
A4: Yes, guaifenesin can undergo photolytic degradation. It is advisable to protect guaifenesin solutions from direct sunlight and strong UV light to prevent the formation of degradation products.
Q5: Can excipients in my formulation affect guaifenesin stability?
A5: Yes, excipients can significantly impact the stability of guaifenesin in solution. The aqueous solubility of guaifenesin can be reduced by the presence of salts and sugars. Co-solvents like glycerin, PEG 300, and propylene glycol can either increase or decrease its solubility depending on their concentration and the temperature. It is crucial to conduct compatibility studies with all excipients in the formulation.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with guaifenesin solutions.
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in chromatogram | Degradation of guaifenesin due to pH, temperature, light, or oxidative stress. | 1. Verify Solution pH: Ensure the pH of your solution is within the optimal stability range for guaifenesin (typically near neutral, though specific formulation buffers will vary).2. Control Temperature: Store solutions at recommended temperatures and avoid excessive heat during experiments. For analytical work, consider using a temperature-controlled column compartment.3. Protect from Light: Prepare and store solutions in amber glassware or protect them from light.4. De-gas Solvents: For HPLC analysis, ensure mobile phases are properly degassed to prevent oxidation. |
| Loss of Assay Potency | Chemical degradation of guaifenesin. | Follow the recommendations above to minimize degradation. Additionally, perform forced degradation studies to identify the specific stress factor causing the issue (see Experimental Protocols section). |
| Precipitation in Solution | Excipient incompatibility or changes in solubility due to temperature or solvent composition. | 1. Review Excipient Compatibility: Investigate potential interactions between guaifenesin and other components in your formulation. The presence of salts or high concentrations of certain co-solvents can decrease solubility.2. Evaluate Temperature Effects: Assess the solubility of guaifenesin in your specific vehicle at different temperatures.3. Adjust Solvent System: If feasible, modify the co-solvent ratios or consider alternative solubilizing agents. |
| Formation of Guaifenesin Dimer | This is a known degradation pathway, often promoted by acidic or basic conditions. | 1. Control pH: Maintain the pH of the solution as close to neutral as possible. 2. Minimize Heat Exposure: Elevated temperatures can accelerate the dimerization reaction. |
Data Presentation
Summary of Forced Degradation Studies of Guaifenesin
The following table summarizes the results from various forced degradation studies on guaifenesin, providing an overview of its stability under different stress conditions.
| Stress Condition | Reagent/Parameters | Duration | Temperature | % Degradation | Reference |
| Acid Hydrolysis | 1N HCl | 12 hours | 60°C | Slight Degradation | |
| 1N HCl (in methanol) | 8 hours | Room Temp | 20.25% | ||
| 1N HCl | 2 hours | 60°C | 1.0% | ||
| 1N HCl | - | - | 13.2% | ||
| Base Hydrolysis | 1N NaOH | 12 hours | 60°C | Slight Degradation | |
| 1N NaOH (in methanol) | 8 hours | Room Temp | 19.99% | ||
| 1N NaOH | 2 hours | 60°C | -0.5% (Stable) | ||
| 1N NaOH | - | - | 12.3% | ||
| Oxidative Degradation | 1% H₂O₂ | 12 hours | Room Temp | Stable | |
| 10% H₂O₂ (in methanol) | 8 hours | Room Temp | 13.84% | ||
| 10% H₂O₂ | 30 minutes | 60°C | 3.5% | ||
| 30% H₂O₂ | - | - | 14.3% | ||
| Thermal Degradation | Dry Heat | 24 hours | 105°C | Stable | |
| Dry Heat | 8 hours | 60°C | Not Found | ||
| Dry Heat | 15 hours | 105°C | - | ||
| - | - | - | 4.8% | ||
| Photolytic Degradation | Visible & UV Light | 240 hours (Visible) & 250 hours (UV) | 25°C | Stable | |
| Sunlight | 24 hours | - | 21.74% | ||
| - | - | - | 4.3% |
Experimental Protocols
Protocol 1: Forced Degradation Study of Guaifenesin
This protocol outlines the methodology for conducting forced degradation studies to investigate the stability of guaifenesin under various stress conditions.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve a suitable amount of guaifenesin in a volumetric flask using an appropriate solvent (e.g., methanol or a mixture of water and acetonitrile) to obtain a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis:
-
To a portion of the stock solution, add an equal volume of 1N HCl.
-
Keep the solution at 60°C for 12 hours.
-
After the specified time, cool the solution to room temperature and neutralize it with an appropriate amount of 1N NaOH.
-
Dilute to the final concentration with the mobile phase.
-
-
Base Hydrolysis:
-
To a portion of the stock solution, add an equal volume of 1N NaOH.
-
Keep the solution at 60°C for 12 hours.
-
After the specified time, cool the solution to room temperature and neutralize it with an appropriate amount of 1N HCl.
-
Dilute to the final concentration with the mobile phase.
-
-
Oxidative Degradation:
-
To a portion of the stock solution, add an equal volume of 3% or 30% hydrogen peroxide.
-
Keep the solution at room temperature for 12 hours, protected from light.
-
Dilute to the final concentration with the mobile phase.
-
-
Thermal Degradation:
-
Place a powdered sample of guaifenesin in a hot air oven at 105°C for 24 hours.
-
After exposure, dissolve the powder in the solvent to obtain the desired concentration.
-
-
Photolytic Degradation:
-
Expose a solution of guaifenesin to a combination of visible and UV light for a specified duration to achieve an overall illumination of not less than 1.2 million lux hours and not less than 200 watt-hours/square meter.
-
A control sample should be kept in the dark under the same conditions.
-
3. Analysis:
-
Analyze the stressed samples and a non-stressed control sample using a validated stability-indicating HPLC method (see Protocol 2).
-
Compare the chromatograms of the stressed samples with the control to identify and quantify any degradation products.
Protocol 2: Stability-Indicating RP-HPLC Method for Guaifenesin
This protocol describes a typical stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of guaifenesin and its degradation products.
1. Chromatographic Conditions:
-
Column: Waters Symmetry C18 (150 mm x 4.6 mm, 5 µm particle size) or equivalent.
-
Mobile Phase:
-
Mobile Phase A: 0.02 M KH₂PO₄ (pH adjusted to 3.2 with phosphoric acid) and methanol in a 90:10 v/v ratio.
-
Mobile Phase B: 0.02 M KH₂PO₄ (pH 3.2) and methanol in a 10:90 v/v ratio.
-
-
Gradient Elution: A suitable gradient program should be developed to separate guaifenesin from its impurities and degradation products.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 273 nm.
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Standard Solution: Prepare a standard solution of guaifenesin of a known concentration in the mobile phase or a suitable diluent.
-
Sample Solution: Dilute the samples from the forced degradation study to a suitable concentration with the mobile phase.
3. System Suitability:
-
Before analysis, perform system suitability tests to ensure the chromatographic system is performing correctly. Parameters to check include theoretical plates, tailing factor, and reproducibility of injections.
4. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify and quantify guaifenesin and its degradation products by comparing their retention times and peak areas with those of the standard.
Visualizations
Caption: Major degradation pathways of guaifenesin in solution.
Caption: Experimental workflow for forced degradation studies.
Caption: Logical workflow for troubleshooting guaifenesin instability.
References
Technical Support Center: Enhancing Guaifenesin Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the bioavailability and optimizing the formulation of Guaifenesin.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in formulating high-dose Guaifenesin tablets?
A1: Guaifenesin, despite being a BCS Class I drug with high solubility and permeability, presents significant formulation challenges.[1][2] Its crystalline powder form has very poor flowability and compressibility (Carr's index: 55.3%, Hausner's ratio: 2.2), making direct compression difficult, especially for high-dose tablets.[1][3] This can lead to manufacturing issues such as tablet weight variation and inadequate hardness.[4] Additionally, its short plasma half-life of approximately one hour necessitates frequent dosing for immediate-release (IR) formulations, driving the need for extended-release (ER) versions.
Q2: My extended-release (ER) Guaifenesin formulation exhibits "dose dumping," especially in the presence of alcohol. What causes this and how can it be prevented?
A2: Dose dumping is a rapid, unintended release of a large amount of the drug from a modified-release dosage form. For hydrophilic matrix tablets using polymers like Hydroxypropyl Methylcellulose (HPMC), alcohol can interfere with the polymer's hydration and swelling, preventing the formation of a consistent gel layer that controls drug release. This leads to a rapid influx of the dissolution medium and premature drug release.
Prevention Strategies:
-
Polymer Selection: Incorporate a combination of hydrophilic and water-insoluble polymers (e.g., acrylic resin) to create a more robust matrix that is less susceptible to alcohol-induced dose dumping.
-
Lipid Excipients: The inclusion of lipid-based excipients, such as cetyl alcohol, can reduce the water uptake rate and diffusion of the drug from the matrix.
-
Formulation Design: A bi-layer tablet design with an immediate-release layer and a distinct extended-release layer can help ensure a controlled release profile.
Q3: How can the poor flowability and compressibility of Guaifenesin powder be improved for tablet manufacturing?
A3: Improving the physical properties of the powder blend is crucial for successful tablet production.
-
Granulation: This is the most effective method.
-
Wet Granulation: Involves adding a liquid binder to the powder mixture to form granules with better flow and compaction properties.
-
Melt Granulation: This technique uses a binder that melts at a temperature below the drug's melting point (Guaifenesin's melting point is 78.5-79°C). Binders like carnauba wax or cetyl alcohol can be melted to granulate the powder, significantly improving flowability (e.g., reducing Carr's Index from over 25% to below 15%).
-
-
Excipient Selection: The use of specific excipients can improve powder flow. Silicified microcrystalline cellulose (e.g., PROSOLV SMCC®) is designed to facilitate direct compression of poorly flowing drugs like Guaifenesin.
Q4: What strategies are effective for masking the bitter taste of Guaifenesin, particularly for pediatric or oral liquid formulations?
A4: Guaifenesin's bitter taste is a significant barrier to patient compliance.
-
Flavoring and Sweeteners: The simplest approach is the use of sweeteners (e.g., sorbitol, sucralose) and complementary flavors (e.g., citrus, red berry) to overpower the bitterness.
-
Polymer Coating: Microencapsulation of drug particles with a polymer barrier prevents the drug from dissolving in saliva and interacting with taste receptors.
-
Ion-Exchange Resins: Complexing the drug with an ion-exchange resin can effectively mask the taste.
-
Prodrug Approach: Synthesizing an ester prodrug of Guaifenesin can render the molecule tasteless. The prodrug is designed to hydrolyze back to the active Guaifenesin in the acidic environment of the stomach.
Troubleshooting Guides
This section addresses specific issues you might encounter during formulation and testing.
Issue 1: High Tablet Weight Variation and Poor Hardness
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Powder Flow | 1. Characterize powder flow using Angle of Repose, Carr's Index, and Hausner's Ratio. 2. Implement a granulation step (wet or melt granulation) to improve powder properties. 3. Add a glidant like colloidal silicon dioxide to the formulation. | Poor flow leads to inconsistent filling of the tablet press dies, causing weight variation. Granulation creates denser, more uniform particles that flow more easily. |
| Segregation of Powder Blend | 1. Ensure uniform particle size distribution of the drug and excipients. 2. Use a V-blender and geometric dilution for mixing powders with different proportions. | Differences in particle size can cause finer particles to separate from larger ones during handling, leading to non-uniform drug distribution and weight variation. |
| Inadequate Compression | 1. Increase the compression force on the tablet press. 2. If hardness is still low, evaluate the binder. Increase binder concentration or switch to a more effective one (e.g., PVP K90). | Guaifenesin is poorly compressible. Insufficient compression force or a weak binder will result in tablets that are too soft and friable. |
Issue 2: Inconsistent In-Vitro Drug Release Profile (Extended-Release)
| Potential Cause | Troubleshooting Step | Rationale |
| Rapid Initial Release ("Burst Effect") | 1. Increase the concentration of the release-controlling polymer (e.g., HPMC K100M). 2. Incorporate a lipidic excipient like cetyl alcohol to reduce matrix porosity. 3. Increase the viscosity grade of the hydrophilic polymer. | A high burst release indicates that the initial gel layer of the hydrophilic matrix is not forming quickly or robustly enough to control the initial diffusion of the highly soluble drug. |
| Failure to Achieve Complete Release | 1. Decrease the concentration of the release-controlling polymer. 2. Decrease the viscosity grade of the polymer. 3. Incorporate a channeling agent or a more soluble excipient into the matrix. | An overly dense or thick gel layer can prevent the complete release of the drug within the desired timeframe (e.g., 12 hours). |
| High Variability Between Tablets | 1. Address any underlying issues with tablet weight variation and content uniformity (See Issue 1). 2. Ensure uniform mixing of the release-controlling polymers and other excipients. | Inconsistent amounts of the release-controlling polymer in each tablet will lead to highly variable dissolution profiles. |
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of Guaifenesin Formulations
This table summarizes typical pharmacokinetic parameters for immediate-release (IR) and extended-release (ER) Guaifenesin formulations in healthy adult subjects. The data illustrates that ER formulations can provide sustained therapeutic levels comparable to multiple IR doses.
| Parameter | Immediate-Release (IR) | Extended-Release (ER) | Reference |
| Dosage Regimen | 400 mg every 4 hours | 1200 mg every 12 hours | |
| Time to Peak (Tmax) | ~0.5 - 1.7 hours | Later Tmax; sustained plateau | |
| Peak Concentration (Cmax) | Equivalent to ER at steady state | Equivalent to IR at steady state | |
| Area Under Curve (AUC) | Equivalent to ER at steady state | Equivalent to IR at steady state | |
| Plasma Half-life (t½) | ~1 hour | Apparent half-life is extended due to prolonged absorption |
Note: Bioequivalence is typically established at steady state, demonstrating that the 12-hour ER formulation provides comparable exposure to the 4-hour IR formulation over the dosing interval.
Table 2: Effect of Excipients on Guaifenesin ER Tablet Properties
This table provides an example of how different formulation strategies can impact the physical properties and drug release from Guaifenesin tablets.
| Formulation Strategy | Key Excipients | Effect on Powder Flow | In-Vitro Release Profile (8 hours) | Reference |
| Direct Compression (Poor) | Guaifenesin, Microcrystalline Cellulose | Poor (Carr's Index > 25%) | N/A (Difficult to manufacture consistently) | |
| Melt Granulation | Guaifenesin, Carnauba Wax (1:6 ratio) | Excellent (Carr's Index < 15%) | Sustained release (~100% at 8h) | |
| Hydrophilic Matrix | Guaifenesin, HPMC K100M, Ethyl Cellulose | Good (post-granulation) | Controlled release, rate dependent on polymer ratio | |
| Hydrophilic-Lipidic Matrix | Guaifenesin, HPMC K100M, Cetyl Alcohol | Good (post-granulation) | Slower release compared to hydrophilic matrix alone |
Experimental Protocols
Protocol 1: In-Vitro Dissolution Testing for Extended-Release Guaifenesin Tablets
Objective: To assess the in-vitro release profile of an ER Guaifenesin formulation over a 12-hour period. This protocol is based on FDA guidance.
Apparatus: USP Apparatus I (Basket) at 100 rpm or Apparatus II (Paddle) at 50 rpm.
Media: At least three different dissolution media should be tested:
-
0.1N HCl (pH 1.2) for 2 hours to simulate gastric fluid.
-
pH 4.5 Acetate Buffer.
-
pH 6.8 Phosphate Buffer to simulate intestinal fluid.
Procedure:
-
Place 900 mL of the selected dissolution medium in each vessel and allow it to equilibrate to 37 ± 0.5°C.
-
Place one tablet in each of the 12 dissolution vessels.
-
Begin the test and collect samples at specified time points. Recommended sampling times are 1, 2, 4, 6, 8, 10, and 12 hours.
-
Withdraw an aliquot of the sample from each vessel and immediately replace it with an equal volume of fresh, pre-warmed medium.
-
Filter the samples promptly.
-
Analyze the concentration of Guaifenesin in the samples using a validated analytical method, such as UV-Vis Spectrophotometry at ~274 nm or HPLC.
-
Calculate the cumulative percentage of drug released at each time point, correcting for the amount of drug removed in previous samples.
Protocol 2: In-Vivo Bioavailability Study (Crossover Design)
Objective: To compare the rate and extent of absorption (bioavailability) of a new test ER Guaifenesin formulation against a reference formulation.
Study Design: Single-dose, two-way, crossover study in normal healthy male and female subjects. A washout period of at least 7 half-lives of the drug should separate the two treatment periods.
Procedure:
-
Subject Screening: Screen healthy volunteers (e.g., 18-55 years old) to ensure they meet inclusion criteria.
-
Randomization: Randomly assign subjects to one of two treatment sequences (Test then Reference, or Reference then Test).
-
Dosing (Period 1):
-
Subjects fast overnight for at least 10 hours.
-
Administer a single dose of the assigned formulation (Test or Reference) with a standard volume of water.
-
A standardized meal is provided at a specified time post-dose (e.g., 4 hours).
-
-
Blood Sampling:
-
Collect blood samples (e.g., in heparinized tubes) at pre-dose (0 hour) and at multiple time points post-dose.
-
A typical sampling schedule for an ER formulation would be: 0.5, 1, 2, 3, 4, 6, 8, 10, 12, 16, and 24 hours.
-
-
Washout Period: A period of at least 5-7 days between doses.
-
Dosing (Period 2): Repeat steps 3 and 4 with the alternate formulation.
-
Sample Analysis: Centrifuge blood samples to separate plasma. Analyze plasma concentrations of Guaifenesin using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC₀₋t, AUC₀₋inf) for each subject for both formulations using non-compartmental analysis.
-
Statistical Analysis: Perform statistical analysis on the log-transformed Cmax and AUC values to determine if the 90% confidence intervals for the ratio of the means (Test/Reference) fall within the regulatory acceptance range (typically 80-125%).
Note: A similar study under fed conditions (after a standardized high-fat meal) is also typically required to assess the effect of food on bioavailability.
Visualizations
References
Addressing batch-to-batch variability of Guaifenesin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability of Guaifenesin.
Frequently Asked Questions (FAQs)
Q1: What are the critical physicochemical properties of Guaifenesin to monitor for ensuring batch consistency?
A1: To ensure batch-to-batch consistency of Guaifenesin, it is crucial to monitor a range of physicochemical properties. Key parameters include:
-
Appearance: It should be a white to off-white crystalline powder.[1][2]
-
Melting Point: The melting point should be consistently within the range of 77-81°C.[2][3]
-
Solubility: Guaifenesin is soluble in water, ethanol, chloroform, and glycerin.[1] Variations in solubility can impact dissolution and bioavailability.
-
Polymorphism: While no crystalline hydrates or polymorphs were detected under the conditions of one study, it is a critical parameter to assess as different polymorphic forms can affect solubility, dissolution rate, and stability.
-
Particle Size Distribution: This can influence flowability, compressibility, and dissolution rates.
-
Flowability and Compressibility: Guaifenesin is known for its poor flowability and compressibility, which can pose challenges in tablet manufacturing. Monitoring bulk density, tapped density, Carr's Index, and Hausner's ratio is essential.
Q2: We are observing inconsistent dissolution profiles for our Guaifenesin extended-release tablets. What are the potential causes?
A2: Inconsistent dissolution profiles are a common issue and can stem from several factors throughout the manufacturing process. Potential causes include:
-
API Properties:
-
Variations in particle size distribution of the Guaifenesin active pharmaceutical ingredient (API) can significantly alter the surface area available for dissolution.
-
Changes in the crystalline structure (polymorphism) of the API can affect its solubility.
-
-
Formulation and Manufacturing Process:
-
Granulation: Inconsistent granule size and density can lead to variable dissolution. For extended-release formulations, the properties of the release-controlling polymers are critical.
-
Tablet Hardness: Variations in tablet hardness can affect the rate of liquid penetration and subsequent drug release.
-
Excipient Variability: Batch-to-batch differences in excipients, especially release-modifying polymers, can impact drug release characteristics.
-
Processing Parameters: Inconsistent mixing times, granulation fluid volume, drying times, and compression forces can all contribute to variability.
-
-
Analytical Method:
-
Ensure the dissolution test method itself is robust and validated. Factors like agitation speed and potential for tablets adhering to the vessel can introduce variability.
-
Q3: Our recent batch of Guaifenesin failed the assay specification. What are the likely reasons?
A3: An out-of-specification assay result for Guaifenesin can be attributed to several factors, assuming no analytical error:
-
Purity of the Starting Material: The presence of impurities or related substances in the Guaifenesin API batch can lead to a lower than expected assay value. Common impurities can include guaiacol.
-
Degradation: Guaifenesin may degrade under certain conditions. Review the manufacturing process for any steps involving excessive heat or exposure to incompatible excipients.
-
Content Uniformity: Poor mixing during formulation can lead to non-uniform distribution of the API in the final dosage form, resulting in some units failing the assay test.
-
Inaccurate Weighing or Dispensing: Errors in weighing the API or excipients during manufacturing can directly impact the final concentration of Guaifenesin in the product.
Q4: We are experiencing issues with the flowability of our Guaifenesin powder blend, leading to weight variation in our tablets. How can we address this?
A4: Poor flowability is a known characteristic of Guaifenesin. To address this and improve tablet weight consistency, consider the following:
-
Granulation: Employing a granulation technique such as wet granulation or melt granulation can significantly improve the flow properties of the powder blend.
-
Excipient Selection: Incorporate glidants (e.g., colloidal silicon dioxide) and lubricants (e.g., magnesium stearate) in optimal concentrations to enhance powder flow and reduce friction.
-
Particle Size Engineering: Controlling the particle size and morphology of the Guaifenesin API and excipients can improve flow.
-
Process Optimization: Optimize blending parameters such as blender type, speed, and time to ensure a homogenous and free-flowing powder.
Troubleshooting Guides
Guide 1: Troubleshooting Dissolution Profile Variability
This guide provides a systematic approach to identifying the root cause of inconsistent dissolution profiles for Guaifenesin formulations.
| Step | Parameter to Investigate | Potential Root Cause | Recommended Action |
| 1 | Analytical Method | Method not robust, operator error. | Review the dissolution method validation report. Ensure the method is robust and transferable. Verify analyst training and adherence to the SOP. |
| 2 | Finished Product Testing | Tablet hardness, weight, and thickness variations. | Test individual tablets from different parts of the batch for physical parameters. Correlate physical properties with dissolution results. |
| 3 | Manufacturing Process | Inconsistent granulation, blending, or compression. | Review batch manufacturing records for any deviations in process parameters (e.g., mixing time, compression force). |
| 4 | Formulation Components | Variability in API or excipient properties. | Test the Guaifenesin API for particle size distribution and polymorphism. Evaluate critical quality attributes of key excipients (e.g., polymer viscosity). |
Guide 2: Investigating Out-of-Specification (OOS) Assay Results
Use this guide to systematically investigate the cause of a failing assay result for Guaifenesin.
| Step | Parameter to Investigate | Potential Root Cause | Recommended Action |
| 1 | Analytical Procedure | Error in sample preparation, instrument malfunction, calculation error. | Re-test the sample. Review the analytical procedure and calculations. Verify instrument calibration and performance. |
| 2 | Content Uniformity | Inadequate blending leading to non-uniform API distribution. | Perform content uniformity testing on a representative sample of the batch. |
| 3 | API Purity and Impurities | Higher than usual levels of impurities in the API batch. | Test the retain sample of the Guaifenesin API batch for purity and impurity profile using a validated HPLC method. |
| 4 | Manufacturing Process Review | Weighing/dispensing errors, cross-contamination. | Conduct a thorough review of the batch manufacturing records, paying close attention to weighing and dispensing steps. |
Experimental Protocols
Key Experiment 1: High-Performance Liquid Chromatography (HPLC) for Guaifenesin Assay and Impurities
This protocol outlines a general HPLC method for the quantification of Guaifenesin and the detection of related substances.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm) is commonly used.
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer pH 4.6) and an organic solvent (e.g., acetonitrile or methanol) is typical. A common ratio is 55:45 (v/v) buffer to acetonitrile.
-
Flow Rate: A flow rate of 0.8 to 1.0 mL/min is often employed.
-
Detection Wavelength: Guaifenesin can be detected at approximately 228 nm or 260 nm.
-
Sample Preparation:
-
Accurately weigh and dissolve a suitable amount of the Guaifenesin sample in the mobile phase or a suitable diluent to achieve a target concentration (e.g., 10 mg in a 10 mL volumetric flask).
-
Sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm filter before injection.
-
-
Standard Preparation: Prepare a standard solution of known concentration in the same manner as the sample solution.
-
Analysis: Inject the standard and sample solutions into the HPLC system and compare the peak areas to quantify the amount of Guaifenesin.
Key Experiment 2: Dissolution Testing for Extended-Release Guaifenesin Tablets
This protocol provides a general method for evaluating the in-vitro release of Guaifenesin from extended-release tablets.
-
Apparatus: USP Apparatus I (Basket) or II (Paddle).
-
Dissolution Medium: Typically, an acidic medium like 0.1 N HCl is used to simulate gastric fluid. Other media such as pH 4.5 and 6.8 buffers may also be used.
-
Volume: 900 mL.
-
Temperature: 37 ± 0.5°C.
-
Agitation Speed: 50 or 75 rpm for the paddle method, or 100 rpm for the basket method.
-
Sampling Times: For extended-release formulations, sampling should occur at multiple time points (e.g., 1, 2, 4, 6, 8, and 12 hours) to characterize the release profile.
-
Sample Analysis: The concentration of Guaifenesin in the collected samples is determined by a suitable analytical method, typically UV-Vis spectrophotometry or HPLC.
Data Presentation
Table 1: Typical Physicochemical Specifications for Guaifenesin API
| Parameter | Specification |
| Appearance | White to off-white crystalline powder |
| Melting Point | 77 - 81°C |
| Assay (on dried basis) | 98.0% - 102.0% |
| Water Content | Not more than 0.5% |
| Residue on Ignition | Not more than 0.1% |
| Heavy Metals | Not more than 10 ppm |
Table 2: Example Dissolution Acceptance Criteria for Guaifenesin Extended-Release Tablets
| Time (hours) | Percentage Dissolved |
| 1 | Not more than 40% |
| 2 | 45% - 65% |
| 6 | Not less than 80% |
Visualizations
Caption: Workflow for troubleshooting dissolution variability.
Caption: Quality control workflow for Guaifenesin API.
References
Technical Support Center: Refinement of Guaifenesin Synthesis Protocols for Higher Yield
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of Guaifenesin. The following troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols are designed to address common challenges and enhance reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for Guaifenesin?
A1: The two main industrial synthesis routes for Guaifenesin are the Williamson ether synthesis and the reaction of guaiacol with glycidol.[1]
-
Williamson Ether Synthesis: This method involves the reaction of guaiacol with 3-chloro-1,2-propanediol in the presence of a base.[2][3][4] The base deprotonates the phenolic hydroxyl group of guaiacol, forming a phenoxide ion that then acts as a nucleophile, attacking the primary carbon of 3-chloro-1,2-propanediol in an SN2 reaction.[2]
-
Glycidol Route: This route involves the reaction of guaiacol with glycidol (an epoxide) under basic or catalytic conditions.
Q2: Which synthesis route generally provides higher yields?
A2: The reaction of guaiacol with glycidol, particularly when catalyzed by a tertiary amine or a solid base like calcined hydrotalcite, has been reported to produce high yields of Guaifenesin, in some cases up to 95%. The Williamson ether synthesis can also provide good yields, with some reports of up to 89.7%, but can be more susceptible to side reactions that may lower the overall yield.
Q3: What are the most common impurities in Guaifenesin synthesis?
A3: Common impurities include:
-
Guaifenesin Dimer: This is a significant impurity, particularly in the glycidol route, and is also known as Guaifenesin Impurity C.
-
Isoguaifenesin (β-isomer): This isomer, 2-(2-methoxyphenoxy)propane-1,3-diol, is a common process-related impurity.
-
Unreacted Guaiacol: Residual starting material can remain in the final product.
-
Side-reaction products from the alkylating agent: For example, in the Williamson synthesis, 3-chloro-1,2-propanediol can undergo self-condensation or hydrolysis.
Q4: How can I purify crude Guaifenesin?
A4: Recrystallization is the most common and effective method for purifying crude Guaifenesin. Suitable solvents for recrystallization include ethanol and acetone. The principle is to dissolve the crude product in a hot solvent in which it is highly soluble, and then allow it to cool slowly. The pure Guaifenesin will crystallize out, leaving the impurities dissolved in the cold solvent.
Troubleshooting Guides
Low Reaction Yield
| Symptom | Possible Cause | Suggested Solution |
| Low yield in Williamson ether synthesis | Incomplete deprotonation of guaiacol. | Ensure a sufficiently strong base (e.g., NaOH, KOH) is used in an adequate molar excess. Allow sufficient time for the phenoxide formation before adding the alkylating agent. |
| Side reactions of 3-chloro-1,2-propanediol. | Add the 3-chloro-1,2-propanediol solution dropwise to the reaction mixture to maintain a low concentration and minimize self-condensation. | |
| Inefficient SN2 reaction. | The reaction is sensitive to steric hindrance. Ensure the use of a primary alkyl halide. Protic solvents can slow down the reaction; consider using a polar aprotic solvent like acetonitrile or DMF. | |
| Loss of product during workup. | Guaifenesin has some solubility in water. Minimize the volume of water used during the workup and consider back-extracting the aqueous layer with a suitable organic solvent. | |
| Low yield in the glycidol route | Ineffective catalyst. | The choice of catalyst is crucial. Tertiary amines like triethylamine have been shown to be effective. For heterogeneous catalysis, calcined hydrotalcite is a good option. Ensure the catalyst is not poisoned or deactivated. |
| Decomposition of glycidol. | Alkali metal catalysts like sodium methoxide can cause decomposition of glycidol, leading to lower yields. Using a milder catalyst like a tertiary amine can prevent this. | |
| Incorrect reaction temperature. | The reaction temperature should be carefully controlled. Generally, temperatures between 50°C and 150°C are suitable. |
Product Purity Issues
| Symptom | Possible Cause | Suggested Solution |
| Presence of Guaifenesin Dimer | Side reaction of glycidol. | This is more prevalent in the glycidol route. The deprotonated hydroxyl group of one glycidol molecule can attack another glycidol molecule, leading to a dimeric intermediate. To minimize this, slowly add the glycidol to the reaction mixture containing guaiacol. |
| Presence of Isoguaifenesin (β-isomer) | Non-regioselective ring-opening of the epoxide. | The nucleophile (guaiacol phenoxide) can attack either of the two epoxide carbons of glycidol. The formation of the β-isomer is a known side reaction. Optimizing the catalyst and reaction conditions can improve the selectivity for the desired α-isomer (Guaifenesin). |
| Colored product | Oxidation of guaiacol or impurities. | Guaiacol is susceptible to oxidation, which can lead to colored byproducts. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Purification by recrystallization, possibly with the addition of activated carbon, can help remove colored impurities. |
| Broad melting point range | Presence of impurities. | A broad melting point range indicates an impure product. Perform one or more recrystallizations until a sharp melting point is achieved, consistent with the literature value for pure Guaifenesin. |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of Guaifenesin
This protocol is a representative method for the synthesis of Guaifenesin via the Williamson ether synthesis.
Materials:
-
Guaiacol (2-methoxyphenol)
-
3-chloro-1,2-propanediol
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve guaiacol in ethanol.
-
Add a solution of sodium hydroxide in water to the flask and stir the mixture.
-
Heat the mixture to reflux for a short period to ensure the complete formation of the sodium phenoxide.
-
Slowly add a solution of 3-chloro-1,2-propanediol in ethanol to the reaction mixture while maintaining reflux.
-
Continue to reflux the mixture for the recommended time (typically 1-2 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol by rotary evaporation.
-
Add water to the residue to dissolve the sodium chloride byproduct.
-
Extract the aqueous solution with ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude Guaifenesin by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Protocol 2: Guaifenesin Synthesis from Guaiacol and Glycidol with a Tertiary Amine Catalyst
This protocol outlines a high-yield synthesis of Guaifenesin using glycidol and a tertiary amine catalyst.
Materials:
-
Guaiacol (2-methoxyphenol)
-
(R)- or (S)-Glycidol (for enantiomerically enriched product) or racemic glycidol
-
Triethylamine
-
Ethanol (absolute)
-
Acetone
-
Hexanes
Procedure:
-
In a reaction flask, combine guaiacol, glycidol, and triethylamine. The molar ratio of guaiacol to glycidol is typically around 1:1 to 1.5:1.
-
Heat the mixture at a controlled temperature (e.g., 85-90°C) for a specified time (e.g., 1-4 hours).
-
After the reaction, cool the mixture to ambient temperature.
-
Add absolute ethanol to the reaction mixture, which may induce crystallization of the product.
-
Cool the mixture further in an ice bath to maximize crystallization.
-
Collect the precipitated Guaifenesin by filtration.
-
Wash the crystals with a small amount of cold acetone and then with hexanes to remove residual impurities.
-
Dry the purified Guaifenesin under vacuum. Further purification can be achieved by recrystallization from hot ethanol.
Data Presentation
Table 1: Comparison of Guaifenesin Synthesis Protocols
| Parameter | Williamson Ether Synthesis | Glycidol Route with Tertiary Amine | Glycidol Route with Calcined Hydrotalcite |
| Starting Materials | Guaiacol, 3-chloro-1,2-propanediol | Guaiacol, Glycidol | Guaiacol, Glycidol |
| Base/Catalyst | Strong base (e.g., NaOH, KOH) | Tertiary amine (e.g., Triethylamine) | Calcined Hydrotalcite (CHT) |
| Solvent | Ethanol, Water | Ethanol or neat | Tetrahydrofuran (THF) |
| Typical Reaction Temp. | Reflux | 85-90°C | 80-120°C |
| Reported Yield | 23.7% - 89.7% | 68% - 80% | Up to 95% selectivity |
| Key Advantages | Readily available starting materials. | High yields, milder conditions. | Reusable catalyst, high selectivity. |
| Key Disadvantages | Potential for side reactions, lower yields in some cases. | Glycidol can be unstable and may dimerize. | Requires catalyst preparation. |
Visualizations
Caption: Experimental workflow for Guaifenesin synthesis via the Williamson ether method.
Caption: Troubleshooting decision tree for diagnosing low yields in Guaifenesin synthesis.
References
Mitigating Off-Target Effects of Guaifenesin in Cell Culture: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing Guaifenesin in cell culture, understanding and mitigating its off-target effects is crucial for the generation of accurate and reproducible data. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the known primary and potential off-target effects of Guaifenesin in cell culture?
A1: Guaifenesin's primary, on-target effect in vitro, particularly in human airway epithelial cells, is the suppression of MUC5AC mucin production and secretion, which contributes to its expectorant action by altering mucus viscosity. However, researchers should be aware of several potential off-target effects that could influence experimental outcomes, especially in non-respiratory cell types. A significant potential off-target mechanism is its role as an N-methyl-D-aspartate (NMDA) receptor antagonist. Additionally, while direct, widespread effects on major signaling pathways are not well-documented, the pathways regulating mucin expression, such as MAPK/ERK and NF-κB, represent potential points of indirect interaction.
Q2: At what concentrations does Guaifenesin typically exhibit cytotoxicity?
A2: Comprehensive cytotoxicity data for Guaifenesin across a wide range of common cell lines is limited in publicly available literature. However, studies on human airway epithelial cells have shown that cell viability is not significantly affected by concentrations up to 300 µM. For MUC5AC inhibition in these cells, the IC50 (half-maximal inhibitory concentration) is approximately 110 µM. It is critical for researchers to determine the cytotoxic profile of Guaifenesin in their specific cell line of interest before proceeding with functional assays.
Q3: Can Guaifenesin interfere with common cell-based assays?
A3: Yes, Guaifenesin possesses native fluorescence, which can interfere with fluorescence-based assays. It is crucial to include appropriate controls, such as vehicle-treated wells and Guaifenesin-only wells (without cells), to measure and subtract any background fluorescence. For absorbance-based assays like the MTT assay, direct chemical interference is less commonly reported but should not be ruled out without proper controls.
Troubleshooting Guide
Issue 1: Unexpected Cell Death or Reduced Proliferation
Possible Cause: Guaifenesin concentration may be cytotoxic for the specific cell line being used.
Solution:
-
Determine the IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for cytotoxicity in your cell line. A standard MTT or similar cell viability assay is recommended.
-
Establish a Working Concentration: Based on the IC50 value, select a working concentration that is well below the cytotoxic range for your functional assays. A concentration at or below 10% of the IC50 is a common starting point.
Issue 2: Inconsistent or Unexplained Experimental Results
Possible Cause 1: Off-target NMDA receptor antagonism. This is particularly relevant for neuronal cell cultures or other cell types expressing NMDA receptors.
Solution:
-
Control for NMDA Receptor Blockade: Include a known NMDA receptor antagonist (e.g., AP5) as a positive control in your experiments to determine if the observed effects of Guaifenesin mimic those of direct NMDA receptor inhibition.
-
Use an Alternative: If NMDA receptor activity is a confounding factor, consider using an alternative mucolytic agent with a different mechanism of action, such as N-acetylcysteine (NAC) or Ambroxol.
Possible Cause 2: Indirect effects on signaling pathways such as MAPK/ERK or NF-κB.
Solution:
-
Pathway-Specific Analysis: If you suspect modulation of a specific pathway, perform Western blotting for key phosphorylated proteins (e.g., p-ERK, p-p38) or use a reporter assay (e.g., NF-κB luciferase reporter) to directly assess pathway activation in the presence of Guaifenesin.
-
Use Pathway Inhibitors: Co-treat cells with Guaifenesin and a specific inhibitor of the suspected pathway to see if the effect of Guaifenesin is rescued or altered.
Issue 3: High Background in Fluorescence-Based Assays
Possible Cause: Guaifenesin's intrinsic fluorescence.
Solution:
-
Implement Proper Controls: In your assay plate, include wells with media and Guaifenesin at the working concentration but without cells. The fluorescence reading from these wells should be subtracted from the readings of your experimental wells.
-
Optimize Filter Sets: If possible, use narrow-bandpass filters for excitation and emission to minimize the detection of Guaifenesin's fluorescence.
Quantitative Data Summary
The following tables summarize the available quantitative data for Guaifenesin in cell culture.
| Cell Line | Assay | Parameter | Value | Notes |
| Human Airway Epithelial Cells | MUC5AC Secretion ELISA | IC50 | ~110 µM | Inhibition of IL-13-stimulated MUC5AC secretion. |
| Human Airway Epithelial Cells | Cell Viability | No significant effect | Up to 300 µM | Indicates a window for non-toxic functional assays in this cell type. |
| HeLa, HEK293, HepG2 | Cytotoxicity (MTT) | IC50 | Data Not Available (DNA) | Researchers must determine this empirically for these and other cell lines. |
Table 1: Summary of reported IC50 and cytotoxic concentrations of Guaifenesin in vitro.
| Compound | Primary Mechanism | Known/Potential Off-Target Effects |
| Guaifenesin | Inhibition of MUC5AC secretion; potential secretolytic effects. | NMDA receptor antagonism; potential for indirect modulation of MAPK and NF-κB pathways. |
| N-acetylcysteine (NAC) | Breaks disulfide bonds in mucins; antioxidant. | Can act as a pro-oxidant at certain concentrations; may chelate divalent cations; can alter intracellular redox state. |
| Ambroxol | Stimulates surfactant production; secretolytic. | May affect lysosomal function and autophagy; potential chaperone for glucocerebrosidase. |
Table 2: Comparison of Guaifenesin and common alternatives.
Experimental Protocols
Protocol 1: Determining Guaifenesin Cytotoxicity using MTT Assay
This protocol provides a method to determine the IC50 value of Guaifenesin in a specific adherent cell line.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
Guaifenesin stock solution (e.g., 100 mM in DMSO or sterile water)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the incubation period (typically 5,000-10,000 cells/well). Incubate overnight.
-
Drug Preparation: Prepare a serial dilution of Guaifenesin in complete culture medium. A common range to test is from 1 µM to 10 mM. Include a vehicle control (medium with the same concentration of DMSO or water as the highest Guaifenesin concentration).
-
Treatment: Remove the overnight culture medium from the cells and replace it with 100 µL of the prepared Guaifenesin dilutions or vehicle control.
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly with a pipette to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the Guaifenesin concentration and use a non-linear regression to determine the IC50 value.
Protocol 2: Control Experiment for Assay Interference
This protocol is designed to identify and correct for potential interference of Guaifenesin with absorbance or fluorescence-based assays.
Methodology:
-
Set up a cell-free plate: In a 96-well plate identical to your experimental plate, add the same culture medium and serial dilutions of Guaifenesin used in your main experiment. Do not add any cells.
-
Add assay reagents: At the appropriate step in your assay protocol, add the detection reagents (e.g., MTT and solubilizer, or your fluorescent substrate) to these cell-free wells.
-
Incubate and read: Follow the same incubation and reading procedures as your main experiment.
-
Background Subtraction: The absorbance or fluorescence values obtained from these cell-free, Guaifenesin-containing wells represent the compound's intrinsic signal. Subtract these values from the corresponding wells in your experimental plate to obtain the corrected, cell-dependent signal.
Visualizing Pathways and Workflows
Figure 1: A generalized experimental workflow for mitigating and controlling for off-target effects of Guaifenesin in cell culture.
Figure 2: Potential on-target and off-target signaling interactions of Guaifenesin in a cellular context.
Improving the signal-to-noise ratio in Guaifenesin HPLC analysis
Welcome to the technical support center for Guaifenesin HPLC analysis. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and improve the signal-to-noise (S/N) ratio in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high baseline noise in the HPLC analysis of Guaifenesin?
High baseline noise in HPLC can originate from several sources, broadly categorized as chemical or mechanical. Common causes include:
-
Mobile Phase Issues: Improperly mixed or degassed mobile phase, low-quality solvents, or contaminated additives can all contribute to a noisy baseline. Air bubbles forming in the pump or detector cell are a frequent culprit.[1][2]
-
Detector Problems: A contaminated or dirty detector flow cell can lead to significant noise.[1] Additionally, an aging or failing detector lamp (e.g., UV lamp) can lose energy and result in an unstable baseline.[3]
-
Pump and System Leaks: Leaks in the pump, fittings, or injector can cause pressure fluctuations, leading to a noisy and drifting baseline.[1] Malfunctioning check valves are also a common source of baseline noise.
-
Column Contamination: The accumulation of strongly retained compounds from previous injections can bleed off the column, causing a rising or noisy baseline.
-
Environmental Factors: Fluctuations in laboratory temperature can affect the detector and mobile phase, leading to baseline drift, particularly with refractive index detectors.
Q2: How can I optimize my mobile phase to improve the signal-to-noise ratio?
Mobile phase optimization is crucial for a stable baseline and good peak shape. Key strategies include:
-
Use High-Purity Solvents: Always use HPLC or MS-grade solvents and freshly prepared mobile phases to minimize impurities.
-
Thorough Degassing: Degas the mobile phase thoroughly using an inline degasser, helium sparging, or sonication to prevent air bubble formation in the pump and detector.
-
Buffer Selection and pH Control: For reversed-phase HPLC of Guaifenesin, a phosphate buffer is often used to maintain a stable pH. A pH of around 3.0-4.5 helps control the ionization of impurities and ensures consistent peak shapes.
-
Proper Mixing: If preparing the mobile phase online, ensure the pump's mixer is functioning correctly to avoid compositional fluctuations that can cause baseline noise.
Q3: What are the ideal detector settings for Guaifenesin analysis?
Optimizing detector settings can significantly enhance the signal for Guaifenesin while minimizing background noise.
-
Wavelength Selection: Guaifenesin has a UV absorbance maximum around 271-276 nm. Setting the detector to the absorbance maximum maximizes the signal. Using a wavelength where the mobile phase has low absorbance is also critical to reduce baseline noise.
-
Detector Bandwidth and Response Time: Adjusting these settings can help filter out high-frequency noise. However, setting the response time too high can lead to peak broadening and a loss of resolution.
Q4: How does column selection and maintenance affect the signal-to-noise ratio?
The analytical column is central to the separation process and its condition directly impacts the S/N ratio.
-
Column Chemistry: An end-capped C18 column is commonly used and provides good retention and peak shape for Guaifenesin and its related impurities.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting an analysis, especially when using gradient elution or ion-pairing reagents. Insufficient equilibration can cause significant baseline drift.
-
Use of Guard Columns: A guard column is highly recommended to protect the analytical column from strongly retained materials and particulates in the sample, which can cause high backpressure and baseline noise.
-
Column Cleaning: If the column becomes contaminated, flushing it with a strong solvent can help remove interfering substances and restore a stable baseline.
Q5: What are the Limit of Detection (LOD) and Limit of Quantification (LOQ), and how do they relate to the signal-to-noise ratio?
LOD and LOQ are key performance characteristics of an analytical method that are directly determined by the signal-to-noise ratio.
-
Limit of Detection (LOD): This is the lowest concentration of an analyte that can be reliably detected above the background noise. It is typically determined at a signal-to-noise ratio of 3:1.
-
Limit of Quantification (LOQ): This is the lowest concentration of an analyte that can be accurately and precisely quantified. The LOQ is commonly established at a signal-to-noise ratio of 10:1.
Improving the S/N ratio by reducing baseline noise or enhancing the analytical signal will directly lower the LOD and LOQ, thereby increasing the sensitivity of the method.
Troubleshooting Guides
Problem: High Baseline Noise (Random Spikes/Irregular)
Q: My baseline is showing random, sharp spikes. What could be the cause and how do I fix it?
A: Random, sharp spikes in the baseline are often due to air bubbles or particulate matter passing through the detector flow cell.
-
Troubleshooting Steps:
-
Check for Air Bubbles: Ensure the mobile phase is thoroughly degassed. Purge the pump to remove any trapped air. A back-pressure regulator installed after the detector can also help keep gases dissolved.
-
Inspect Solvents: Check for any signs of precipitation in the mobile phase reservoirs. Ensure all buffer salts are completely dissolved.
-
Flush the System: Flush the injector and detector cell with a strong, filtered solvent like methanol or isopropanol to remove any particulates.
-
Problem: Baseline Drift (Rising or Falling)
Q: My baseline is consistently drifting upwards or downwards during my run. What should I investigate?
A: Baseline drift is typically caused by changes in the mobile phase composition or temperature, or by column contamination.
-
Troubleshooting Steps:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase. This can take 10-20 column volumes, or even more for some mobile phases.
-
Mobile Phase Composition: If using a gradient, ensure the solvents are mixed correctly. Contamination in one of the solvents can cause drift as the gradient composition changes. Prepare fresh mobile phase to rule out degradation or evaporation.
-
Temperature Fluctuation: Verify that the column oven and laboratory environment temperatures are stable. Insulating the tubing between the column and detector can help minimize thermal effects.
-
Column Contamination: Strongly retained compounds from previous injections may be slowly eluting, causing a rising baseline. Wash the column with a strong solvent.
-
Problem: Regular/Cyclic Baseline Noise (Pulsations)
Q: I'm observing a regular, repeating pattern in my baseline. What is the likely source?
A: A regular, cyclic baseline pattern is almost always related to the pump.
-
Troubleshooting Steps:
-
Pump Seals and Check Valves: This issue is often caused by a faulty or dirty check valve or a worn pump seal, leading to pressure pulsations. Clean or replace the check valves and inspect the pump seals for wear.
-
Inadequate Mixing: If you are mixing solvents online, the pulsation may be due to insufficient mixing. Using a static mixer between the pump and the injector can help smooth out the mobile phase composition.
-
Air in Pump Head: A small air bubble trapped in the pump head can also cause pressure fluctuations. Purge the pump thoroughly.
-
Problem: Poor Peak Shape (Tailing or Fronting) Affecting Signal Integration
Q: My Guaifenesin peak is tailing, making integration difficult and affecting the S/N ratio. How can I improve it?
A: Peak tailing for Guaifenesin can be caused by secondary interactions with the column, an inappropriate mobile phase pH, or column overload.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Peak tailing can occur due to interactions with residual silanols on the silica-based column. Lowering the mobile phase pH to around 3.2 with an acid like phosphoric acid can suppress these interactions.
-
Use an End-Capped Column: An end-capped C18 column is designed to minimize these secondary silanol interactions and is recommended for better peak shape.
-
Check Sample Solvent: Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase itself.
-
Reduce Injection Volume: Injecting too much sample can overload the column, leading to peak fronting or tailing. Try reducing the injection volume or diluting the sample.
-
Data and Protocols
Quantitative Data Summary
The following tables summarize typical parameters used in validated HPLC methods for Guaifenesin analysis.
Table 1: Optimized HPLC Parameters for Guaifenesin Analysis
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Column | C18, end-capped (e.g., 150 mm x 4.6 mm, 5 µm) | Provides good retention and symmetrical peak shape for Guaifenesin and related non-polar impurities. |
| Mobile Phase pH | 3.0 - 4.5 | Controls the ionization of impurities, improving peak shape and resolution. |
| Organic Modifier | Methanol or Acetonitrile | The choice and ratio affect the retention and selectivity of the separation. |
| Detection Wavelength | 271 - 276 nm | Maximizes the signal for Guaifenesin while minimizing interference from the mobile phase. |
| Column Temperature | 25 - 40 °C | Improves peak efficiency and can alter selectivity. Consistency is key for reproducible retention times. |
| Flow Rate | 0.8 - 1.0 mL/min | A standard flow rate for 4.6 mm ID columns to ensure good separation efficiency. |
Table 2: Example Mobile Phase Compositions
| Mobile Phase Type | Composition | Reference |
|---|---|---|
| Isocratic | 0.02 M Potassium Dihydrogen Phosphate (pH 3.0) and Methanol (60:40 v/v) | |
| Isocratic | Phosphate Buffer (pH 4.0) and Acetonitrile (40:60 v/v) |
| Gradient | A: 0.02 M KH₂PO₄ (pH 3.2) and Methanol (90:10 v/v) B: 0.02 M KH₂PO₄ (pH 3.2) and Methanol (10:90 v/v) | |
Experimental Protocol: Isocratic RP-HPLC Method for Guaifenesin
This protocol provides a general methodology for the analysis of Guaifenesin in a pharmaceutical formulation.
1. Preparation of Mobile Phase (0.02 M KH₂PO₄, pH 3.0 : Methanol, 60:40)
-
Dissolve approximately 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) in 1000 mL of HPLC-grade water.
-
Adjust the pH to 3.0 using orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Prepare the final mobile phase by mixing 600 mL of the filtered buffer with 400 mL of HPLC-grade methanol.
-
Degas the mobile phase for at least 10 minutes using sonication or an inline degasser.
2. Preparation of Standard Solution (e.g., 12 µg/mL)
-
Prepare a stock solution by accurately weighing and dissolving an appropriate amount of Guaifenesin reference standard in a suitable diluent (e.g., water:acetonitrile, 20:80 v/v) to achieve a concentration of 0.24 mg/mL.
-
From the stock solution, perform a serial dilution with the diluent to prepare a working standard solution at the target concentration (e.g., 12 µg/mL).
3. Preparation of Sample Solution
-
For tablets, accurately weigh and grind no fewer than 20 tablets to a fine powder.
-
Transfer a portion of the powder equivalent to a specific amount of Guaifenesin (e.g., 600 mg) into a volumetric flask.
-
Add diluent, sonicate for approximately 10-15 minutes to dissolve the active ingredient, and then dilute to the final volume.
-
Centrifuge a portion of the solution at 4000 rpm for 10 minutes to separate undissolved excipients.
-
Use the clear supernatant for analysis. Further dilution may be required to match the concentration of the standard solution.
4. Chromatographic Conditions
-
Column: C18, 150 mm x 4.6 mm, 5 µm
-
Mobile Phase: As prepared above.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 271 nm
-
Injection Volume: 10 µL
Visualizations
Caption: A logical workflow for troubleshooting baseline noise in HPLC.
References
Strategies to Minimize Guaifenesin Degradation During Storage: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed guidance on minimizing the degradation of Guaifenesin during storage. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments and formulation development.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Guaifenesin?
A1: Guaifenesin is susceptible to degradation through several pathways, primarily hydrolysis (both acidic and basic conditions), oxidation, and photodegradation.[1][2][3] Forced degradation studies have shown that Guaifenesin experiences slight degradation under acidic and basic stress conditions.[1][2] While generally stable, exposure to oxidative conditions can also lead to the formation of impurities.
Q2: What are the known degradation products of Guaifenesin?
A2: The most commonly identified degradation products and process-related impurities of Guaifenesin are:
-
Guaiacol: A significant degradant, particularly observed under oxidative stress.
-
Guaifenesin β-isomer: A process-related impurity that should be monitored.
-
Guaifenesin dimer: An impurity that can form, though its formation is often linked more to the synthesis process than storage-related degradation.
A robust stability-indicating analytical method should be able to separate Guaifenesin from these and other potential degradation products.
Q3: What are the optimal storage conditions for Guaifenesin?
A3: To ensure the stability of Guaifenesin, it is recommended to store it at controlled room temperature, typically between 20°C to 25°C (68°F to 77°F). It is crucial to protect Guaifenesin from moisture by storing it in tightly sealed containers.
Troubleshooting Guide: Common Stability Issues
This guide addresses common problems encountered during the storage and handling of Guaifenesin and provides actionable solutions.
Issue 1: Appearance of Unknown Peaks in Chromatographic Analysis After Storage
Possible Cause: Degradation of Guaifenesin due to improper storage conditions or interaction with excipients.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that the sample was stored at controlled room temperature and protected from light and moisture.
-
Assess Environmental Factors:
-
Humidity: Guaifenesin is hygroscopic. The use of desiccants, such as silica gel, within the packaging can help maintain a low-humidity environment.
-
Light: Store in light-resistant containers to prevent photolytic degradation. .
-
-
Evaluate Excipient Compatibility: Incompatibility with excipients can accelerate degradation. Conduct compatibility studies with your formulation components. Common excipients used in stable Guaifenesin formulations include hydroxypropyl methylcellulose (HPMC) and ethyl cellulose.
-
Consider pH of the Formulation: For liquid formulations, ensure the pH is within a stable range for Guaifenesin, as both acidic and basic conditions can promote hydrolysis.
Issue 2: Changes in Physical Properties (e.g., Color, Caking) of Guaifenesin Powder
Possible Cause: Moisture absorption and subsequent chemical degradation.
Troubleshooting Steps:
-
Control Humidity: Implement stringent humidity control in the storage environment.
-
Select Appropriate Packaging: Utilize packaging with a low water vapor transmission rate (WVTR) to minimize moisture ingress. High-density polyethylene (HDPE) containers are commonly used. For highly sensitive applications, consider packaging with superior moisture barrier properties.
-
Incorporate Desiccants: Place desiccant packs or canisters within the product packaging to absorb any residual moisture.
Strategies for Proactive Stabilization
To proactively minimize Guaifenesin degradation, consider the following strategies during formulation and packaging design.
Formulation Strategies
While specific studies on the use of antioxidants and chelating agents for Guaifenesin are not extensively published, the general principles of drug stabilization can be applied.
-
Antioxidants: To mitigate oxidative degradation, the inclusion of antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or sodium metabisulfite could be evaluated. Experimental trials are necessary to determine their efficacy and optimal concentration for Guaifenesin formulations.
-
Chelating Agents: If metal-ion catalyzed oxidation is suspected, incorporating a chelating agent like ethylenediaminetetraacetic acid (EDTA) may enhance stability.
Packaging Strategies
-
High-Barrier Packaging: Select packaging materials with a low WVTR to provide a robust barrier against environmental moisture.
-
Use of Desiccants: Integrate desiccants into the packaging system, especially for solid dosage forms, to control the internal microenvironment.
Quantitative Data Summary
The following table summarizes the results from forced degradation studies on Guaifenesin, indicating its relative stability under various stress conditions.
| Stress Condition | Reagents and Duration | Temperature | Observed Degradation | Reference |
| Acid Hydrolysis | 1 N HCl for 12 hours | 60°C | Slight Degradation | |
| Base Hydrolysis | 1 N NaOH for 12 hours | 60°C | Slight Degradation | |
| Oxidation | 1% H₂O₂ for 12 hours | Room Temperature | Stable | |
| Thermal Degradation | Dry Heat for 24 hours | 105°C | Stable | |
| Photolytic Degradation | Exposed to visible and UV light | 25°C | Stable |
Experimental Protocols
Protocol 1: Forced Degradation Study of Guaifenesin
Objective: To assess the stability of Guaifenesin under various stress conditions and identify potential degradation products.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of Guaifenesin in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 N HCl. Heat the mixture at 60°C for 12 hours. Cool and neutralize with 1 N NaOH.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 N NaOH. Heat the mixture at 60°C for 12 hours. Cool and neutralize with 1 N HCl.
-
Oxidative Degradation: Treat the stock solution with 1% hydrogen peroxide (H₂O₂) and store at room temperature for 12 hours.
-
Thermal Degradation: Expose a solid sample of Guaifenesin to dry heat at 105°C for 24 hours. Dissolve the stressed sample in the solvent to the initial concentration.
-
Photolytic Degradation: Expose the stock solution to UV and visible light for a specified duration. A control sample should be kept in the dark under the same conditions.
-
Analysis: Analyze all stressed samples and an unstressed control sample using a validated stability-indicating HPLC method. Compare the chromatograms to identify and quantify any degradation products.
Visualizations
Guaifenesin Degradation and Prevention Workflow
Caption: Factors contributing to Guaifenesin degradation and corresponding prevention strategies.
Experimental Workflow for Stability Testing
References
Validation & Comparative
A Comparative Guide to the Efficacy of Guaifenesin and Other Leading Expectorants
This guide provides an objective comparison of the clinical and mechanistic efficacy of Guaifenesin against other prominent mucoactive agents, including N-acetylcysteine (NAC), Ambroxol, and Erdosteine. The content is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.
Overview of Mucoactive Agents
Mucoactive agents are a class of drugs designed to improve the clearance of mucus from the airways. They can be broadly categorized based on their primary mechanism of action. Guaifenesin is classified as an expectorant, primarily increasing the volume and hydration of airway secretions. In contrast, agents like N-acetylcysteine and Erdosteine are mucolytics, which break down the structure of mucus. Ambroxol exhibits both mucokinetic and secretolytic properties.
Caption: Classification of common mucoactive agents by mechanism.
Mechanisms of Action and Signaling Pathways
The therapeutic effects of these agents originate from distinct molecular interactions.
Guaifenesin: The primary mechanism proposed for Guaifenesin is the stimulation of a "gastro-pulmonary reflex".[1][2] It is thought to act as a mild irritant to the gastric mucosa, which stimulates vagal nerve receptors.[2] This triggers a reflex increase in parasympathetic cholinergic activity, leading to enhanced secretion of lower-viscosity fluid from bronchial glands.[2][3] Some evidence also suggests a potential direct action on the respiratory epithelium.
Caption: Proposed gastro-pulmonary reflex mechanism for Guaifenesin.
N-acetylcysteine (NAC): NAC is a classic mucolytic that acts directly on the mucus structure. Its free sulfhydryl group cleaves the disulfide bonds that cross-link mucin glycoproteins, thereby reducing the viscosity and elasticity of the mucus. Beyond its mucolytic action, NAC also functions as a precursor to the antioxidant glutathione, helping to replenish intracellular levels and reduce oxidative stress, which can contribute to its anti-inflammatory effects.
Caption: N-acetylcysteine's direct mucolytic action on mucin polymers.
Ambroxol: Ambroxol's mechanism is multifaceted. It enhances mucociliary clearance, stimulates surfactant production, and exhibits significant anti-inflammatory properties. Studies have shown that Ambroxol can inhibit the expression of the MUC5AC mucin gene and reduce inflammation by suppressing signaling pathways such as the extracellular signal-regulated kinase (Erk) 1/2 and c-Jun N-terminal kinase (JNK) pathways, which in turn reduces the production of pro-inflammatory cytokines.
Caption: Ambroxol's inhibition of the Erk1/2 inflammatory pathway.
Comparative Efficacy from Clinical Data
The clinical effectiveness of expectorants is often assessed by measuring changes in sputum properties, cough frequency, and patient-reported outcomes. Evidence for Guaifenesin's efficacy has been described as limited and conflicting, while other agents have demonstrated more consistent effects in specific patient populations.
Table 1: Efficacy in Acute Upper Respiratory Tract Infections (URTIs)
| Agent | Key Findings | Supporting Data | Citations |
| Guaifenesin | Mixed results. Some studies show decreased cough frequency and thinner sputum. Others found no significant effect on sputum volume or properties compared to placebo. A single 400mg dose was shown to inhibit cough reflex sensitivity in patients with URIs. | In one study, Guaifenesin (200mg 4x/day) decreased cough frequency and chest discomfort vs. placebo. Another study with 1200mg extended-release Guaifenesin found no differences in sputum volume, viscosity, or elasticity vs. placebo (P > 0.4 for all measures). | |
| Ambroxol / Bromhexine | Modest efficacy; associated with subjectively perceived improvement in mucus clearance. | A review of ~40 clinical studies concluded modest but clinically consistent improvement in mucus clearance. | |
| N-acetylcysteine (NAC) | Efficacy in acute bronchopulmonary disease in pediatric patients is described as limited by a Cochrane review. | Data is more robust for chronic conditions. |
Table 2: Efficacy in Chronic Bronchitis and COPD
| Agent | Key Findings | Supporting Data | Citations |
| Guaifenesin | Indicated to help loosen phlegm in stable chronic bronchitis. Studies show it can decrease sputum adhesiveness and improve expectoration. | One study in chronic bronchitis patients showed Guaifenesin significantly decreased sputum adhesiveness and quantity (dry weight). | |
| N-acetylcysteine (NAC) | Long-term, high-dose treatment may reduce the rate of exacerbations in COPD patients. | A meta-analysis showed NAC (1200 mg/day) significantly reduced the duration of AECOPD. | |
| Erdosteine | Shown to be superior to NAC and carbocysteine in reducing AECOPD risk. It is the only agent in a meta-analysis that reduced the risk of at least one AECOPD and hospitalization. | A network meta-analysis of 7 RCTs (2753 patients) ranked effectiveness in reducing AECOPD risk as: Erdosteine > Carbocysteine > NAC. Erdosteine also reduced hospitalization risk (P < 0.05). | |
| Ambroxol | A comparative study showed a more favorable efficacy trend for Erdosteine over Ambroxol in improving symptoms of acute or chronic bronchitis, though the difference was not statistically significant for individual symptoms. | In a head-to-head trial, the probability of overall symptomatic improvement was 2.5 times higher with Erdosteine compared to Ambroxol (p<0.05). |
Experimental Protocols
The evaluation of mucoactive agents relies on a variety of clinical trial designs and outcome measures.
Generalized Protocol for Efficacy Assessment:
A typical study is a randomized, double-blind, placebo-controlled trial.
-
Patient Population: Subjects are recruited based on specific inclusion criteria, such as a diagnosis of acute URTI with productive cough or stable chronic bronchitis. Key exclusion criteria often include a history of other significant pulmonary disorders or use of confounding medications.
-
Intervention: Patients are randomized to receive the investigational drug (e.g., Guaifenesin 1200 mg extended-release twice daily) or a matching placebo for a defined period (e.g., 7-8 days).
-
Data Collection & Outcome Measures:
-
Sputum Analysis: Sputum samples are collected over a 24-hour period. Key measurements include total volume, percent solids (hydration), viscosity, and elasticity (rheology).
-
Patient-Reported Outcomes (PROs): Patients complete daily diaries to rate symptoms like chest congestion, mucus thickness, and cough severity on a Likert scale.
-
Cough Reflex Sensitivity: The capsaicin cough challenge test may be used. This involves inhaling increasing concentrations of capsaicin to determine the concentration required to induce a specific number of coughs (e.g., C5, five or more coughs). An increase in the required capsaicin concentration suggests an antitussive effect.
-
Objective Cough Counting: 24-hour audio recordings are used to objectively count the number of coughs.
-
Caption: A typical experimental workflow for a clinical trial of a mucoactive agent.
Conclusion
While Guaifenesin is the only FDA-approved over-the-counter expectorant in the US, its clinical efficacy data, particularly for acute respiratory infections, is inconsistent. Its primary proposed mechanism involves a systemic reflex action rather than direct mucolysis. In contrast, mucolytic agents like N-acetylcysteine and Erdosteine have demonstrated more robust and consistent efficacy in chronic respiratory conditions such as COPD, with direct comparative analyses suggesting a superior profile for Erdosteine in reducing exacerbation frequency and duration. Ambroxol offers a hybrid mechanism involving mucokinetic and anti-inflammatory actions. For drug development professionals, the choice of agent and the design of clinical trials should be guided by the specific pathophysiology of the target disease state, whether it is dominated by mucus hypersecretion (favoring expectorants) or high mucus viscosity (favoring mucolytics).
References
A Comparative Guide to a New RP-HPLC Method and a UV Spectrophotometric Method for the Quantification of Guaifenesin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a novel Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method and a conventional Ultraviolet (UV) Spectrophotometric method for the quantitative analysis of Guaifenesin. The information presented is intended to assist researchers and quality control professionals in selecting the most suitable analytical technique for their specific needs, based on performance, efficiency, and sensitivity.
Introduction to Guaifenesin and its Analysis
Guaifenesin, chemically known as (RS)-3-(2-methoxyphenoxy)propane-1,2-diol, is a widely used expectorant that helps to relieve chest congestion.[1] Accurate and reliable analytical methods are crucial for its quantification in bulk drug substances and pharmaceutical formulations to ensure product quality and efficacy. High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry are the most common techniques employed for this purpose.[2] This guide will compare a recently developed, rapid RP-HPLC method with a simpler, more traditional UV spectrophotometric method.
Method Comparison: RP-HPLC vs. UV Spectrophotometry
The following sections provide a head-to-head comparison of the two methods, focusing on their validation parameters as per the International Council for Harmonisation (ICH) guidelines.[3]
Quantitative Data Summary
The performance of each method is summarized in the tables below, allowing for a direct comparison of their key validation parameters.
Table 1: Comparison of Chromatographic and Spectroscopic Conditions
| Parameter | New RP-HPLC Method | Standard UV Spectrophotometric Method |
| Instrument | HPLC with UV-Visible Detector | Double Beam UV-Visible Spectrophotometer |
| Column/Solvent | Cosmosil C18 (100 x 2.1 mm, 5 µm) | Methanol |
| Mobile Phase | Phosphate buffer:Acetonitrile (60:40 v/v) | Not Applicable |
| Flow Rate | 1 mL/min | Not Applicable |
| Detection Wavelength | 232 nm | 224.6 nm |
| Retention Time | 2.783 min | Not Applicable |
Table 2: Comparison of Validation Parameters
| Validation Parameter | New RP-HPLC Method | Standard UV Spectrophotometric Method |
| Linearity Range | 20-60 µg/mL | 2.5-15 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | 0.9999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.0% - 101.0% (Implied) |
| Precision (% RSD) | < 2.0% | < 2.0% |
| Limit of Detection (LOD) | 0.23 µg/mL | Not explicitly stated, but method is described as sensitive |
| Limit of Quantitation (LOQ) | 0.78 µg/mL | Not explicitly stated, but method is described as sensitive |
| Specificity | Method is stability-indicating | Susceptible to interference from excipients that absorb at the same wavelength |
| Robustness | High | Moderate |
Experimental Protocols
Detailed methodologies for both the new RP-HPLC method and the standard UV spectrophotometric method are provided below.
Protocol 1: New RP-HPLC Method for Guaifenesin
This method is advantageous for its speed, sensitivity, and low solvent consumption.
1. Instrumentation and Conditions:
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV-Visible detector.
-
Column: Cosmosil C18 (100 x 2.1 mm, 5 µm).
-
Mobile Phase: A filtered and degassed mixture of Phosphate buffer and Acetonitrile in a 60:40 v/v ratio.
-
Flow Rate: 1 mL/min.
-
Detection Wavelength: 232 nm.
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Guaifenesin reference standard and dissolve it in 100 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 20 to 60 µg/mL.
-
Sample Solution: Weigh and powder at least 20 tablets. Transfer an amount of powder equivalent to 10 mg of Guaifenesin into a 100 mL volumetric flask. Add the mobile phase, sonicate to dissolve, and then dilute to the mark. Filter the solution before injection.
3. Validation Procedure:
-
Linearity: Inject the working standard solutions and construct a calibration curve by plotting peak area against concentration.
-
Accuracy: Perform recovery studies by spiking a known concentration of the standard drug into the sample solution at three different levels (e.g., 50%, 100%, and 150%).
-
Precision: Assess repeatability by injecting six replicate samples of the same concentration. Evaluate intermediate precision by performing the analysis on different days or with different analysts.
-
Specificity: Analyze a placebo solution to ensure no interference from excipients. Conduct forced degradation studies to confirm the stability-indicating nature of the method.
Protocol 2: Standard UV Spectrophotometric Method for Guaifenesin
This method is simple, cost-effective, and suitable for routine analysis where high sensitivity is not the primary requirement.
1. Instrumentation and Conditions:
-
Instrument: A double-beam UV-Visible spectrophotometer.
-
Solvent: Methanol.
-
Wavelength of Maximum Absorbance (λmax): 224.6 nm.
2. Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Guaifenesin reference standard and dissolve it in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to obtain concentrations ranging from 2.5 to 15 µg/mL.
-
Sample Solution: Prepare a sample solution in methanol with a final concentration within the linearity range. This may involve dissolving a known weight of powdered tablets in methanol, followed by filtration.
3. Validation Procedure:
-
Linearity: Measure the absorbance of the working standard solutions at 224.6 nm and create a calibration curve of absorbance versus concentration.
-
Accuracy: Determine the accuracy through recovery studies by adding known amounts of the standard solution to the sample solution.
-
Precision: Evaluate repeatability by measuring the absorbance of six independent sample preparations of the same concentration.
Visualizing the Workflow: Validation of the New RP-HPLC Method
The following diagram illustrates the logical workflow for the validation of the new RP-HPLC analytical method for Guaifenesin, as per ICH guidelines.
Caption: Workflow for the validation of the new RP-HPLC method.
Conclusion
The new RP-HPLC method offers significant advantages in terms of speed, specificity, and sensitivity for the analysis of Guaifenesin. Its stability-indicating nature makes it particularly suitable for quality control and stability studies of pharmaceutical formulations. While the UV spectrophotometric method is simpler and more economical, it is less specific and may be prone to interferences. The choice between the two methods should be guided by the specific requirements of the analysis, including the sample matrix, the need for high throughput, and the regulatory context.
References
A Comparative Guide to the Mucolytic Activity of Guaifenesin and N-acetylcysteine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mucolytic and expectorant properties of Guaifenesin and N-acetylcysteine, focusing on their mechanisms of action, supported by experimental data. While both compounds aim to improve mucus clearance, they operate through distinct biological pathways and exhibit different efficacy profiles in preclinical and clinical settings.
Mechanisms of Action: A Tale of Two Pathways
Guaifenesin and N-acetylcysteine (NAC) employ fundamentally different strategies to achieve their effects on respiratory mucus.
N-acetylcysteine (NAC) is a classic mucolytic agent that directly cleaves the disulfide bonds holding mucin polymers together.[1][2] This action reduces the viscosity of mucus, making it easier to expectorate.[2] Beyond its mucolytic properties, NAC also functions as a precursor to the antioxidant glutathione, thereby contributing to the protection of respiratory tissues from oxidative stress.[1]
Guaifenesin , on the other hand, is classified as an expectorant. Its primary mechanism is thought to involve the stimulation of the vagus nerve, leading to a reflex increase in the hydration and volume of airway secretions.[3] This results in a less viscous mucus that is more easily cleared by the mucociliary apparatus. Some studies also suggest that guaifenesin may directly suppress the production of MUC5AC, a major gel-forming mucin.
In Vitro Comparative Data
A key study by Seagrave et al. (2012) provides a direct in vitro comparison of Guaifenesin, N-acetylcysteine, and Ambroxol on human tracheal-bronchial cells. The following tables summarize the pertinent findings.
Table 1: Effect on MUC5AC Mucin
| Treatment (at 24h) | Effect on MUC5AC Secretion | Effect on Cellular MUC5AC Content |
| Guaifenesin (100 µM) | Significant Inhibition (IC50 ~100 µM) | Significant Inhibition (IC50 ~150 µM) |
| N-acetylcysteine | Less effective than Guaifenesin | Less effective than Guaifenesin |
Table 2: Effect on Mucociliary Transport (MCT) and Mucus Rheology
| Treatment | Effect on MCT Rate (at 24h) | Effect on Mucus Elasticity (G') and Viscosity (G") |
| Guaifenesin (30 µM) | >6-fold increase | Significant decrease |
| N-acetylcysteine (30 µM) | ~2-fold increase | Significant decrease |
| N-acetylcysteine (100 µM) | Decrease below baseline | Significant decrease |
Experimental Protocols
The following is a summary of the methodology employed in the Seagrave et al. (2012) study:
-
Cell Culture: Primary differentiated human tracheal-bronchial cells were used.
-
Stimulation: Cells were treated with IL-13 to induce mucus hypersecretion and MUC5AC production.
-
Drug Treatment: Following IL-13 pre-treatment, cultures were exposed to Guaifenesin, N-acetylcysteine, or Ambroxol at various concentrations (10-300 µM).
-
MUC5AC Analysis: Cellular and secreted MUC5AC levels were quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Mucociliary Transport (MCT) Analysis: MCT rates were determined by analyzing video recordings of particle movement across the cell cultures.
-
Mucus Rheology: The elastic (G') and viscous (G") moduli of apical secretions were measured using a micro-parallel plate rheometer.
Clinical Efficacy and Considerations
Direct head-to-head clinical trials comparing Guaifenesin and N-acetylcysteine are limited. However, a substantial body of evidence exists for each agent individually.
N-acetylcysteine has demonstrated efficacy in reducing the risk of exacerbations in patients with Chronic Obstructive Pulmonary Disease (COPD) and chronic bronchitis, particularly at higher doses. The European Respiratory Society recommends NAC for patients with moderate to severe COPD who experience continued exacerbations.
Guaifenesin has an FDA Over-the-Counter (OTC) Monograph indication to help loosen phlegm and thin bronchial secretions in patients with stable chronic bronchitis. However, some clinical trials have shown inconsistent results regarding its efficacy in acute respiratory tract infections, and some clinical practice guidelines have noted its "questionable or unproven efficacy".
Conclusion
Guaifenesin and N-acetylcysteine offer distinct approaches to the management of mucus clearance. N-acetylcysteine acts as a true mucolytic, directly breaking down mucus, and is supported by strong evidence for its use in chronic respiratory diseases like COPD. Guaifenesin, an expectorant, works by increasing mucus hydration and has shown promise in in vitro models for reducing mucus production and improving its transportability, though clinical evidence for its efficacy is more varied. The choice between these agents should be guided by the specific underlying respiratory condition and the desired therapeutic outcome. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy of these two widely used mucoactive agents.
References
Comparative Analysis of Guaifenesin's Effects Across Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Guaifenesin's effects in various species, supported by available experimental data. The information is presented to facilitate further research and development of this widely used expectorant and muscle relaxant.
Guaifenesin, a guaiacol glyceryl ether, is a commonly used over-the-counter expectorant in humans and also sees significant application in veterinary medicine, particularly in horses, as a centrally acting muscle relaxant. Its effects, however, can vary significantly across different species. This guide synthesizes pharmacokinetic, pharmacodynamic, and mechanistic data from human, equine, donkey, and rat studies to provide a comprehensive comparative analysis.
Pharmacokinetic Profile: A Species-Specific Journey
The absorption, distribution, metabolism, and excretion of Guaifenesin exhibit notable differences among species, influencing its therapeutic window and dosage regimens.
| Parameter | Human | Horse (Thoroughbred) | Donkey | Rat |
| Administration Route | Oral | Oral / Intravenous | Intravenous | Oral (gavage), IV, Infusion |
| Time to Max. Concentration (Tmax) | ~15 min (oral)[1][2] | 15 min (oral)[1][2] | N/A (IV study) | 27 min (oral gavage) |
| Max. Concentration (Cmax) | 681.3 ± 323.8 ng/mL (single oral dose)[1] | 1080 ± 732.8 ng/mL (after 5 oral doses) | N/A (IV study) | 15-33 µg/mL (oral gavage) |
| Elimination Half-Life (t½) | ~1 hour | 2.62 ± 1.24 hours (oral) | Shorter than horses | 45-54 min (oral gavage) |
| Bioavailability | Well-absorbed | N/A | N/A | ~70% (oral) |
| Clearance | N/A | 313 ± 62 mL/h/kg (IV) | 546 ± 73 mL/h/kg (IV) | N/A |
| Volume of Distribution (Vd) | N/A | 794 ± 25 mL/kg (IV) | 678 ± 92 mL/kg (IV) | N/A |
| Recumbency Dose (IV) | N/A | 211 ± 8 mg/kg | 131 ± 27 mg/kg | N/A |
| Table 1: Comparative Pharmacokinetic Parameters of Guaifenesin in Different Species. |
Mechanisms of Action: An Evolving Understanding
Two primary mechanisms of action have been proposed for Guaifenesin's expectorant effects, with evidence suggesting both may contribute to its clinical activity.
The Gastro-Pulmonary Reflex: An Indirect Pathway
The traditional theory posits that Guaifenesin irritates the gastric mucosa, stimulating vagal afferent nerve endings. This sensory input travels to the brainstem and triggers a reflex arc, leading to increased parasympathetic efferent activity to the respiratory tract. The result is an increase in the volume and hydration of bronchial secretions, making them easier to expel. A study in rats supports this hypothesis by demonstrating that oral, but not intravenous, administration of Guaifenesin increased respiratory secretions, suggesting a localized effect in the gastrointestinal tract is necessary.
Direct Action on Respiratory Epithelium: A Molecular Approach
More recent in-vitro studies using human airway epithelial cells suggest a direct effect of Guaifenesin on the respiratory mucosa. These studies have shown that Guaifenesin can:
-
Suppress Mucin Production: Specifically, it has been demonstrated to decrease the production and secretion of MUC5AC, a major gel-forming mucin, in a dose-dependent manner.
-
Reduce Mucus Viscoelasticity: By altering the composition of mucus, Guaifenesin can decrease its viscosity and elasticity, making it less thick and easier to clear.
-
Increase Mucociliary Transport: The combination of reduced mucin and altered rheology leads to an improvement in the efficiency of mucociliary clearance.
Comparative Efficacy: A Gap in the Data
While Guaifenesin is widely used as an expectorant, direct comparative studies on its efficacy across different species are lacking. In humans with acute respiratory infections, some studies have questioned its effectiveness, showing no significant difference from placebo in improving sputum properties. However, in patients with chronic bronchitis, some evidence suggests it can improve mucociliary clearance.
In veterinary medicine, particularly for horses, Guaifenesin is commonly used for its expectorant properties, although much of the evidence is anecdotal. Its primary use in horses is as a centrally acting muscle relaxant for anesthetic procedures. The discrepancy in perceived efficacy between human and veterinary medicine highlights the need for well-controlled, species-comparative efficacy studies.
Experimental Protocols
Pharmacokinetic Study in Horses (Oral Administration)
-
Subjects: Nine exercised Thoroughbred horses.
-
Drug Administration: 2 g of Guaifenesin powder suspended in 60 mL of water administered orally via a dosing syringe, twice daily for a total of five doses.
-
Sample Collection: Blood samples were collected from the jugular vein at time 0 (pre-dose), and at 15, and 30 minutes, and 1, 2, 4, 6, and 12 hours after the first dose. After the last dose, samples were collected at the same initial time points and additionally at 24, 36, and 48 hours.
-
Analysis: Serum Guaifenesin concentrations were determined using liquid chromatography-mass spectrometry (LC-MS/MS). Pharmacokinetic parameters were calculated using non-compartmental analysis.
Expectorant Action Study in Rats
-
Subjects: Wistar rats.
-
Drug Administration: Guaifenesin was administered via intravenous bolus, oral gavage, or through surgically implanted catheters for gastric, jejunal, or cecal infusions.
-
Efficacy Measurement: Phenol red secretion into the respiratory tract was used as a marker for expectorant action. Phenol red was injected intraperitoneally or intravenously, and its concentration in bronchoalveolar lavage fluid was measured.
-
Comparison: The amount of phenol red secretion was compared between different administration routes of Guaifenesin and a saline control.
Conclusion and Future Directions
Guaifenesin exhibits significant species-specific differences in its pharmacokinetic profile. While the dual mechanisms of a gastro-pulmonary reflex and direct action on airway epithelial cells provide a framework for its expectorant effects, the clinical efficacy, particularly in humans for acute conditions, remains a subject of debate. In contrast, its application as both a muscle relaxant and anecdotally as an expectorant in equine medicine is well-established.
Future research should focus on conducting direct, quantitative comparative efficacy studies across various species. Elucidating the precise molecular signaling pathways involved in Guaifenesin's direct effects on respiratory epithelial cells could also open avenues for the development of more targeted mucoactive drugs. A deeper understanding of the species-specific nuances of Guaifenesin's action is crucial for optimizing its therapeutic use in both human and veterinary medicine.
References
A Comparative Analysis of Novel Guaifenesin Derivatives and Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of newly developed Guaifenesin derivatives and formulations against the parent compound. The focus is on key performance indicators such as pharmacokinetic profiles, efficacy in taste-masking, and chemical stability, supported by experimental data.
Introduction: The Rationale for Guaifenesin Modification
Guaifenesin is a widely used over-the-counter expectorant that promotes the clearance of mucus from the airways.[1] Its mechanism of action is thought to involve the stimulation of the gastric mucosa, which in turn increases the volume and reduces the viscosity of respiratory secretions.[1] Despite its widespread use, the parent compound has limitations, including a short half-life requiring frequent dosing and a notably bitter taste, which can lead to poor patient compliance, especially in pediatric and geriatric populations.[2]
To address these limitations, researchers are exploring two primary strategies: the development of extended-release (ER) formulations to prolong the therapeutic effect and the synthesis of prodrug derivatives to mask the bitter taste. This guide will benchmark these advancements against the traditional immediate-release (IR) Guaifenesin.
Comparative Analysis of Guaifenesin Formulations: Immediate-Release vs. Extended-Release
The development of ER formulations of Guaifenesin aims to improve patient adherence by reducing dosing frequency.
Data Presentation: Pharmacokinetic Comparison
A key finding is that the ER formulation is bioequivalent to the IR formulation at steady state.[3] This means they deliver the same amount of active drug to the bloodstream over a longer period, resulting in comparable therapeutic efficacy with more convenient dosing.
| Parameter | Immediate-Release (IR) Guaifenesin | Extended-Release (ER) Guaifenesin |
| Dosing Frequency | 200-400 mg every 4 hours | 600-1200 mg every 12 hours |
| Bioequivalence | - | Equivalent AUC and Cmax to IR at steady state |
| Convenience | Lower | Higher, improves patient adherence |
| Formulation | Liquid and solid dosage forms | Bi-layer tablets |
Benchmarking Novel Guaifenesin Prodrugs
To address the significant bitterness of Guaifenesin, several ester prodrugs have been synthesized and evaluated. These prodrugs are designed to be tasteless and to hydrolyze back to the active Guaifenesin in the acidic environment of the stomach.
Data Presentation: In Vitro Hydrolysis and Bitterness Profile
The rate of hydrolysis (conversion to the active drug) and the interaction with the bitter taste receptor TAS2R14 are critical performance indicators for these prodrugs.
| Derivative | Half-life (t1/2) for Hydrolysis in 1N HCl (hours) | Interaction with Bitter Taste Receptor (TAS2R14) |
| Guaifenesin (Parent) | - | Strong Agonist |
| Guaifenesin Maleate | 2.01 | Agonist |
| Guaifenesin Dimaleate | Least t1/2 (fastest hydrolysis) | Agonist |
| Guaifenesin Glutarate | 7.17 | Agonist (stronger than parent) |
| Guaifenesin Succinate | 7.03 | No Agonist Activity |
| Guaifenesin Disuccinate | - | No Agonist Activity |
| Guaifenesin Dimethyl Succinate | Highest t1/2 (slowest hydrolysis) | Not specified |
Note: The study by Thawabteh et al. provides specific half-lives for maleate, succinate, and glutarate prodrugs in 1N HCl. The study by Karaman et al. notes the relative hydrolysis rates for dimaleate and dimethyl succinate prodrugs.
The succinate derivatives are particularly promising as they completely lost the ability to activate the TAS2R14 bitter taste receptor.
Experimental Protocols
In Vitro Hydrolysis of Guaifenesin Prodrugs
The rate of conversion of the prodrugs to the parent Guaifenesin was determined using High-Performance Liquid Chromatography (HPLC). The experimental protocol involved:
-
Dissolving the prodrug in various aqueous media, including 1N HCl (to simulate stomach acid) and buffers at pH 3.3, 5.5, and 7.4.
-
Incubating the solutions at a constant temperature.
-
Drawing samples at different time intervals.
-
Analyzing the samples by HPLC to measure the concentration of the remaining prodrug and the released Guaifenesin.
-
The rate constant (kobs) and half-life (t1/2) of hydrolysis were calculated from the linear regression of the log concentration of the prodrug versus time.
Bitterness Assessment of Guaifenesin Prodrugs
The bitterness of the derivatives was evaluated using a cell-based assay:
-
Human Embryonic Kidney (HEK 293T) cells were transiently transfected with the cDNA of the bitter taste receptor TAS2R14.
-
These cells were then challenged with different concentrations of Guaifenesin and its prodrugs.
-
The activation of the TAS2R14 receptor was measured by monitoring the resulting calcium responses in the cells.
-
A lack of a calcium response indicated that the compound did not activate the bitter taste receptor.
Visualizing Pathways and Workflows
Mechanism of Action of Guaifenesin
Caption: Proposed mechanism of action for Guaifenesin.
Experimental Workflow for Prodrug Evaluation
Caption: Workflow for the synthesis and evaluation of Guaifenesin prodrugs.
Metabolic Pathway of Guaifenesin
Caption: Primary metabolic pathway of Guaifenesin.
References
- 1. Guaifenesin immediate-release: Uses, Side Effects, Dosage & More - GoodRx [goodrx.com]
- 2. Pharmacokinetic Studies in Healthy Subjects for the Development of an Extended-Release Tablet Formulation of Guaifenesin: A 505(b)(2) New Drug Application Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
Replicating Key Historical Experiments on Guaifenesin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Guaifenesin's performance with other secretolytic agents, supported by data from key historical experiments. Detailed methodologies are included to allow for replication and further study.
Guaifenesin, an expectorant in clinical use since the 1930s, has a long history of investigation into its precise mechanism of action. While it is widely believed to increase the volume and reduce the viscosity of bronchial secretions, the clinical evidence has sometimes yielded mixed results. This guide revisits foundational experiments that have shaped our understanding of Guaifenesin and compares its effects with other well-known mucoactive agents, N-acetylcysteine and Ambroxol.
Key Historical Experiments on Guaifenesin
Two pivotal historical studies that provided early evidence for Guaifenesin's effect on mucus clearance are those conducted by Thomson et al. (1973) and Robinson et al. (1977). These studies, while employing different methodologies, were crucial in establishing its role as an expectorant.
Thomson et al. (1973): Mucociliary Clearance in Chronic Bronchitis
This study was one of the first to objectively measure the effect of Guaifenesin on the rate of mucus removal from the lungs. The researchers utilized a technique involving the inhalation of radioactive tracer particles to track mucociliary clearance.
Experimental Protocol: Measurement of Mucociliary Clearance with Radioactive Tracer
The methodology employed by Thomson and his colleagues forms the basis of modern mucociliary clearance studies.
-
Subject Population: The study included two groups: eight healthy elderly volunteers and seven patients with chronic bronchitis.
-
Tracer Inhalation: Subjects inhaled an aerosol of polystyrene particles tagged with a radioactive isotope, Technetium-99m (⁹⁹ᵐTc).
-
Imaging: A gamma camera was used to measure the amount of radioactivity in the lungs immediately after inhalation and at regular intervals for up to 6 hours.
-
Treatment: The study was a double-blind, crossover design. Each subject received both Guaifenesin (administered as Robitussin) and a placebo (the vehicle syrup) on separate occasions.
-
Data Analysis: The rate of removal of the radioactive particles from the lungs was calculated from the decrease in radioactivity over time. This rate is a direct measure of mucociliary clearance.
Quantitative Data Summary:
| Subject Group | Treatment | Mean Rate of Particle Removal (first 5 hours) | Statistical Significance (p-value) |
| Healthy Volunteers | Guaifenesin | Faster than control | Not statistically significant |
| Chronic Bronchitis Patients | Guaifenesin | Faster than control | < 0.05[1] |
Key Takeaway: This experiment provided the first direct evidence that Guaifenesin significantly enhances mucociliary clearance in patients with chronic bronchitis, a condition characterized by excessive mucus production.[1] The lack of a significant effect in healthy volunteers suggests that its therapeutic benefit is most pronounced in pathological states of mucus hypersecretion.
Robinson et al. (1977): Subjective and Physician-Assessed Efficacy in Acute Upper Respiratory Infections
This large-scale, cooperative, double-blind study focused on the clinical effectiveness of Guaifenesin in patients with acute upper respiratory infections (URIs). The primary outcomes were based on subjective patient reports and physician assessments.
Experimental Protocol: Clinical Assessment of Expectorant Efficacy
-
Subject Population: 239 patients with acute URIs, characterized by moderate to severe cough.[2]
-
Treatment: Patients were randomly assigned to receive either Guaifenesin syrup (200 mg) or a matching placebo four times a day for three days.[2]
-
Data Collection:
-
Patient Self-Assessment: Patients rated their symptoms, including cough frequency, cough intensity, and the quality and quantity of sputum, at baseline and at various time points throughout the study.
-
Physician Assessment: Physicians evaluated the patients' overall symptoms at the beginning and end of the three-day treatment period.[2]
-
Quantitative Data Summary:
The results of this study were primarily qualitative and based on statistical analysis of subjective scores. The key findings are summarized below:
| Symptom Assessed | Patient Group | Guaifenesin Effect Compared to Placebo |
| Cough Frequency & Intensity | Dry or Productive Cough | Statistically significant decrease |
| Chest Discomfort | Dry or Productive Cough | Statistically significant decrease |
| Sputum Thickness | Productive Cough | Significantly thinner |
| Ease of Raising Sputum | Productive Cough | Significantly facilitated |
Comparative Analysis with Other Mucoactive Agents
To provide a comprehensive understanding of Guaifenesin's performance, it is essential to compare it with other commonly used mucoactive agents, namely N-acetylcysteine (NAC) and Ambroxol. While direct head-to-head historical clinical trials are scarce, in-vitro studies offer valuable insights into their distinct mechanisms of action at a cellular level.
An in-vitro study by Seagrave et al. (2012) provides a direct comparison of the effects of Guaifenesin, NAC, and Ambroxol on human airway epithelial cells.
Experimental Protocol: In-Vitro Comparison of Mucoactive Agents
-
Cell Culture: Primary human tracheal-bronchial epithelial cells were grown in an air-liquid interface culture to mimic the airway epithelium.
-
Stimulation: The cells were treated with Interleukin-13 (IL-13) to induce mucus hypersecretion, simulating a pathological condition.
-
Treatment: The stimulated cells were then treated with clinically relevant concentrations of Guaifenesin, N-acetylcysteine, or Ambroxol.
-
Outcome Measures:
-
Mucin (MUC5AC) Secretion: The amount of MUC5AC, a major component of airway mucus, was measured.
-
Mucociliary Transport Rate (MTR): The speed at which mucus was transported across the cell surface was quantified.
-
Mucus Rheology (Viscoelasticity): The elastic (G') and viscous (G'') moduli of the secreted mucus were measured.
-
Quantitative Data Summary from In-Vitro Comparison:
| Agent | Effect on MUC5AC Secretion | Effect on Mucociliary Transport Rate (MTR) | Effect on Mucus Elasticity (G') |
| Guaifenesin | Significant Inhibition | Significant Increase (>6-fold) | Significant Decrease |
| N-acetylcysteine | Less effective than Guaifenesin | Increase (~2-fold at lower concentration), Decrease at higher concentration | Significant Decrease |
| Ambroxol | Less effective than Guaifenesin | Smaller increase than Guaifenesin | Decrease |
Key Takeaway: This in-vitro study suggests that Guaifenesin has a multi-faceted mechanism of action, not only reducing mucus production but also improving its transportability by altering its viscoelastic properties. N-acetylcysteine primarily acts as a mucolytic by breaking down mucus structure, while Ambroxol's effects were less pronounced in this model.
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the proposed signaling pathway of Guaifenesin and the experimental workflows for the key historical experiments.
Caption: Proposed gastro-pulmonary reflex mechanism of Guaifenesin.
Caption: Experimental workflow for Thomson et al. (1973) study.
Conclusion
The historical experiments on Guaifenesin, particularly those by Thomson et al. and Robinson et al., provided crucial early evidence for its clinical efficacy as an expectorant. While the methodologies have evolved, these studies laid the groundwork for our understanding of its effects on mucociliary clearance and sputum properties. More recent in-vitro studies have further elucidated its mechanism of action, suggesting a multi-faceted role in modulating mucus production and rheology. In comparison to other mucoactive agents like N-acetylcysteine and Ambroxol, Guaifenesin appears to have a distinct profile, with a notable ability to both inhibit mucin secretion and improve mucus transport. For researchers and drug development professionals, replicating and building upon these foundational experiments with modern techniques can provide a more comprehensive understanding of Guaifenesin's therapeutic potential and aid in the development of novel secretolytic therapies.
References
A Comparative Guide to the Pharmacokinetics of Guaifenesin Formulations
Guaifenesin, a widely used expectorant, is available in various formulations designed to offer different release profiles. Understanding the pharmacokinetic differences between these formulations is crucial for researchers, scientists, and drug development professionals in optimizing dosing strategies and ensuring therapeutic efficacy. This guide provides an objective comparison of immediate-release and extended-release guaifenesin formulations, supported by experimental data.
Executive Summary
The primary distinction in guaifenesin formulations lies in their release mechanisms: immediate-release (IR) products provide rapid drug availability, while extended-release (ER) formulations are designed for prolonged therapeutic effect and reduced dosing frequency. Pharmacokinetic studies have demonstrated that extended-release guaifenesin is bioequivalent to corresponding doses of immediate-release guaifenesin at steady state.[1][2] The ER formulations, often utilizing a bi-layer tablet, combine an immediate-release layer for rapid onset with an extended-release layer to maintain plasma concentrations over a 12-hour period.[3] This allows for a more convenient twice-daily dosing regimen compared to the every-4-hour dosing required for IR products to maintain efficacy, which can improve patient adherence.[1][2]
Comparative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for different guaifenesin formulations based on clinical studies.
Table 1: Steady-State Pharmacokinetic Parameters of Extended-Release vs. Immediate-Release Guaifenesin
| Formulation | Dosing Regimen | Cmax (Maximum Plasma Concentration) | AUC (Area Under the Curve) | Bioequivalence |
| Extended-Release (ER) | 1,200 mg every 12 hours for 6 days | Equivalent to IR | Equivalent to IR | Bioequivalent at steady state |
| Immediate-Release (IR) | 400 mg every 4 hours for 6 days | Equivalent to ER | Equivalent to ER | Bioequivalent at steady state |
Data sourced from a study in healthy subjects.
Table 2: Single-Dose Pharmacokinetic Parameters of Immediate-Release Guaifenesin in Adults
| Parameter | Value |
| Tmax (Time to Cmax) | ~0.25 - 1.69 hours |
| Plasma Elimination Half-Life | ~1 hour |
| Detectability in Blood | Undetectable at 8 hours post-dose |
Data compiled from various studies in adult subjects.
Table 3: Bioequivalence Study of a Test Oral Solution vs. a Reference Immediate-Release Formulation
| Parameter | Geometric Mean Ratio (Test/Reference) | 90% Confidence Interval |
| AUC0–t | 0.969 | 0.920, 1.020 |
| AUC0–∞ | 0.967 | 0.919, 1.019 |
| Cmax | 0.925 | 0.850, 1.007 |
Results from a single-dose, randomized, two-way crossover study in 36 healthy volunteers under fasted conditions. The 90% confidence intervals for AUC and Cmax ratios fall within the 0.80-1.25 range, indicating bioequivalence.
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from rigorously designed clinical trials. Below is a detailed methodology for a typical bioequivalence study comparing different guaifenesin formulations.
Objective: To compare the rate and extent of absorption of a test guaifenesin formulation against a reference formulation.
Study Design:
-
Design: A single-dose, randomized, open-label, two-treatment, two-period, two-sequence, crossover study.
-
Subjects: Healthy adult volunteers. Subjects are typically screened for general health and excluded if they have any conditions that might interfere with drug absorption, distribution, metabolism, or excretion.
-
Washout Period: A sufficient time interval between the two treatment periods to ensure complete elimination of the drug from the body, typically at least 24 hours for guaifenesin.
-
Conditions: Studies are often conducted under both fasted and fed conditions to assess the effect of food on drug absorption.
Dosing and Administration:
-
Subjects receive a single dose of either the test or reference formulation in each study period, according to the randomization schedule.
-
For steady-state studies, subjects receive multiple doses of the assigned formulation over several days.
Blood Sampling:
-
Venous blood samples are collected at predetermined time points before and after drug administration.
-
For immediate-release formulations, sampling is frequent in the initial hours post-dose (e.g., at 5, 10, 15, 20, 30, 40, 50 minutes, and then hourly up to 5 hours).
-
For extended-release formulations, sampling times are extended to capture the prolonged release profile.
Analytical Method:
-
Plasma concentrations of guaifenesin are quantified using a validated analytical method, typically High-Performance Liquid Chromatography with tandem Mass Spectrometric detection (HPLC-MS/MS).
Pharmacokinetic Analysis:
-
Non-compartmental analysis is used to determine key pharmacokinetic parameters including Cmax, Tmax, AUC0–t (area under the plasma concentration-time curve from time zero to the last measurable concentration), and AUC0–∞ (AUC extrapolated to infinity).
-
Statistical analysis, typically an analysis of variance (ANOVA), is performed on the log-transformed pharmacokinetic parameters to determine the 90% confidence intervals for the ratio of the geometric means (test/reference).
Visualized Experimental Workflow
The following diagram illustrates the typical workflow of a clinical bioequivalence study for different guaifenesin formulations.
Conclusion
The development of extended-release guaifenesin formulations represents a significant advancement in convenience for individuals requiring an expectorant. The pharmacokinetic data robustly supports that ER formulations are bioequivalent to IR formulations at steady state, providing a similar extent of drug exposure with a reduced dosing frequency. This comparative analysis, including detailed experimental protocols, provides valuable insights for researchers and drug development professionals working with guaifenesin and other orally administered medications.
References
Safety Operating Guide
Navigating the Safe Disposal of Guaiapate: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Guaiapate, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before commencing any disposal activities, it is crucial to consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer. The following are critical safety measures that should be implemented:
-
Engineering Controls : Handle this compound in a well-ventilated area, ideally within a certified chemical fume hood, to minimize the risk of inhalation.
-
Personal Protective Equipment (PPE) : All personnel handling this compound waste must wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat.[1]
-
Avoid Direct Contact : Take all necessary precautions to prevent contact with skin, eyes, and clothing. In the event of accidental exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention if irritation develops or persists.[2]
-
Spill Response : In case of a spill, contain the material using an inert absorbent (e.g., vermiculite, sand). The absorbed material should then be collected into a sealed, properly labeled container for disposal as hazardous waste.[1]
Step-by-Step this compound Disposal Protocol
The disposal of this compound must be conducted in accordance with all applicable local, state, and federal regulations. The following protocol outlines a standardized procedure for its safe disposal:
-
Waste Identification and Segregation : All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be classified as hazardous chemical waste.[1] Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[3]
-
Containerization : Collect all this compound waste in a designated, leak-proof, and chemically compatible container. The container must have a secure, tight-fitting lid and be kept closed except when adding waste.
-
Labeling : The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards associated with the chemical (e.g., irritant, aquatic toxicity), which should be confirmed from the SDS.
-
The date when waste was first added to the container.
-
The name and contact information of the generating laboratory or personnel.
-
-
Storage : Store the sealed and labeled waste container in a designated, secure, and well-ventilated secondary containment area. This area should be away from incompatible materials to prevent accidental reactions.
-
Disposal : Arrange for the collection and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Provide them with a complete and accurate description of the waste. Under no circumstances should this compound waste be disposed of down the drain or in the regular trash.
Hazard Profile and Disposal Data
The following table summarizes key hazard information relevant to the safe handling and disposal of this compound and related compounds. It is essential to consult the specific SDS for precise data.
| Parameter | Information | Source |
| Chemical Name | This compound | PubChem |
| Molecular Formula | C18H29NO4 | PubChem |
| Primary Hazards | Skin Irritant, Allergic Skin Reaction, Aquatic Toxicity (based on related compounds) | Chemos GmbH & Co.KG |
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles, lab coat | BenchChem |
| Recommended Disposal Method | Incineration at an industrial combustion plant or via a licensed hazardous waste disposal service | Chemos GmbH & Co.KG, BenchChem |
| Incompatible Materials | Strong oxidizers, acids, and bases (general guidance for similar compounds) | Carl ROTH |
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Navigating the Handling of Guaiapate: A Guide to Safety and Disposal
For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensuring a safe and efficient laboratory environment. This guide provides essential safety and logistical information for the handling and disposal of Guaiapate, a compound used in pharmaceutical development.
Given the limited publicly available, specific safety data for this compound, a conservative approach is recommended. Treat this compound as a substance with unknown toxicity and adhere to rigorous safety protocols. The following guidelines are based on general best practices for handling chemical compounds in a laboratory setting.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment (PPE) strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications & Use Case |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended, especially when handling concentrated forms of this compound. Change gloves immediately if contaminated. |
| Eye Protection | Safety Goggles | Wear chemical splash goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a significant risk of splashes. |
| Body Protection | Laboratory Coat | A buttoned, knee-length laboratory coat is required. Consider a chemically resistant apron for procedures with a high risk of splashes. |
| Respiratory Protection | Fume Hood | All handling of this compound powder or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure. |
Operational Plan for Handling this compound
A structured operational plan is crucial for minimizing risks during the handling of this compound.
Engineering Controls
-
Ventilation: Always handle this compound in a properly functioning chemical fume hood. Ensure the sash is at the appropriate height to maintain adequate airflow.
-
Designated Area: Establish a designated area within the laboratory for the handling of this compound. This area should be clearly marked, and access should be restricted.
Procedural Guidance
-
Preparation: Before handling this compound, ensure all necessary PPE is readily available and in good condition. Prepare all necessary equipment and reagents in the designated area within the fume hood.
-
Weighing: If handling solid this compound, weigh the compound in the fume hood on a tared weigh boat. Use appropriate tools to avoid generating dust.
-
Solution Preparation: When preparing solutions, slowly add the this compound to the solvent to avoid splashing. Ensure the container is appropriately labeled with the compound name, concentration, date, and your initials.
-
Spill Management: In the event of a spill, immediately alert others in the vicinity. For small spills, use an appropriate absorbent material, and decontaminate the area. For larger spills, evacuate the area and follow your institution's emergency procedures. All materials used for spill cleanup should be disposed of as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow your institution's specific guidelines for chemical waste disposal. |
| Contaminated Labware | Disposable items (e.g., gloves, weigh boats, pipette tips) should be placed in a designated hazardous waste container. Reusable glassware should be decontaminated by rinsing with an appropriate solvent, and the rinsate collected as hazardous waste. |
| Aqueous Solutions | Do not pour this compound solutions down the drain. Collect all aqueous waste containing this compound in a labeled hazardous waste container. |
Logical Relationship for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
